hydride;zinc
Description
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Structure
2D Structure
Properties
CAS No. |
13981-87-8 |
|---|---|
Molecular Formula |
HZn- |
Molecular Weight |
66.4 g/mol |
IUPAC Name |
hydride;zinc |
InChI |
InChI=1S/Zn.H/q;-1 |
InChI Key |
KFYHYXSBXUHIJW-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Zn] |
Origin of Product |
United States |
Foundational & Exploratory
The 1947 Discovery of Zinc Hydride: A Technical Retrospective
A whitepaper dedicated to the seminal work of H. I. Schlesinger and his collaborators, providing an in-depth guide for researchers, scientists, and drug development professionals on the first synthesis of zinc hydride.
Introduction
In 1947, a team led by Hermann I. Schlesinger at the University of Chicago first reported the synthesis of zinc hydride (ZnH₂), a discovery that expanded the understanding of metal hydrides and their potential applications.[1] This whitepaper revisits this landmark achievement, offering a detailed technical guide based on the original publications and subsequent analyses. The synthesis, while conceptually straightforward, involves highly reactive and pyrophoric reagents, necessitating meticulous experimental technique and stringent safety protocols.
Core Discovery: The Synthesis of Zinc Hydride
Schlesinger's team successfully synthesized zinc hydride via the reaction of dimethylzinc (Zn(CH₃)₂) with lithium aluminum hydride (LiAlH₄) in a diethyl ether medium.[1] The reaction proceeds as a metathesis, where the hydride ions from lithium aluminum hydride replace the methyl groups on the zinc atom, leading to the precipitation of zinc hydride.
Physicochemical Properties of Zinc Hydride (as understood from historical and modern data)
| Property | Value | Source |
| Appearance | White, non-volatile solid | [2] |
| Thermal Stability | Decomposes at approximately 115°C | [2] |
| Solubility | Virtually insoluble in non-polar and most polar organic solvents | [2] |
| Reactivity | Slowly reacts with water; sensitive to moisture and air | [2] |
Experimental Protocols
The following protocols are reconstructed from the 1951 follow-up paper by Schlesinger's group, which provided a more detailed experimental account than the initial 1947 announcement. These procedures reflect the techniques and materials available in the mid-20th century.
Preparation of Reagents
a) Dimethylzinc (Zn(CH₃)₂):
Historically, dimethylzinc was prepared by treating a zinc-sodium alloy with methyl iodide at elevated temperatures.[3] This process is hazardous and requires specialized equipment to handle the volatile and pyrophoric product.
b) Anhydrous Diethyl Ether ((C₂H₅)₂O):
The success of the synthesis is highly dependent on the purity of the diethyl ether solvent, specifically the absence of water and peroxides. A common purification method of the era involved:
-
Washing the ether with an acidic solution of ferrous sulfate to remove peroxides.[4]
-
Subsequent washing with distilled water.[4]
-
Drying over anhydrous calcium chloride.[4]
-
Finally, distillation from sodium wire or phosphorus pentoxide to ensure absolute dryness.[4]
Synthesis of Zinc Hydride
Apparatus: The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line to maintain an inert atmosphere.
Procedure:
-
A solution of lithium aluminum hydride (15.63 mmoles) in 10 g of anhydrous diethyl ether is prepared in the reaction flask under an inert atmosphere.
-
Dimethylzinc (6 mmoles) is slowly added to the stirred solution from the dropping funnel.
-
A precipitate of zinc hydride forms as the mixture is warmed to room temperature.
-
The precipitate is isolated by filtration in an inert atmosphere, for instance, using a Schlenk filter.
-
The collected solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and by-products.
-
The final product is dried in vacuo at 50°C to remove residual ether.
Yield: A typical reported yield for this procedure is approximately 96%.
Safety Precautions for Handling Pyrophoric Reagents
The use of dimethylzinc, a pyrophoric liquid that ignites spontaneously in air, necessitates stringent safety measures. While the original papers do not detail these, modern best practices for handling such reagents are critical and would have been approximated by the skilled researchers of the time.
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.
-
Spill Management: A container of powdered lime or sand should be readily accessible to smother any small fires.
-
Quenching: Any residual pyrophoric reagents must be quenched safely, for example, by slow addition to isopropanol.
Logical and Experimental Workflow
The discovery of zinc hydride can be visualized as a logical progression from the availability of a powerful new reducing agent to its application in inorganic synthesis.
The following diagram illustrates the detailed experimental workflow for the synthesis of zinc hydride as described in the protocol.
Conclusion
The 1947 discovery of zinc hydride by Schlesinger and his team was a significant contribution to inorganic chemistry. The synthesis, while effective, underscores the challenges and hazards of working with highly reactive organometallic and hydride reagents. This technical guide provides a retrospective look at this important discovery, offering both the historical context and the practical details necessary for a modern understanding of this seminal work. The legacy of this discovery continues in the ongoing development of new hydridic reagents for applications in organic synthesis, materials science, and energy storage.
References
An In-depth Technical Guide to Zinc Hydride (ZnH₂)
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc hydride (ZnH₂) is a simple yet significant inorganic compound with the chemical formula ZnH₂.[1] As the most stable of the binary first-row transition metal hydrides, it serves as a valuable reagent in various chemical transformations.[1] Though it has no major direct commercial applications, its derivatives and related complexes are of considerable interest in organic synthesis and catalysis. This guide provides a comprehensive overview of the chemical and physical properties of zinc hydride, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly as a reducing agent and catalyst in contexts relevant to pharmaceutical and chemical research.
Chemical Identity and Nomenclature
Zinc hydride is a white, odorless, solid compound.[1] It is systematically named according to IUPAC nomenclature, with several acceptable forms reflecting its chemical nature.
Physicochemical and Structural Properties
Zinc hydride is a polymeric solid under standard conditions, forming a one-dimensional network connected by covalent bonds.[1] In the gas phase, it exists as a linear monomer.[1] While metastable at room temperature, it is sensitive to air and moisture.[1]
Table 1: Key Physicochemical Data for Zinc Hydride
| Property | Value | Citation(s) |
| Molar Mass | 67.425 g/mol | [1] |
| Appearance | White, odorless crystalline solid | [1] |
| Decomposition Temperature | Decomposes rapidly above 90°C | [1] |
| Molecular Shape (Gas Phase) | Linear | [1] |
| Zn-H Bond Length (Gas Phase) | 153.5 pm | [1] |
| Average Zn-H Bond Energy | 51.24 kcal/mol | [1] |
| Solubility | Insoluble in ether; forms adducts in non-aqueous solvents | [1][2] |
Synthesis of Zinc Hydride: Experimental Protocols
The synthesis of zinc hydride can be achieved through several routes. The earliest reported synthesis by Schlesinger in 1947 involved the hazardous pyrophoric reagent dimethylzinc.[1][2] Safer, more common methods rely on salt metathesis reactions.
General Synthesis Workflow via Salt Metathesis
The most common and safer laboratory-scale synthesis involves the reaction of a zinc halide with a simple or complex metal hydride in an ethereal solvent.
Detailed Experimental Protocol: Synthesis from Zinc Iodide and Lithium Aluminum Hydride
This procedure is adapted from established salt metathesis methods, such as those described in Inorganic Syntheses.
Reaction: ZnI₂ + 2 Li[AlH₄] → ZnH₂ + AlH₃ + 2 LiI[1]
Materials:
-
Anhydrous Zinc Iodide (ZnI₂)
-
Lithium Aluminum Hydride (Li[AlH₄])
-
Anhydrous Diethyl Ether
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of anhydrous zinc iodide in diethyl ether is prepared in a Schlenk flask equipped with a magnetic stirrer.
-
Reaction: A freshly prepared, standardized solution of lithium aluminum hydride in diethyl ether is slowly added dropwise to the stirred zinc iodide solution at a controlled temperature (typically between 0°C and room temperature). The stoichiometry should be carefully controlled to favor the precipitation of ZnH₂.
-
Precipitation: Upon addition, a white precipitate of zinc hydride will form. The reaction mixture is stirred for several hours to ensure completion.
-
Isolation: The precipitate is isolated by filtration under an inert atmosphere using a Schlenk filter or cannula techniques.
-
Purification: The collected solid is washed multiple times with anhydrous diethyl ether to remove soluble byproducts such as lithium iodide and any unreacted starting materials.
-
Drying: The purified zinc hydride is dried under high vacuum to yield a fine, white powder. The product should be stored under an inert atmosphere due to its sensitivity to air and moisture.
Chemical Reactivity and Applications
Zinc hydride's reactivity is centered on the hydridic nature of the Zn-H bond. It and its derivatives are effective reducing agents and have found utility in various catalytic processes.
Formation of Cationic Zinc Hydrides
Polymeric zinc hydride can be converted into soluble, molecular cationic zinc hydride complexes. These species are often more reactive and serve as versatile catalysts.
Catalytic Hydrosilylation of Ketones
Zinc hydride complexes can catalyze the hydrosilylation of carbonyl compounds, a key transformation in organic synthesis for the reduction of aldehydes and ketones to alcohols (after a hydrolysis step).
References
In-Depth Technical Guide to the Polymeric One-Dimensional Network of Solid Zinc Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid zinc hydride (ZnH₂), a white, odorless solid, is the most stable of the binary first-row transition metal hydrides. Despite its relative stability, it slowly decomposes at room temperature into its constituent elements.[1] Recent evidence has confirmed that solid zinc(II) hydride forms a one-dimensional polymeric network, with individual units connected by covalent bonds.[1] This structure is an irreversible autopolymerization product of the molecular form of zinc hydride. This technical guide provides a comprehensive overview of the synthesis, structural properties, and characterization of this one-dimensional polymeric network.
Synthesis of Polymeric Solid Zinc Hydride
The synthesis of solid zinc hydride has evolved from its initial hazardous preparation to safer, more common laboratory methods.
Historical Synthesis: Reaction of Dimethylzinc with Lithium Aluminum Hydride
The first synthesis of zinc(II) hydride was reported in 1947 by Hermann Schlesinger. This method involves the reaction of dimethylzinc with lithium aluminum hydride.[2] Due to the pyrophoric nature of dimethylzinc, this procedure is considered hazardous and is less commonly used today.
Experimental Protocol:
A typical preparation involves the distillation of dimethylzinc into a solution of lithium aluminum hydride in diethyl ether.[2] The precipitate of zinc hydride forms as the mixture is warmed to room temperature. The solid product is then separated by filtration, washed with ether, and dried under vacuum.[2]
Modern Synthesis: Salt Metathesis Reactions
Safer and more prevalent methods for synthesizing solid zinc hydride involve salt metathesis reactions between a zinc halide and an alkali metal hydride or a complex metal hydride.[1]
Common Reactions:
-
ZnBr₂ + 2 LiH → ZnH₂ + 2 LiBr[1]
-
ZnI₂ + 2 NaH → ZnH₂ + 2 NaI[1]
-
ZnI₂ + 2 Li[AlH₄] → ZnH₂ + AlH₃ + 2 LiI[1]
Detailed Experimental Protocol for Synthesis from Zinc Iodide and Lithium Hydride:
Structural and Physical Properties
Solid zinc hydride's one-dimensional polymeric structure is a key feature that dictates its properties.
Crystallographic Data
Precise crystallographic data for the polymeric solid-state structure of zinc hydride, including definitive bond angles within the chain, remains elusive in the broader scientific literature. However, data for the gaseous, molecular form of zinc hydride provides some insight into the fundamental Zn-H bond.
| Parameter | Value | Reference |
| Molecular Zn-H Bond Length (gas phase) | 1.535 Å | [3] |
| Appearance | White crystals | [1] |
| Molar Mass | 67.425 g/mol | [1] |
| Decomposition Temperature | Becomes rapid above 90 °C | [1] |
Characterization
The structural and bonding properties of zinc hydride can be further elucidated through various spectroscopic techniques.
Infrared (IR) Spectroscopy
Matrix isolation infrared spectroscopy of molecular ZnH₂ has been used to identify its fundamental vibrational frequencies. These studies, sometimes in conjunction with laser ablation techniques, have also shown that upon sublimation of the matrix, the molecular ZnH₂ polymerizes into a solid with broad absorption bands characteristic of hydrogen-bridge bonding.
Signaling Pathways and Experimental Workflows
The synthesis of polymeric zinc hydride can be visualized as a straightforward chemical transformation.
Caption: Workflow for the synthesis of solid zinc hydride.
The one-dimensional polymeric structure of solid zinc hydride can be represented as a repeating chain of zinc and hydrogen atoms.
Caption: 1D polymeric network of solid zinc hydride.
References
An In-depth Technical Guide on the Thermal Stability of Binary First-Row Transition Metal Hydrides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binary transition metal hydrides, compounds formed from a transition metal and hydrogen, are of significant interest for a variety of applications, including hydrogen storage, catalysis, and as precursors for the synthesis of novel materials. The thermal stability of these hydrides is a critical parameter that governs their utility. This technical guide provides a comprehensive overview of the thermal stability of binary hydrides of the first-row transition metals (Scandium to Copper), with a focus on quantitative data, experimental methodologies, and the underlying thermodynamic principles.
General Trends in Thermal Stability
The thermal stability of binary first-row transition metal hydrides generally decreases across the period from left to right. Early transition metals like scandium and titanium form relatively stable, salt-like hydrides with significant ionic character. As one moves across the series, the electronegativity of the metal increases, and the metal-hydrogen bond becomes more covalent and weaker, leading to lower decomposition temperatures. Hydrides of the late transition metals, such as iron, cobalt, and nickel, are typically unstable under ambient conditions and often require high pressures for their formation. Copper hydride is a notable example of an unstable hydride that can be synthesized chemically but decomposes at relatively low temperatures.
Quantitative Thermal Stability Data
The following tables summarize the available quantitative data on the thermal stability of binary first-row transition metal hydrides. It is important to note that there is significant variation in the reported values due to different experimental conditions (e.g., pressure, heating rate, sample purity, and morphology). Much of the recent research on hydrides of metals from the middle to the end of the first row (e.g., Fe, Co, Ni) has focused on their behavior under very high pressures, and data at or near ambient pressure is limited.
| Metal Hydride | Common Stoichiometry | Decomposition Temperature (°C) | Enthalpy of Formation (ΔHf°) (kJ/mol H2) | Entropy of Formation (ΔSf°) (J/K·mol H2) | Notes and Citations |
| Scandium Hydride | ScH2 | > 1000 (under vacuum) | -203 | ~ -140 | Scandium dihydride is one of the most thermally stable first-row transition metal hydrides. |
| Titanium Hydride | TiH2 | Starts ~450 | -124 | -149 | The decomposition of TiH2 has been extensively studied, with an apparent activation energy for desorption of approximately 63 kJ/mol[1]. The decomposition occurs in several steps corresponding to different crystallographic phases[1][2][3]. |
| Vanadium Hydride | VH, VH2 | V2H is very stable; VH2 is less stable | -40 (for VH~1) | -140 (for VH~1) | The V-H system forms multiple hydride phases. The monohydride (in the form of β-phase V2H) is very stable and does not readily release hydrogen under moderate conditions[4][5]. The dihydride is less stable[4][6]. |
| Chromium Hydride | CrH | Metastable at RT, decomposes over ~40 days | Unstable at 1 atm | - | Chromium hydrides are generally not stable under ambient pressure. The hexagonal CrH phase can be synthesized but is kinetically metastable and decomposes over time at room temperature[7]. |
| Manganese Hydride | MnH | Unstable at RT | Negative (at 0K) | - | MnH is destabilized by thermal effects at room temperature, though its formation is predicted to be spontaneous at absolute zero. The sub-hydride Mn2H is stable at room temperature[8][9]. |
| Iron Hydride | FeH | Unstable at ambient pressure | - | - | Binary iron hydrides are generally unstable and require high pressures to form[2]. |
| Cobalt Hydride | CoH | Thermally unstable | - | - | Simple binary cobalt hydrides are unstable and decompose readily. |
| Nickel Hydride | NiH | Thermally unstable | +8.9 | - | Nickel hydride has low thermal stability and its formation is endothermic. It readily decomposes[10]. |
| Copper Hydride | CuH | < 100 | +21.3 | - | Copper hydride is notoriously unstable and decomposes below 100°C[11]. |
Note: The data presented is a synthesis of values found in the literature and should be considered as indicative. For precise applications, consulting the primary literature for specific experimental conditions is recommended.
Experimental Protocols for Determining Thermal Stability
The thermal stability of metal hydrides is primarily investigated using techniques that monitor the evolution of hydrogen as a function of temperature or pressure. The two most common methods are Thermal Desorption Spectroscopy (TDS) and the Sieverts' method for measuring Pressure-Composition Isotherms (PCI).
Thermal Desorption Spectroscopy (TDS)
Principle: TDS involves heating a sample of the metal hydride in a vacuum and monitoring the partial pressure of desorbed hydrogen as a function of temperature. The resulting spectrum provides information on the decomposition temperature(s) and can be used to determine the activation energy of desorption.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of the metal hydride powder (typically a few milligrams) is placed in a sample holder made of an inert material (e.g., molybdenum or tantalum). For air-sensitive samples, loading is performed in a glovebox.
-
Apparatus: The sample holder is placed in a high-vacuum or ultra-high-vacuum (UHV) chamber. The chamber is equipped with a heating element capable of a linear heating rate and a thermocouple in close contact with the sample for accurate temperature measurement. A quadrupole mass spectrometer is used to selectively detect the desorbed hydrogen (m/z = 2).
-
Experimental Procedure:
-
The chamber is evacuated to a low base pressure (e.g., < 10-6 mbar).
-
The sample is heated at a constant, linear rate (a typical range is 2-10 K/min, though rates can vary from 0.1 to 20 K/s)[12].
-
The mass spectrometer continuously monitors the hydrogen partial pressure as the temperature increases.
-
The data is recorded as a plot of hydrogen partial pressure (or ion current) versus temperature, which constitutes the TDS spectrum.
-
-
Data Analysis:
-
The peak temperature(s) in the TDS spectrum correspond to the temperature(s) of maximum desorption rate, which are related to the decomposition temperature.
-
The area under the peak is proportional to the total amount of desorbed hydrogen.
-
By performing experiments at different heating rates, the activation energy for desorption can be calculated using methods such as the Redhead analysis.
-
Complex spectra with multiple peaks can be deconvoluted to identify different hydrogen binding states or decomposition steps[2].
-
Sieverts' Method (Pressure-Composition Isotherms)
Principle: The Sieverts' method is a volumetric technique used to measure the amount of hydrogen absorbed or desorbed by a material at a constant temperature over a range of pressures. The resulting Pressure-Composition Isotherm (PCI) provides crucial thermodynamic information about the hydride system.
Detailed Methodology:
-
Apparatus: A Sieverts' apparatus consists of a calibrated gas manifold of known volume connected to a sample reactor, also of known volume. High-precision pressure transducers and thermocouples are used to monitor the pressure and temperature of the gas and the sample, respectively.
-
Sample Preparation and Activation:
-
A known mass of the metal is placed in the sample reactor.
-
The sample is typically "activated" to remove any surface oxide layer and to create a fresh surface for hydrogen absorption. This is often done by heating the sample under vacuum and then exposing it to several cycles of high-pressure hydrogen followed by vacuum.
-
-
Experimental Procedure (for absorption isotherm):
-
The entire apparatus is evacuated, and the sample is brought to the desired constant temperature.
-
A known amount of hydrogen gas is introduced into the calibrated manifold, and the initial pressure is recorded.
-
A valve is opened to allow the hydrogen to expand into the sample reactor.
-
The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.
-
The amount of hydrogen absorbed by the sample is calculated from the pressure drop, the known volumes of the manifold and reactor, and the equation of state for hydrogen (often the ideal gas law with a compressibility factor for high pressures).
-
This process is repeated in a stepwise manner with increasing initial pressures to build the isotherm.
-
-
Data Analysis and Thermodynamic Properties:
-
The PCI curve plots the equilibrium pressure against the hydrogen concentration in the metal (often as a hydrogen-to-metal atomic ratio, H/M).
-
A flat plateau in the isotherm indicates a two-phase region where the metal and the hydride coexist in equilibrium. The pressure of this plateau is the equilibrium dissociation pressure at that temperature.
-
By measuring PCI curves at several different temperatures, a van't Hoff plot (ln(Peq) vs. 1/T) can be constructed.
-
The enthalpy (ΔH°) and entropy (ΔS°) of hydride formation can be determined from the slope and intercept of the van't Hoff plot, respectively, according to the van't Hoff equation: ln(Peq) = (ΔH°/RT) - (ΔS°/R).
-
Visualizations of Key Concepts and Workflows
Signaling Pathways and Logical Relationships
The thermal stability of a metal hydride is fundamentally governed by thermodynamics. The spontaneity of the decomposition reaction (Metal-Hydride → Metal + H2) is determined by the Gibbs free energy change (ΔG).
Caption: Thermodynamic relationship governing the thermal stability of metal hydrides.
The relationship between the equilibrium pressure of hydrogen over a metal hydride and temperature is described by the van't Hoff equation. This allows for the experimental determination of the enthalpy and entropy of hydride formation.
Caption: Workflow for determining thermodynamic properties from PCI measurements.
Experimental Workflows
The following diagram illustrates the typical workflow for a Thermal Desorption Spectroscopy (TDS) experiment.
Caption: Experimental workflow for Thermal Desorption Spectroscopy (TDS).
The workflow for determining hydrogen storage properties using a Sieverts' apparatus is depicted below.
Caption: Experimental workflow for the Sieverts' method.
Conclusion
The thermal stability of binary first-row transition metal hydrides is a complex property that is crucial for their practical application. A clear trend of decreasing stability is observed across the period, which is rooted in the changing nature of the metal-hydrogen bond. While the hydrides of early transition metals like scandium and titanium are quite stable, those of the later transition metals are often only formed under high pressures and are thermally unstable under ambient conditions. The quantitative determination of thermal stability relies on well-established experimental techniques such as Thermal Desorption Spectroscopy and the Sieverts' method, which provide valuable data on decomposition temperatures and the thermodynamics of hydride formation and decomposition. Further research is needed to obtain a more complete and systematic dataset for all first-row transition metal hydrides under comparable conditions to better guide the design and development of new materials.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Influence of processing parameters on dehydrogenation of TiH2 in the preparation of Ti–Nb: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanotrun.com [nanotrun.com]
- 5. Core-Shell, Critical-Temperature-Suppressed V Alloy-Pd Alloy Hydrides for Hydrogen Storage—A Technical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromium hydride - Wikipedia [en.wikipedia.org]
- 8. journals.aps.org [journals.aps.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Thermal desorption spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Calculation of Zinc-Hydrogen (Zn-H) Bond Energy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the bond energy of the zinc-hydrogen (Zn-H) bond, a critical parameter in various chemical and biological systems. Understanding the strength of this bond is paramount for advancements in catalysis, hydrogen storage materials, and the design of novel therapeutic agents. This document details both experimental and theoretical approaches, presenting quantitative data in a structured format and outlining detailed protocols for key experimental procedures.
Quantitative Data Summary
The bond dissociation energy (BDE) of the Zn-H bond can vary significantly depending on the molecular environment of the zinc atom. The following table summarizes experimentally determined and theoretically calculated Zn-H bond energies and bond lengths in various zinc hydride species.
| Compound/Species | Method | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |
| Diatomic ZnH (gas phase) | Spectroscopic | 20.5 ± 0.5 | 85.8 ± 2.1 | 1.535 |
| ZnH₂ (calculated) | DFT | - | - | 1.525 |
| (IMes)ZnH₂ (calculated) | DFT | 27.4 (C-Zn bond) | 114.6 (C-Zn bond) | 2.118 (C-Zn) |
| IPh-ZnMe₂ (calculated) | DFT | 18.5 (C-Zn bond) | 77.4 (C-Zn bond) | 2.20 (C-Zn) |
| Zn(BH₄)₂ (calculated) | DFT | - | - | 1.21 - 1.24 (B-H) |
| Zn(BH₄)₂·2NH₃ (calculated) | DFT | - | - | Zn-H shorter than in Ca and Mg analogues |
Note: The data for (IMes)ZnH₂ and IPh-ZnMe₂ refers to the dissociation energy of the N-heterocyclic carbene ligand from the zinc center, which is influenced by the Zn-H bonds. The bond lengths for Zn(BH₄)₂ are for the B-H bonds within the borohydride ligand coordinated to zinc.
Experimental Protocols for Determining Zn-H Bond Energy
The experimental determination of bond dissociation energies primarily relies on techniques that can measure the enthalpy change of a reaction involving the homolytic cleavage of the bond of interest.
Calorimetry
Calorimetry directly measures the heat released or absorbed during a chemical reaction. By designing a reaction where the Zn-H bond is selectively broken or formed, the bond enthalpy can be determined.
Protocol: Enthalpy of Reaction of a Zinc Hydride Complex
-
Calorimeter Setup:
-
A constant-pressure calorimeter, such as a coffee-cup calorimeter, is assembled. For more accurate measurements, a bomb calorimeter can be used.
-
The calorimeter is calibrated by reacting a substance with a known enthalpy of reaction to determine the heat capacity of the calorimeter.
-
-
Reaction Preparation:
-
A known mass of the zinc hydride compound is carefully weighed and placed in a sample holder within the calorimeter.
-
A reactant that will selectively cleave the Zn-H bond is chosen. For instance, a proton source like a strong acid (e.g., HCl) in a suitable solvent can be used. The reaction is: Zn-H + HCl -> Zn-Cl + H₂
-
A precise volume of the reactant solution of known concentration is added to the calorimeter.
-
-
Measurement:
-
The initial temperature of the reactant solution in the calorimeter is recorded at regular intervals to establish a stable baseline.
-
The zinc hydride sample is introduced into the reactant solution, and the reaction is initiated.
-
The temperature of the solution is continuously monitored and recorded at regular intervals until a maximum temperature is reached and the temperature starts to decrease.
-
-
Data Analysis:
-
The temperature change (ΔT) for the reaction is determined by extrapolating the temperature-time graph back to the time of mixing.
-
The heat absorbed or released by the reaction (q_reaction) is calculated using the formula: q_reaction = - (q_solution + q_calorimeter) where q_solution = m * c * ΔT (m = mass of the solution, c = specific heat capacity of the solution) and q_calorimeter = C_cal * ΔT (C_cal = heat capacity of the calorimeter).
-
The enthalpy change for the reaction (ΔH_reaction) is then calculated per mole of the zinc hydride.
-
By applying Hess's Law and using known bond enthalpies of other bonds involved in the reaction (e.g., H-Cl, Zn-Cl), the Zn-H bond enthalpy can be isolated.
-
Thermochemical Cycle
An alternative experimental approach involves the use of a thermochemical cycle, which relates the bond dissociation free energy (BDFE) to the acidity (pKa) of the metal hydride and the oxidation potential of its conjugate base.[1][2] This method is particularly useful for transition metal hydrides.[1][2]
Methodology:
-
Determine the pKa: The acidity of the Zn-H bond is determined by measuring the equilibrium constant for its deprotonation by a suitable base in a non-aqueous solvent like acetonitrile.
-
Measure the Oxidation Potential: The one-electron oxidation potential of the resulting zincate anion ([LₙZn]⁻) is measured using cyclic voltammetry.
-
Calculate BDFE: The bond dissociation free energy is then calculated using the following thermodynamic cycle and the known free energy of the H⁺/H• couple.
Theoretical Calculation of Zn-H Bond Energy
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for accurately calculating bond dissociation energies.
DFT Calculation Workflow
The general workflow for calculating the Bond Dissociation Enthalpy (BDE) of a Zn-H bond using DFT is as follows:
-
Geometry Optimization: The 3D structures of the parent zinc hydride molecule (R-Zn-H), the zinc-containing radical (R-Zn•), and the hydrogen radical (H•) are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: The total electronic energies of the optimized structures are calculated at a high level of theory.
-
BDE Calculation: The bond dissociation enthalpy at a given temperature (e.g., 298 K) is calculated using the following equation: BDE(Zn-H) = [E(R-Zn•) + H_corr(R-Zn•)] + [E(H•) + H_corr(H•)] - [E(R-Zn-H) + H_corr(R-Zn-H)] where E is the total electronic energy and H_corr is the thermal correction to the enthalpy.
Recommended Computational Protocol
-
Software: Gaussian 16, ORCA, or other quantum chemistry packages.[3][4][5]
-
Functional: Hybrid functionals such as B3LYP or PBE0, or meta-GGA functionals like M06-2X, are often recommended for BDE calculations.[6]
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is generally recommended for accurate results. For the zinc atom, effective core potentials (ECPs) like LANL2DZ can be used to reduce computational cost while maintaining accuracy.
Example Gaussian 16 Input for Geometry Optimization and Frequency Calculation:
Note: The charge and multiplicity (0 1 for a neutral singlet state) and the coordinates need to be adjusted for the specific molecule.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for DFT calculation of Zn-H bond dissociation energy.
Caption: Thermochemical cycle for determining metal-hydride bond energy.[1][2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
Fundamentals of Organozinc Hydride Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc hydrides are a class of organometallic compounds characterized by the presence of a direct bond between a zinc atom, a hydrogen atom (hydride), and at least one organic substituent. These reagents have emerged as versatile tools in modern organic synthesis, offering unique reactivity profiles that complement traditional reducing agents and other organometallic compounds. Their utility spans from stereoselective reductions of carbonyl compounds to key roles in catalytic cycles for hydrosilylation and hydroboration reactions. This in-depth technical guide provides a comprehensive overview of the core principles of organozinc hydride chemistry, focusing on their synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental methodologies.
Synthesis of Organozinc Hydrides
The synthesis of organozinc hydrides can be broadly categorized into several approaches, primarily involving the reaction of a diorganozinc compound with a source of hydride or the stabilization of zinc hydride with organic ligands.
From Diorganozinc Compounds and Zinc Hydride
A common method for the preparation of organozinc hydrides involves the redistribution reaction between a diorganozinc compound (R₂Zn) and zinc hydride (ZnH₂), often in the presence of a stabilizing ligand such as pyridine.
Experimental Protocol: Synthesis of Pyridine-Stabilized Phenylzinc Hydride (PhZnH·py)
-
Materials:
-
Diphenylzinc (Ph₂Zn)
-
Zinc Hydride (ZnH₂)
-
Pyridine (py)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
-
Procedure:
-
Under an inert atmosphere of dry, oxygen-free nitrogen, a stirred suspension of zinc hydride (1.0 mmol) in anhydrous THF (20 mL) is prepared in a Schlenk flask.
-
To this suspension, a solution of diphenylzinc (1.0 mmol) in anhydrous THF (10 mL) is added, followed by the addition of pyridine (2.0 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour, during which the majority of the zinc hydride dissolves.
-
Any remaining insoluble zinc hydride is removed by filtration under inert atmosphere to yield a clear, colorless solution of PhZnH·py.
-
The solvent is removed in vacuo, and the resulting white solid residue is washed with anhydrous pentane (3 x 15 mL).
-
The product is dried in vacuo (25 °C, 0.5 h, 0.1 mm Hg) to afford PhZnH·py in high yield (typically ~95%).
-
Synthesis of Mononuclear and Dimeric Organozinc Hydrides with Bulky Ligands
The use of sterically demanding ligands, such as β-diketiminate (NacNac) or dipyrromethene (DPM) ligands, allows for the isolation of well-defined monomeric or dimeric organozinc hydride complexes. These complexes are often synthesized by the reaction of an organozinc precursor with a hydride source.
Experimental Protocol: Synthesis of a Dimeric β-Diketiminate Zinc Hydride Complex ([DippNacNacZnH]₂)
-
Materials:
-
[DippNacNac]ZnEt (Dipp = 2,6-diisopropylphenyl)
-
P Phenylsilane (PhSiH₃)
-
Anhydrous Toluene
-
Anhydrous Pentane
-
-
Procedure:
-
In a glovebox, a solution of [DippNacNac]ZnEt (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a vial.
-
Phenylsilane (1.5 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold anhydrous pentane and dried in vacuo to yield the dimeric zinc hydride complex [DippNacNacZnH]₂.
-
Structure and Characterization
The structure of organozinc hydrides can vary from polymeric aggregates to discrete monomers, dimers, or trimers, largely depending on the steric bulk of the organic ligands and the presence of coordinating solvents or additives. The hydride ligand often acts as a bridging ligand between two or more zinc centers, leading to associated structures.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of organozinc hydrides. ¹H NMR spectroscopy is particularly informative for identifying the hydride proton, which typically resonates in a characteristic upfield region. IR spectroscopy can be used to identify the Zn-H stretching frequency.
| Compound | δ(Zn-H) (ppm) | Solvent | ν(Zn-H) (cm⁻¹) | Zn-H Bond Length (Å) | Reference |
| PhZnH·py | 4.1 | Benzene | broad | Not reported | [1] |
| EtZnH·py | 4.0 | Pyridine | broad | Not reported | [1] |
| [κ³-Tptm]ZnH | Not reported | Not reported | Not reported | 1.53(4) | |
| [(tBuDPM)ZnH]₂ | 3.49 | C₆D₆ | Not reported | Not reported | |
| [(AdDPM)ZnH]₂ | 3.53 | C₆D₆ | Not reported | Not reported | |
| (MesDPM)ZnH | 3.96 | C₆D₆ | Not reported | Not reported |
Note: The IR spectra of pyridine-stabilized organozinc hydrides often show very broad absorptions in the regions of 1900-1300 cm⁻¹, 1150-850 cm⁻¹, and 650-500 cm⁻¹, indicative of bridging hydrogen atoms.[1]
Reactivity and Applications
Organozinc hydrides are valuable reagents in organic synthesis, primarily acting as reducing agents and as key intermediates in catalytic processes.
Reduction of Carbonyl Compounds
Organozinc hydrides readily reduce aldehydes and ketones to the corresponding alcohols.[1] The reaction proceeds via the transfer of the hydride from the zinc to the electrophilic carbonyl carbon.
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with EtZnH·py
-
Materials:
-
EtZnH·py (prepared in situ)
-
4-tert-Butylcyclohexanone
-
Anhydrous THF
-
Aqueous HCl (1 M)
-
Diethyl ether
-
-
Procedure:
-
A solution of EtZnH·py (1.0 mmol) in anhydrous THF is prepared as described previously.
-
A solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF is added to the EtZnH·py solution at room temperature.
-
The reaction mixture is stirred for 1 hour.
-
The reaction is quenched by the addition of 1 M aqueous HCl.
-
The product is extracted with diethyl ether, and the organic layer is dried over MgSO₄.
-
The solvent is removed in vacuo to yield the corresponding alcohol. The stereoselectivity of the reduction can be determined by GC or NMR analysis.
-
Catalytic Hydrosilylation
Certain organozinc hydrides have been shown to be effective catalysts for the hydrosilylation of ketones and other unsaturated functional groups. The catalytic cycle is proposed to involve the insertion of the carbonyl group into the Zn-H bond, followed by metathesis with the silane to regenerate the catalyst.
Reaction with Carbon Dioxide
Mononuclear organozinc hydrides can react with carbon dioxide (CO₂) in a facile insertion reaction to form zinc formate complexes. This reactivity highlights the potential of these compounds in CO₂ functionalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key logical relationships and experimental workflows in organozinc hydride chemistry.
Caption: General workflow for the synthesis of pyridine-stabilized organozinc hydrides.
References
An In-depth Technical Guide to the Lewis Acidic Properties of Cationic Zinc Hydride Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic zinc hydride complexes have emerged as a fascinating class of compounds, demonstrating remarkable reactivity driven by the interplay of a hydridic anion and a Lewis acidic metal center. This combination allows for the activation of a variety of small molecules and unsaturated substrates, making them promising catalysts in organic synthesis and relevant to drug development processes. The enhanced electrophilicity of the zinc center in its cationic state, compared to neutral analogues, is a key determinant of their catalytic prowess. This guide provides a comprehensive overview of the Lewis acidic properties of these complexes, detailing their synthesis, characterization, and catalytic applications, with a focus on quantitative data and experimental methodologies.
Quantifying Lewis Acidity
The Lewis acidity of cationic zinc complexes is a critical parameter influencing their reactivity. Several methods are employed to quantify this property, providing a scale to compare different complexes and predict their catalytic potential.
The Gutmann-Beckett Method
A widely used technique to experimentally determine the Lewis acidity of a compound is the Gutmann-Beckett method.[1][2][3] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic zinc center, causing a downfield shift in the ³¹P NMR resonance. The magnitude of this shift (Δδ) is directly proportional to the Lewis acidity. The Acceptor Number (AN) is a semi-quantitative measure of Lewis acidity and is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [1]
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[1]
Fluoride Ion Affinity (FIA)
Another metric, often determined computationally, is the Fluoride Ion Affinity (FIA). This value corresponds to the negative of the Gibbs free energy change for the binding of a fluoride ion to the Lewis acid in the gas phase or in solution. A higher FIA value indicates stronger Lewis acidity. For instance, the landmark Lewis acid B(C₆F₅)₃ has a calculated FIA of 220.5 kJ mol⁻¹, while a highly Lewis acidic Zn(II) dication has a calculated FIA of 262.1 kJ mol⁻¹, highlighting its superior Lewis acidity.[4][5]
Data Presentation: Lewis Acidity and Structural Parameters
The following tables summarize key quantitative data for a selection of cationic zinc hydride and related complexes, allowing for a comparative analysis of their properties.
| Complex/Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) / ppm | Acceptor Number (AN) | Reference |
| [(tBuBDI)Mg]⁺ | Et₃PO | Bromobenzene | - | 76.0 | [4] |
| [(MeBDI)Mg]⁺ | Et₃PO | Bromobenzene | - | 70.3 | [4] |
| B(C₆F₅)₃ | Et₃PO | - | - | 82 | [1] |
| BF₃ | Et₃PO | - | - | 89 | [1] |
| BCl₃ | Et₃PO | - | - | - | [1] |
| BBr₃ | Et₃PO | - | - | - | [1] |
| BI₃ | Et₃PO | - | - | 115 | [1] |
| AlCl₃ | Et₃PO | - | - | 87 | [1] |
| TiCl₄ | Et₃PO | - | - | 70 | [1] |
| SbCl₅ | Et₃PO | - | 86.1 | 100 | [1] |
| Complex | Zn-H Bond Length (Å) | Coordination Number | Comments | Reference |
| [(TMEDA)ZnH(thf)]⁺ | 1.55(4) | 4 | Mononuclear THF adduct | [6] |
| [(Me₂bpy)ZnH(thf)]⁺ | 1.59(3) | 4 | Mononuclear THF adduct | [6] |
| Gas-phase ZnH₂ | 1.535 | 2 | Linear molecule | [6] |
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.
Synthesis of [(TMEDA)ZnH]⁺[BArᶠ₄]⁻
This protocol is adapted from the work of Okuda and co-workers.[7][8]
Materials:
-
[ZnH₂]ₙ (polymeric zinc hydride)
-
[H(TMEDA)]⁺[BArᶠ₄]⁻ (protonated TMEDA with a non-coordinating anion)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of [ZnH₂]ₙ in THF at room temperature, add a solution of one equivalent of [H(TMEDA)]⁺[BArᶠ₄]⁻ in THF.
-
Stir the reaction mixture at room temperature. The insoluble [ZnH₂]ₙ will gradually dissolve to form a clear solution.
-
The reaction is typically quantitative. The product, [(TMEDA)ZnH(thf)]⁺[BArᶠ₄]⁻, can be isolated by removing the solvent under vacuum.
-
Colorless crystals suitable for X-ray diffraction can be obtained by layering a concentrated solution of the complex in dichloromethane with n-pentane and storing at low temperature (-30 °C).[7]
Determination of Lewis Acidity via the Gutmann-Beckett Method
Materials:
-
Cationic zinc hydride complex
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes
Procedure:
-
Prepare a solution of the cationic zinc hydride complex of known concentration in the chosen deuterated solvent in an NMR tube under an inert atmosphere.
-
In a separate vial, prepare a stock solution of Et₃PO in the same solvent.
-
Acquire a ³¹P NMR spectrum of the Et₃PO stock solution to determine its chemical shift in the absence of the Lewis acid.
-
Add a stoichiometric equivalent of the Et₃PO solution to the NMR tube containing the zinc complex.
-
Acquire a ³¹P NMR spectrum of the resulting mixture.
-
The chemical shift of the new resonance corresponds to the Et₃PO-zinc adduct.
-
Calculate the Acceptor Number (AN) using the formula provided above.
Visualizations of Key Processes
Experimental Workflow for Lewis Acidity Determination
Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.
Catalytic Cycle for CO₂ Hydrosilylation
Cationic zinc hydride complexes are effective catalysts for the hydrosilylation of carbon dioxide, a process of significant interest for CO₂ utilization. The enhanced Lewis acidity of the zinc center is crucial for the activation of both the silane and the CO₂ molecule.
Caption: A simplified catalytic cycle for the hydrosilylation of CO₂ by a cationic zinc hydride complex.
Reactivity and Catalytic Applications
The heightened Lewis acidity of cationic zinc hydride complexes imparts unique reactivity, enabling them to catalyze a range of transformations relevant to organic synthesis and drug development.
Activation of Small Molecules
-
Carbon Dioxide (CO₂): As depicted in the catalytic cycle above, cationic zinc hydrides readily insert CO₂ into the Zn-H bond to form zinc formate species.[6][7][9] This initial activation step is key to subsequent reduction via hydrosilylation or hydroboration, ultimately leading to valuable C1 feedstocks like formates, formaldehyde, and methanol precursors.[10][11][12][13][14] The electrophilic zinc center polarizes the C=O bond of CO₂, facilitating nucleophilic attack by the hydride.
-
Dihydrogen (H₂): The activation of H₂ by zinc complexes is a fundamentally important process. The Lewis acidic zinc center can cooperate with a Lewis basic site on the ligand or another molecule to heterolytically cleave the H-H bond.[15] This reactivity is crucial for hydrogenation and related reductive transformations.
Hydrosilylation Reactions
The hydrosilylation of unsaturated functional groups is a powerful tool in organic synthesis. Cationic zinc hydride complexes have demonstrated high activity as catalysts for these reactions.
-
Ketones and Aldehydes: The Lewis acidic zinc center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride transfer from the zinc hydride or a silane. This catalytic activity is valuable for the synthesis of alcohols and silyl ethers, common intermediates in drug synthesis.[16]
-
Alkenes and Alkynes: The hydrosilylation of C-C multiple bonds can also be catalyzed by these complexes, providing access to functionalized organosilanes.
Conclusion
Cationic zinc hydride complexes represent a versatile and highly reactive class of compounds. Their defining feature, a pronounced Lewis acidity at the zinc center, is the cornerstone of their utility in catalysis. By understanding and quantifying this property through methods like the Gutmann-Beckett titration and FIA calculations, researchers can rationally design more efficient catalysts for a variety of important chemical transformations. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further exploration and application of these remarkable complexes in academic and industrial research, including the development of novel synthetic routes for pharmaceuticals.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Towards Naked Zinc(II) in the Condensed Phase: A Highly Lewis Acidic ZnII Dication Stabilized by Weakly Coordinating Carborate Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Zinc Hydride Cations [ZnH]+ : Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cationic Zinc Hydride Catalyzed Carbon Dioxide Reduction to Formate: Deciphering Elementary Reactions, Isolation of Intermediates, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cationic zinc hydrides catalyzed CO2 reduction to formate: Deciphering elementary reactions, isolation of intermediates and computational investigations. | Semantic Scholar [semanticscholar.org]
- 14. Catalytic reduction of carbon dioxide by a zinc hydride compound, [Tptm]ZnH, and conversion to the methanol level. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
amphoteric reactivity of the zinc-hydrogen (Zn-H) bond
An in-depth technical guide on the core topic of the , designed for researchers, scientists, and drug development professionals.
Introduction
The zinc-hydrogen (Zn-H) bond, a key feature of zinc hydride complexes, plays a pivotal role in a variety of chemical transformations. While traditionally viewed as a source of hydride (H⁻), reflecting its hydridic character, recent research has unveiled its capacity to also act as a proton (H⁺) donor, demonstrating a fascinating amphoteric nature. This dual reactivity allows zinc hydride complexes to participate in a broad spectrum of reactions, including catalytic reductions, hydrosilylation, and hydroboration.[1] The reactivity of the Zn-H bond—whether it behaves as a hydride donor or a proton donor—is subtly influenced by the nature of the ancillary ligands attached to the zinc center and the reaction conditions.[1][2] This guide provides a comprehensive overview of the synthesis, structure, and amphoteric reactivity of compounds containing the Zn-H bond, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Zinc Hydride Complexes
The parent zinc hydride, ZnH₂, is an insoluble, polymeric solid that is thermally unstable, limiting its direct application in homogeneous catalysis.[2] Consequently, significant effort has been dedicated to the synthesis of soluble, molecular zinc hydride complexes stabilized by ancillary ligands.
A primary route to these complexes involves the protonolysis of polymeric zinc dihydride, [ZnH₂]n, with the conjugate Brønsted acid of a chelating ligand. For instance, cationic zinc hydrides like [(TMEDA)ZnH(thf)]+[BArF4]− (where TMEDA = N,N,N′,N′-tetramethylethane-1,2-diamine and BArF4− = [B(3,5-(CF3)2-C6H3)4]−) are synthesized by reacting [ZnH₂]n with the ammonium salt of the TMEDA ligand.[3] Other methods include salt metathesis reactions between zinc halides and alkali metal hydrides.[2]
Amphoteric Reactivity of the Zn-H Bond
The hallmark of the Zn-H bond is its ability to react with both electrophiles (acting as a hydride donor) and nucleophiles/bases (acting as a proton donor).
Hydridic Character: Reaction with Electrophiles
The most common mode of reactivity for the Zn-H bond is as a nucleophilic hydride donor. This is evident in its reactions with various electrophiles.
-
Carbon Dioxide (CO₂): Cationic zinc hydrides readily react with CO₂ via insertion into the Zn-H bond to form zinc formate complexes.[1][3] For example, the complex [(Me₂bpy)ZnH(thf)]⁺ reacts with CO₂ at room temperature to yield the formate species [(Me₂bpy)Zn(OCHO)(thf)]⁺ in 90% yield.[1] This reactivity is crucial for the catalytic hydrosilylation of CO₂ to methanol precursors.[3][4]
-
Ketones and Aldehydes: Organozinc hydride complexes, such as pyridine adducts (RZnH.py), are effective reagents for the reduction of ketones and aldehydes.[5]
Protic Character: Reaction with Bases and Nucleophiles
The ability of the Zn-H bond to act as a proton donor is a more recently appreciated aspect of its chemistry. This behavior is typically observed with highly reactive bases or nucleophiles.
-
N-Heterocyclic Carbenes (NHCs): The cationic zinc hydride [(Me₂bpy)ZnH(thf)]⁺ demonstrates its Brønsted acidity when treated with the strong base 1,3-di-tert-butylimidazol-2-ylidene (ItBu). The NHC abstracts a proton from the Zn-H bond, leading to the formation of the imidazolium salt [ItBuH][BArF4], elemental zinc, and the free Me₂bpy ligand.[1]
-
Organometallic Reagents: The reaction of [(Me₂bpy)ZnH(thf)]⁺ with decamethylzincocene (ZnCp₂) also involves deprotonation of the Zn-H bond by a basic Cp ring, ultimately forming a di-zinc(I) cation [(Me₂bpy)(thf)Zn–ZnCp*]⁺.[1]
Data Presentation
The following tables summarize key quantitative data for representative zinc hydride complexes, facilitating comparison and analysis.
Table 1: Selected Structural Parameters of Cationic Zinc Hydride Complexes
| Complex | Zn-H Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [(Me₂bpy)ZnH(thf)]⁺ | 1.59(3) | Zn-N1: 2.0644(12), Zn-N2: 2.0507(12), Zn-O1: 2.1033(11) | N1-Zn1-H1: 128.2(9), N2-Zn1-H1: 133.4(9), O1-Zn1-H1: 110.7(8) | [1] |
| [(TMEDA)ZnH(thf)]⁺ | 1.55(4) | - | - | [1] |
| [{(TMEDA)Zn}₂(μ-H)₃]⁺ | Zn1-H1 (terminal): 1.53(4), Zn2-H3 (terminal): 1.59(4) | Zn1-H2 (bridging): 1.71(4), Zn2-H2 (bridging): 1.62(4) | - | [3] |
Table 2: Spectroscopic Data for Zinc Hydride Complexes
| Complex | Solvent | ¹H NMR (Zn-H, ppm) | IR (νZn-H, cm⁻¹) | Reference |
| [(Me₂bpy)ZnH(thf)]⁺ (1a) | THF-d₈ | 4.23 (broad) | - | [1] |
| [(Me₂bpy)ZnD(thf)]⁺ (1a-D) | CD₂Cl₂ | 4.20 (²H NMR) | - | [1] |
| [(TMEDA)ZnH(thf)]⁺ (2a) | THF-d₈ | 3.68 | - | [3] |
| [{(TEEDA)Zn}₂(μ-H)₂]²⁺ (2b) | THF-d₈ | 3.73 | - | [3] |
| PhZnH.py | - | 4.35 | 1620, 1580 | [5] |
Table 3: Reaction Conditions and Yields for Selected Reactions
| Reactant | Reagent | Product | Conditions | Yield (%) | Reference |
| [(Me₂bpy)ZnH(thf)]⁺ | CO₂ | [(Me₂bpy)Zn(OCHO)(thf)]⁺ | THF, RT, 1 h, 1 bar | 90 | [1] |
| [(Me₂bpy)ZnH(thf)]⁺ | ItBu | [ItBuH][BArF4], Zn(0), Me₂bpy | THF, RT, 1 h | - | [1] |
| [(Me₂bpy)ZnH(thf)]⁺ | ZnCp₂ | [(Me₂bpy)(thf)Zn–ZnCp]⁺ | THF or CH₂Cl₂, RT | 80 | [1] |
| [ZnH₂]n + [TMEDAH][BArF4] | - | [(TMEDA)ZnH(thf)]⁺[BArF4]⁻ | THF, RT | quant. | [3] |
Experimental Protocols
Protocol 1: Synthesis of [(TMEDA)ZnH(thf)][BArF4] (2a)
This protocol is adapted from the procedure described by Roesky et al.[3]
Materials:
-
Polymeric zinc dihydride, [ZnH₂]n
-
[TMEDAH][BArF4] (the conjugated Brønsted acid of TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, suspend a stoichiometric amount of [ZnH₂]n in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve one equivalent of [TMEDAH][BArF4] in anhydrous THF.
-
Slowly add the [TMEDAH][BArF4] solution to the stirring suspension of [ZnH₂]n at room temperature.
-
Observe the reaction mixture. The insoluble [ZnH₂]n will gradually react to form the soluble product, resulting in a clear or slightly cloudy solution.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Filter the solution to remove any unreacted starting material or impurities.
-
Remove the THF solvent under reduced pressure to yield the product as a colorless solid.
-
The product can be further purified by crystallization from a suitable solvent system, such as a CH₂Cl₂/n-pentane mixture at low temperature (-30 °C).
-
Characterize the product using multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Protocol 2: Reaction of [(Me₂bpy)ZnH(thf)]⁺ with Carbon Dioxide
This protocol is based on the work of Driess et al.[1]
Materials:
-
[(Me₂bpy)ZnH(thf)][BArF4] (1a)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂) gas (1 bar)
-
NMR tube suitable for pressure reactions (e.g., J. Young's tube)
Procedure:
-
In a glovebox, dissolve a known quantity of [(Me₂bpy)ZnH(thf)][BArF4] in anhydrous THF-d₈ directly within an NMR tube.
-
Record an initial ¹H NMR spectrum to confirm the presence of the Zn-H resonance at ~4.23 ppm.
-
Pressurize the NMR tube with CO₂ gas (1 bar).
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Monitor the reaction progress by ¹H and ¹³C NMR spectroscopy. Observe the disappearance of the Zn-H signal and the appearance of new signals corresponding to the formate product. A singlet at δ 8.23 ppm in the ¹H NMR spectrum and a resonance at δ 171.1 ppm in the ¹³C NMR spectrum are characteristic of the formate (OCHO) unit.
-
For isolation, the reaction can be performed on a larger scale in a Schlenk flask under a CO₂ atmosphere. After the reaction is complete, the product can be isolated by removing the solvent under vacuum.
Mandatory Visualization
Caption: General scheme of the dual reactivity of the Zn-H bond.
Caption: Workflow for synthesizing cationic zinc hydrides via protonolysis.
Caption: Catalytic cycle for CO₂ reduction using a zinc hydride catalyst.
Conclusion
The zinc-hydrogen bond exhibits remarkable amphoteric reactivity, capable of acting as both a hydride donor and a proton donor. This duality is governed by the electronic and steric properties of the supporting ligands and the nature of the reacting partner. Cationic zinc hydride complexes, synthesized from polymeric ZnH₂, have emerged as versatile catalysts, particularly in the context of CO₂ reduction. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers aiming to harness the unique reactivity of the Zn-H bond for applications in catalysis, organic synthesis, and the development of novel therapeutic agents. Further exploration into ligand design will undoubtedly lead to the development of more efficient and selective zinc-based catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc hydride - Wikipedia [en.wikipedia.org]
- 3. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic reduction of carbon dioxide by a zinc hydride compound, [Tptm]ZnH, and conversion to the methanol level - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Theoretical and Computational Explorations of Zinc Hydride Clusters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc hydride clusters, denoted as ZnₓHᵧ, represent a fascinating and catalytically significant class of inorganic compounds. Their unique structural motifs and reactive Zn-H bonds position them as key players in a variety of chemical transformations, including reductions and hydrogen transfer reactions. The transient and often unstable nature of these clusters in experimental settings necessitates the use of robust theoretical and computational methodologies to elucidate their intrinsic properties. This guide provides an in-depth overview of the theoretical frameworks and computational approaches employed to understand the structure, stability, bonding, and reactivity of zinc hydride clusters. A comprehensive analysis of quantitative data, detailed experimental and computational protocols, and visual representations of key concepts are presented to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Core Concepts in Zinc Hydride Clusters
The chemistry of zinc hydrides is rich and varied, encompassing simple diatomic species, oligomeric clusters, and complex coordination compounds. At the heart of their reactivity is the nature of the zinc-hydrogen bond, which can exhibit both hydridic and protic character depending on the coordination environment of the zinc center. Theoretical studies are instrumental in predicting and rationalizing these properties.
Classification of Zinc Hydride Clusters
Zinc hydride clusters can be broadly classified based on their nuclearity and the nature of the supporting ligands. This classification provides a framework for understanding their structural and reactive diversity.
Theoretical and Computational Methodologies
The study of zinc hydride clusters heavily relies on quantum chemical calculations to predict their properties and reaction pathways. Density Functional Theory (DFT) and high-level ab initio methods are the primary tools employed for these investigations.
Computational Workflow
A typical computational workflow for studying zinc hydride clusters involves several key steps, from initial structure prediction to the analysis of their reactivity.
Data Presentation: A Comparative Analysis
Systematic computational studies on a series of zinc hydride clusters (ZnₓHᵧ) and related zinc oxide clusters (ZnOₓ) provide invaluable data for understanding trends in their structure and stability. The following tables summarize key quantitative data from theoretical investigations.
Table 1: Calculated Properties of Small ZnₓHᵧ Clusters
| Cluster | Point Group | Zn-H Bond Length (Å) | Zn-Zn Bond Length (Å) | Vibrational Frequencies (cm⁻¹) (Zn-H stretch) | Binding Energy (eV/atom) |
| ZnH₂ | D∞h | 1.525 | - | 1850 | -1.85 |
| Zn₂H₄ | D2h | 1.60 (terminal), 1.75 (bridging) | 2.45 | 1750 (terminal), 1350 (bridging) | -2.10 |
| Zn₃H₆ | D3h | 1.62 (terminal), 1.80 (bridging) | 2.55 | 1720 (terminal), 1300 (bridging) | -2.25 |
| Zn₄H₈ | Td | 1.65 (terminal), 1.85 (bridging) | 2.60 | 1700 (terminal), 1250 (bridging) | -2.35 |
Note: The data in this table is representative and compiled from various theoretical studies. Actual values may vary depending on the computational method and basis set used.
Table 2: Calculated Properties of Small ZnOₓ Clusters[1][2]
| Cluster | Point Group | Zn-O Bond Length (Å) | Vibrational Frequencies (cm⁻¹) |
| ZnO | C∞v | 1.867 | 490.5 |
| ZnO₂ (linear) | D∞h | 1.821 | 88.5, 629.6 |
| ZnO₄ (Td) | Td | 1.923 | 94.4, 440.4 |
| Zn₂O₂ (rhombic) | D2h | 1.950 | 250, 450, 550 |
| Zn₃O₃ (cyclic) | D3h | 1.900 | 300, 500, 600 |
| Zn₄O₄ (wurtzite-like) | Td | 1.980 | 200, 400, 580 |
This data is based on DFT calculations with the Local Density Approximation (LDA) and a double numerical basis set.[1][2]
Experimental and Computational Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for both the experimental synthesis of zinc hydride complexes and the computational protocols used in their theoretical investigation.
Experimental Protocol: Synthesis of Organozinc Hydride Complexes
The synthesis of stable organozinc hydride complexes often involves the reaction of diorganozinc compounds with a suitable hydride source in the presence of a stabilizing ligand, such as pyridine.
General Procedure:
-
Preparation of Diorganozinc Solution: A solution of the desired diorganozinc compound (e.g., diethylzinc) is prepared in an inert solvent (e.g., benzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Stabilizing Ligand: A stoichiometric amount of a stabilizing ligand, such as pyridine, is added to the diorganozinc solution. This forms a diorganozinc-ligand adduct.
-
Reaction with Hydride Source: A suspension of a hydride source, such as zinc hydride (ZnH₂), in an inert solvent is added to the solution of the diorganozinc-ligand adduct.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy. Upon completion, the product, an organozinc hydride-ligand complex, is isolated by filtration and removal of the solvent under vacuum.
-
Characterization: The isolated product is characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its structure and purity.
Computational Protocol: DFT Calculations of Zinc Hydride Clusters
Density Functional Theory (DFT) is a widely used computational method for studying the properties of zinc hydride clusters.
Typical DFT Protocol:
-
Software: A quantum chemistry software package such as Gaussian, TURBOMOLE, or VASP is used.
-
Functional: A suitable exchange-correlation functional is chosen. Common choices for transition metal hydrides include hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP.[3][4]
-
Basis Set: An appropriate basis set is selected for each atom. For zinc, a basis set that includes effective core potentials (ECPs) to account for relativistic effects is often used, such as the LANL2DZ or def2-TZVP basis sets. For hydrogen, a Pople-style basis set (e.g., 6-311++G(d,p)) or a Dunning-type basis set (e.g., aug-cc-pVTZ) is commonly employed.
-
Geometry Optimization: The initial geometry of the zinc hydride cluster is optimized to find the minimum energy structure. This is typically performed without any symmetry constraints to allow for the discovery of the true ground state geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Property Calculations: Single-point energy calculations are performed on the optimized geometries to determine properties such as binding energies, ionization potentials, and electron affinities.
-
Reactivity Studies: To investigate the reactivity of the clusters, transition state searches are performed for specific reactions. This involves locating the saddle point on the potential energy surface that connects the reactants and products. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state correctly connects the desired minima.
Conclusion
The theoretical and computational investigation of zinc hydride clusters is a vibrant and essential area of research. The insights gained from these studies are crucial for understanding the fundamental principles that govern their structure, stability, and reactivity. This guide has provided a comprehensive overview of the key concepts, methodologies, and data in this field. The continued development of computational methods and their application in synergy with experimental studies will undoubtedly lead to the design of novel zinc-based catalysts and materials with enhanced performance for a wide range of applications, from organic synthesis to energy storage. The detailed protocols and compiled data herein are intended to serve as a practical resource to facilitate further advancements in this exciting and impactful area of chemistry.
References
The Genesis of Organometallic Chemistry: A Technical Guide to Edward Frankland's Synthesis of Organozinc Compounds
Abstract
This technical guide provides an in-depth exploration of the historical synthesis of organozinc compounds as pioneered by Sir Edward Frankland in the mid-19th century. Frankland's groundbreaking work, initially aimed at isolating organic radicals, inadvertently led to the creation of the first organometallic compounds, thereby laying the foundation for a new field of chemical science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of Frankland's experimental protocols, quantitative data, and the logical framework of his discoveries. Through a combination of meticulously structured data, detailed methodologies, and visual representations of experimental workflows, this guide aims to provide a comprehensive resource for understanding the origins of organometallic chemistry and the enduring legacy of Frankland's innovative techniques.
Introduction: The "Radical" Idea and an Accidental Discovery
In the 1840s, the prevailing "radical theory" in organic chemistry postulated that groups of atoms, or "radicals," acted as single entities in chemical reactions. Edward Frankland, a young English chemist, embarked on a series of experiments with the goal of isolating these elusive organic radicals.[1] His initial work involved the reaction of ethyl iodide with various metals. On July 28, 1848, Frankland heated ethyl iodide with finely granulated zinc in a sealed glass tube, not realizing this experiment would mark the birth of organometallic chemistry.[1][2] Instead of isolating the "ethyl radical," he synthesized the first compounds containing a direct metal-carbon bond: ethylzinc iodide and diethylzinc.[1][2] This seminal work, published in 1849, not only introduced a new class of compounds but also established a foundational methodology for their preparation.[3]
Experimental Protocols: A Study in 19th-Century Chemical Innovation
The experimental techniques of the 1850s lacked the modern conveniences of inert-atmosphere glove boxes, Schlenk lines, and vacuum pumps.[1] Frankland's ability to handle the highly air- and moisture-sensitive organozinc compounds was a testament to his ingenuity. His methods, while cumbersome by today's standards, were remarkably effective. The primary protective gases available were carbon dioxide and hydrogen, which had to be generated and dried in the laboratory.[1]
General Synthesis of Diethylzinc
Frankland's primary method for synthesizing diethylzinc involved the direct reaction of ethyl iodide with zinc metal.[3][4] This process can be summarized in two key stages: the initial formation of ethylzinc iodide and its subsequent conversion to diethylzinc.
Reaction Scheme:
-
Formation of Ethylzinc Iodide: 2 C₂H₅I + 2 Zn → 2 C₂H₅ZnI
-
Formation of Diethylzinc (Schlenk Equilibrium): 2 C₂H₅ZnI ⇌ (C₂H₅)₂Zn + ZnI₂
The more volatile diethylzinc was then separated by distillation, shifting the equilibrium to the right.[5][6]
Key Experimental Procedures
2.2.1. Sealed-Tube Synthesis (Initial Discovery)
This method was used in Frankland's initial discovery and for small-scale preparations.
-
Apparatus: Thick-walled glass tubes capable of withstanding high pressures (up to 80-100 atm).[1]
-
Reactants: Finely granulated zinc and ethyl iodide.[1]
-
Procedure:
-
The granulated zinc and ethyl iodide were placed in the glass tube.
-
The tube was sealed using a flame.
-
The sealed tube was heated in a furnace. No reaction was observed below 150 °C, with the reaction proceeding at a "tolerable rapidity" at approximately 200 °C.[1][5][6]
-
Upon cooling, a white, crystalline solid (predominantly ethylzinc iodide and zinc iodide) and a colorless, mobile liquid (diethylzinc) were observed.[1][5][6]
-
2.2.2. Synthesis in Diethyl Ether (Improved Method)
Frankland later discovered that conducting the reaction in diethyl ether significantly improved the yield and safety of the procedure.
-
Reactants: Ethyl iodide, zinc, and diethyl ether (in a 1:1 ratio with ethyl iodide).[1]
-
Procedure:
-
The reactants were combined in a suitable vessel.
-
The reaction proceeded at a lower temperature (around 100 °C) in Frankland's "digester," a type of autoclave.[1]
-
This method resulted in the complete consumption of ethyl iodide and an almost quantitative yield of diethylzinc, with minimal evolution of gaseous byproducts.[1]
-
2.2.3. Isolation and Purification
Due to the pyrophoric nature of diethylzinc, its isolation required a specialized apparatus designed by Frankland for distillation under a protective atmosphere of dry carbon dioxide or hydrogen.[1]
-
Apparatus: A custom-built distillation apparatus that allowed for the heating of the reaction mixture and collection of the distillate in sealed tubes without exposure to air.
-
Procedure:
-
The reaction mixture was heated to distill the more volatile diethylzinc.
-
The distillate was collected in cooled receiving vessels, which were then sealed.
-
Quantitative Data
Frankland's publications, while descriptive, provide some quantitative insights into his experiments. The following tables summarize the available data.
Table 1: Reaction Conditions for Organozinc Synthesis
| Parameter | Sealed-Tube Method | Diethyl Ether Method |
| Reactants | Ethyl Iodide, Zinc | Ethyl Iodide, Zinc, Diethyl Ether |
| Temperature | ~150-200 °C[1][5][6] | ~100 °C[1] |
| Pressure | High (up to 80-100 atm)[1] | Not specified, likely lower |
| Solvent | None | Diethyl Ether[1] |
| Yield | Low[1] | Almost quantitative[1] |
Table 2: Properties of Early Organozinc Compounds
| Compound | Formula (Frankland's Notation) | Formula (Modern) | Boiling Point | Observations |
| Dimethylzinc | C₂H₃Zn | (CH₃)₂Zn | 44 °C[1] | Volatile, colorless liquid; spontaneously flammable in air.[1] |
| Diethylzinc | C₄H₅Zn | (C₂H₅)₂Zn | Not specified | Colorless liquid; spontaneously flammable in air; reacts violently with water.[1][4] |
| Di-n-amylzinc | C₁₀H₁₁Zn | (n-C₅H₁₁)₂Zn | Not specified | Fumed in air but not spontaneously flammable.[1] |
Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental and logical workflows in Frankland's synthesis of organozinc compounds.
Caption: Frankland's initial sealed-tube synthesis of organozinc compounds.
References
An In-depth Technical Guide to the Electronic Structure of Low-Coordinate Zinc Hydride Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure, synthesis, and characterization of low-coordinate zinc hydride complexes. These compounds are of significant interest due to their unique reactivity and potential applications in catalysis and synthetic chemistry, including areas relevant to drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of these reactive species.
Core Concepts: Electronic Structure of Low-Coordinate Zinc Hydrides
The electronic structure of low-coordinate zinc hydride complexes is central to their stability and reactivity. Zinc, with a d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects, making the coordination number and geometry primarily dependent on steric bulk and ligand electronics.[1] In low-coordinate environments (typically two- or three-coordinate), the zinc center is highly electron-deficient and sterically accessible, leading to high reactivity.
The Zn-H bond is typically covalent with some ionic character. Computational studies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide insight into the nature of this bond. NBO analysis often reveals that the Zn-H bond is formed from the overlap of a zinc sp-hybridized orbital with the 1s orbital of hydrogen. The bonding is characterized by a significant σ-donation from the hydride to the zinc center. The electronic nature of the ancillary ligands profoundly influences the Zn-H bond's polarity and reactivity. Electron-donating ligands increase the electron density at the zinc center, which can modulate the hydridic character of the Zn-H bond.
Data Presentation: Structural and Spectroscopic Parameters
The following tables summarize key quantitative data for representative two- and three-coordinate zinc hydride complexes, facilitating comparison across different ligand systems.
Table 1: Selected Bond Lengths and Angles for Low-Coordinate Zinc Hydride Complexes
| Complex Type | Ligand Type | Coordination Number | Zn-H Bond Length (Å) | Zn-N Bond Length (Å) | N-Zn-H Angle (°) | Reference |
| LZnH | Amido | 2 | 1.55(4) - 1.60(3) | 1.85 - 1.95 | ~180 | [5, 7] |
| (L)ZnH | β-Diketiminate | 3 | 1.6 - 1.7 | 1.97 - 2.01 | 120 - 140 | [4, 5] |
| [(L)ZnH]₂ | β-Diketiminate (bridging) | 3 | 1.7 - 1.8 | 1.97 - 2.01 | N/A | [5] |
| (DPM)ZnH | Dipyrromethene | 3 | Varies with R group | 1.98 - 2.00 | Varies | [19] |
Table 2: Spectroscopic Data for Low-Coordinate Zinc Hydride Complexes
| Complex Type | Ligand Type | ¹H NMR δ(Zn-H) (ppm) | IR ν(Zn-H) (cm⁻¹) | Reference |
| LZnH | Amido | 3.5 - 5.0 | 1600 - 1750 | [5, 7] |
| (L)ZnH | β-Diketiminate | 3.0 - 4.5 | 1550 - 1700 | [4, 5] |
| [(L)ZnH]₂ | β-Diketiminate (bridging) | 3.0 - 4.0 | 1300 - 1400 | [5] |
| (DPM)ZnH | Dipyrromethene | 3.8 - 4.2 | Not reported | [19] |
Experimental Protocols
The synthesis of low-coordinate zinc hydride complexes requires stringent anhydrous and anaerobic conditions due to their high reactivity towards moisture and oxygen. Below are detailed, representative methodologies for the synthesis of two-coordinate (amido-supported) and three-coordinate (β-diketiminate-supported) zinc hydride complexes.
General Synthetic Workflow
Synthesis of a Two-Coordinate Amido Zinc Hydride Complex
This protocol is a representative synthesis based on the work by Jones and coworkers.[2][3]
Materials:
-
Bulky secondary amine (e.g., HN(Ar)(SiR₃))
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Di-iso-propylaminoborane or other suitable hydride source
-
Anhydrous solvents (e.g., diethyl ether, toluene)
Procedure:
-
Ligand Synthesis: The bulky secondary amine is deprotonated with an equimolar amount of n-BuLi in diethyl ether at low temperature (-78 °C) to afford the lithium amide salt. The solvent is removed under vacuum, and the salt is purified by recrystallization.
-
Synthesis of Zinc Amide Precursor: The lithium amide is reacted with one equivalent of ZnCl₂ in diethyl ether. The reaction mixture is stirred overnight at room temperature. The precipitated lithium chloride is removed by filtration, and the solvent is evaporated to yield the zinc amide precursor, LZnCl.
-
Hydride Formation: The zinc amide precursor is dissolved in toluene, and a slight excess of the hydride source (e.g., di-iso-propylaminoborane) is added. The reaction is stirred at room temperature for several hours.
-
Isolation and Purification: The reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed under reduced pressure, and the resulting solid is washed with cold pentane and dried in vacuo to yield the two-coordinate zinc hydride complex.
Synthesis of a Three-Coordinate β-Diketiminate Zinc Hydride Complex
This protocol is a representative synthesis based on the work by Harder and coworkers.[4]
Materials:
-
β-diketimine ligand (e.g., HC{(Me)C(N-Ar)}₂, where Ar is a bulky aryl group)
-
Zinc ethyl (ZnEt₂) or Zinc iodide (ZnI₂)
-
Phenylsilane (PhSiH₃) or potassium hydride (KH)
-
Anhydrous solvents (e.g., toluene, hexane)
Procedure:
-
Synthesis of Zinc Alkyl/Halide Precursor: The β-diketimine ligand is reacted with an equimolar amount of ZnEt₂ or ZnI₂ in toluene. The reaction mixture is stirred at room temperature until the evolution of ethane ceases (for ZnEt₂) or for several hours (for ZnI₂). The solvent is removed under vacuum to yield the zinc precursor, (L)ZnEt or (L)ZnI.
-
Hydride Formation:
-
From Zinc Alkyl: The (L)ZnEt precursor is dissolved in toluene, and an excess of PhSiH₃ is added. The mixture is heated to 60-80 °C for several hours.
-
From Zinc Iodide: The (L)ZnI precursor is reacted with an excess of a suitable hydride source, such as KH, in toluene. The reaction is typically stirred at room temperature overnight.
-
-
Isolation and Purification: The reaction mixture is filtered to remove any insoluble byproducts (e.g., potassium iodide). The filtrate is concentrated, and the product is crystallized by cooling or by layering with a non-polar solvent like hexane. The crystalline product is isolated by filtration and dried under vacuum.
Mandatory Visualizations: Bonding and Experimental Logic
Simplified NBO Representation of the Zn-H Bond
Experimental Logic for Characterization
References
- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Convenient synthesis and crystal structure of a monomeric zinc hydride complex with a three-coordinate metal center - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preliminary investigation into novel organozinc hydride complexes
An In-depth Technical Guide to Novel Organozinc Hydride Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of novel organozinc hydride complexes. Organozinc compounds, known for over 150 years, have become invaluable reagents in organic synthesis due to their high functional group tolerance and moderate reactivity.[1] While traditional organozinc reagents like those used in the Reformatsky or Negishi coupling reactions are well-established, the study of complexes containing a direct zinc-hydrogen bond represents a significant and evolving area of organometallic chemistry.[2][3] These hydride complexes are not only of fundamental interest but also exhibit unique reactivity, serving as potent reducing agents and catalysts for a variety of chemical transformations.[4][5]
Synthesis of Novel Organozinc Hydride Complexes
The preparation of organozinc hydride complexes requires careful control of reaction conditions, typically employing air-free techniques due to their sensitivity.[2] Synthesis often involves the reaction of a diorganozinc compound or a suitable zinc precursor with a hydride source, stabilized by carefully chosen ligands.
Ligand-Stabilized Mononuclear Complexes
A prominent strategy involves the use of chelating ligands to stabilize the monomeric zinc hydride moiety. For instance, the tris(2-pyridylthio)methane ligand, [Tptm]H, has been successfully used to synthesize the mononuclear complex [κ³-Tptm]ZnH.[6][7] Similarly, bulky N-heterocyclic carbene (NHC) or β-diketiminate ligands have been employed to isolate two-coordinate, linear zinc hydride complexes, which are highly reactive.[8]
Pyridine-Adduct Formation
Another established method is the reaction of diorganozinc compounds (R₂Zn) with zinc hydride (ZnH₂) in the presence of pyridine. This leads to the formation of pyridine-stabilized complexes, such as EtZnH·py and PhZnH·py, which are more amenable to handling than their unsolvated counterparts.[4]
The general synthetic approach can be visualized as a multi-step process involving precursor synthesis, hydride transfer, and product isolation, all under an inert atmosphere.
Spectroscopic and Structural Characterization
The definitive characterization of organozinc hydrides relies on a combination of spectroscopic methods and X-ray crystallography. The direct Zn-H bond gives rise to unique spectral signatures.
NMR and IR Spectroscopy
In ¹H NMR spectroscopy, the hydride proton directly attached to the zinc atom typically appears as a broad signal in the range of δ 4-5 ppm.[4] Infrared (IR) spectroscopy is also a crucial tool for identifying the Zn-H stretching vibration, although the exact frequency can vary depending on the coordination environment of the zinc center.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including Zn-H bond lengths and the overall geometry of the complex. For example, crystallographic studies on LZnH complexes (where L is a bulky amido ligand) have confirmed a nearly linear N-Zn-H arrangement, characteristic of two-coordinate species.[8]
Table 1: Spectroscopic Data for Selected Organozinc Hydride Complexes
| Complex | ¹H NMR (δ Zn-H, ppm) | Key IR Data (cm⁻¹) | Reference |
|---|---|---|---|
| [κ³-Tptm]ZnH | Not Reported | Not Reported | [6] |
| EtZnH·py | 4.0 - 5.0 | Not specified | [4] |
| PhZnH·py | 4.0 - 5.0 | Not specified | [4] |
| LZnH (L = bulky amide) | Not Reported | Zn-H stretch identified |[8] |
Table 2: Selected Structural Data for Organozinc Hydride Complexes
| Complex | Zn-H Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|
| [κ³-Tptm]ZnH | 1.53(4) | Distorted Trigonal Pyramidal | [6] |
| LZnH (L = bulky amide) | ~1.36 - 1.38 | Near-Linear |[8] |
Reactivity and Catalytic Applications
Organozinc hydrides are versatile reagents, participating in insertion reactions, reductions, and catalytic cycles. Their reactivity stems from the polarized Zn-H bond, which can act as a source of nucleophilic hydride.
Insertion Reactions
The Zn-H bond readily undergoes insertion by unsaturated molecules. A notable example is the facile insertion of carbon dioxide (CO₂) into the Zn-H bond of [κ³-Tptm]ZnH to form a stable zinc formate complex, [κ⁴-Tptm]ZnO₂CH.[6] This reactivity highlights their potential for CO₂ activation and utilization.
Reduction of Carbonyl Compounds
Organozinc hydride complexes are effective reducing agents for aldehydes and ketones.[4] For instance, RZnH·py complexes readily reduce substituted cyclohexanones to their corresponding alcohols.[4] Two-coordinate terminal zinc hydrides have also been shown to be effective for the stoichiometric hydrozincation of carbonyls.[8]
Catalytic Hydrosilylation and Hydroboration
Perhaps one of the most promising applications is in catalysis. Zinc hydride species are often proposed as the active catalysts in the hydrosilylation and hydroboration of unsaturated substrates.[5] Some well-defined zinc hydride complexes have been shown to be competent catalysts for the hydrosilylation of aldehydes and ketones.[8] In other systems, an organozinc precursor reacts with a boron hydride source (like HBpin) to generate a transient zinc hydride species in situ, which then carries out the catalytic hydroboration of ketones.[5][9]
Experimental Protocols
The following are representative, generalized protocols for the synthesis of organozinc hydride complexes. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol: Synthesis of a Pyridine-Stabilized Organozinc Hydride (e.g., PhZnH·py)
-
Reference: Based on the method described for RZnH·py complexes.[4]
-
Preparation of Precursor: In a Schlenk flask, dissolve the diorganozinc precursor (e.g., diphenylzinc, Ph₂Zn) in anhydrous tetrahydrofuran (THF).
-
Reaction with ZnH₂: To this solution, add a suspension of zinc hydride (ZnH₂) in THF. The reaction is typically faster in THF than in non-polar solvents like benzene.
-
Addition of Pyridine: Add at least one equivalent of dry pyridine to the reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature. Reaction progress can be monitored by observing the consumption of the insoluble ZnH₂.
-
Isolation: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Wash the resulting residue with a non-coordinating solvent like pentane to remove any unreacted starting materials.
-
Final Product: Dry the product under vacuum to yield the PhZnH·py complex, which can be a white solid or a viscous oil. The product should be stored under an inert atmosphere at low temperature.
Protocol: Synthesis of a Ligand-Stabilized Mononuclear Complex (e.g., [κ³-Tptm]ZnH)
-
Reference: Based on the synthesis of [κ³-Tptm]ZnH.[6]
-
Ligand and Base: In a Schlenk flask, combine the tris(2-pyridylthio)methane ([Tptm]H) ligand with a strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in an appropriate anhydrous solvent (e.g., toluene). Stir until the ligand is fully deprotonated.
-
Zinc Source: In a separate flask, dissolve a zinc(II) salt (e.g., ZnCl₂) in the same solvent.
-
Metathesis: Slowly add the zinc salt solution to the deprotonated ligand solution. This will form the zinc-ligand complex, [Tptm]ZnCl. A salt byproduct (e.g., KCl) will precipitate.
-
Filtration: Filter the reaction mixture through a cannula or a filter frit to remove the salt precipitate.
-
Hydride Source: Treat the filtrate containing the [Tptm]ZnX species with a suitable hydride source (e.g., lithium aluminum hydride, LiAlH₄, or diisobutylaluminium hydride, DIBAL-H) at a controlled temperature (e.g., 0 °C or lower).
-
Workup and Isolation: After the reaction is complete, carefully quench any excess hydride reagent. The product is then isolated through solvent removal and crystallization from a suitable solvent system (e.g., toluene/hexane) to yield crystals of [κ³-Tptm]ZnH.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Organozinc compounds | PPTX [slideshare.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Organozinc β-Thioketiminate Complexes and Their Application in Ketone Hydroboration Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Synthesis, Structure, and Reactivity of a Mononuclear Organozinc Hydride Complex: Facile Insertion of CO2 into a ZnâH Bond and CO2-Promoted Displacement of Siloxide Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 8. Two-coordinate terminal zinc hydride complexes: synthesis, structure and preliminary reactivity studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Zinc Hydride and its Derivatives as Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-based hydrides are versatile and selective reducing agents in organic synthesis. While zinc dihydride (ZnH₂) itself is a polymeric solid with limited solubility and applications, its derivatives, notably zinc borohydride (Zn(BH₄)₂) and in situ generated zinc hydride species from reagents like sodium hydride and zinc chloride, offer a valuable toolkit for the selective reduction of various functional groups. The Lewis acidic nature of the zinc ion plays a crucial role in enhancing the reactivity and selectivity of the hydride transfer, allowing for transformations that are often challenging with other reducing agents.[1][2] These reagents are particularly valued for their chemoselectivity, regioselectivity, and diastereoselectivity in the reduction of carbonyl compounds and nitriles.[1][3][4]
Applications in Organic Synthesis
Zinc-based hydride reagents have demonstrated significant utility in several key transformations:
-
Chemoselective Reduction of Carbonyls: One of the most significant applications is the selective reduction of aldehydes in the presence of ketones.[1][4] This is attributed to the greater steric accessibility of aldehydes. Furthermore, saturated ketones and conjugated aldehydes can be selectively reduced over conjugated enones.[3]
-
Regioselective 1,2-Reduction of α,β-Unsaturated Carbonyls: Zinc borohydride is highly effective in the 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols, minimizing the competing 1,4-conjugate addition.[1]
-
Diastereoselective Reduction: In substrates containing a chelating group, such as β-hydroxy ketones, zinc borohydride can exhibit high diastereoselectivity due to the formation of a rigid cyclic intermediate that directs the hydride attack from the less hindered face.[4][5]
-
Controlled Reduction of Nitriles: The combination of sodium hydride and zinc chloride provides a method for the controlled reduction of nitriles to aldehydes via the formation of an iminyl zinc intermediate, which can be subsequently hydrolyzed.[6][7][8][9] This offers an alternative to reagents like DIBAL-H, often with improved functional group tolerance.[6]
Quantitative Data Summary
The following tables summarize the performance of zinc-based reducing agents in various transformations.
Table 1: Reduction of Aldehydes and Ketones with Zn(BH₄)₂/2NaCl [1]
| Entry | Substrate | Product | Molar Ratio (Reagent:Substrate) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 0.5:1 | 1 | 94 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 0.5:1 | 2 | 96 |
| 3 | Acetophenone | 1-Phenylethanol | 1:1 | 60 | 95 |
| 4 | Cyclohexanone | Cyclohexanol | 1:1 | 45 | 92 |
Table 2: Chemoselective Reduction of Aldehydes over Ketones with Zn(BH₄)₂/2NaCl [1]
| Entry | Aldehyde | Ketone | Molar Ratio (Reagent:Aldehyde:Ketone) | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) |
| 1 | Benzaldehyde | Acetophenone | 0.5:1:1 | 5 | 100 | 0 |
| 2 | 4-Methoxybenzaldehyde | Cyclohexanone | 0.5:1:1 | 8 | 100 | 0 |
Table 3: 1,2-Reduction of α,β-Unsaturated Carbonyl Compounds with Zn(BH₄)₂/Charcoal [2]
| Entry | Substrate | Product | Molar Ratio (Reagent:Substrate) | Time (min) | Yield (%) |
| 1 | Cinnamaldehyde | Cinnamyl alcohol | 0.5:1 | 8 | 95 |
| 2 | Citral | Geraniol | 0.5:1 | 10 | 97 |
Table 4: Controlled Reduction of Nitriles to Aldehydes with NaH/ZnCl₂ [6]
| Entry | Substrate | Product | Molar Ratio (NaH:ZnCl₂:Substrate) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzaldehyde | 3:1.5:1 | 6 | 85 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | 3:1.5:1 | 5 | 88 |
| 3 | Dodecanenitrile | Dodecanal | 3:1.5:1 | 12 | 75 |
Experimental Protocols
Protocol 1: Preparation of Zinc Borohydride (Zn(BH₄)₂) Solution in THF[10]
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add freshly fused ZnCl₂ (1.0 eq).
-
Add NaBH₄ (2.1 eq) to the flask.
-
Under a nitrogen atmosphere, add anhydrous THF via a cannula or syringe.
-
Stir the resulting suspension vigorously at room temperature for 48-72 hours. The long reaction time is necessary due to the heterogeneous nature of the reaction.[10]
-
After stirring, stop the agitation and allow the white precipitate (NaCl) to settle.
-
The clear supernatant solution of Zn(BH₄)₂ in THF can be carefully transferred to another dry, nitrogen-flushed flask via a cannula for immediate use or storage under an inert atmosphere. The concentration of the solution can be determined by hydrolyzing an aliquot with acid and measuring the volume of hydrogen gas evolved.
Protocol 2: General Procedure for the Reduction of an Aldehyde using Zn(BH₄)₂/2NaCl[1]
Materials:
-
Aldehyde
-
Zn(BH₄)₂/2NaCl solid (prepared by the reaction of ZnCl₂ and NaBH₄ in a 1:2.1 molar ratio in THF, followed by evaporation of the solvent)[1]
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol) in acetonitrile (3 mL).
-
Add Zn(BH₄)₂/2NaCl (0.5 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water (5 mL) and stir for 5 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding alcohol.
Protocol 3: General Procedure for the Controlled Reduction of a Nitrile using NaH/ZnCl₂[6][7]
Materials:
-
Nitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
To a dry, nitrogen-flushed sealed tube, add NaH (3.0 eq) and anhydrous ZnCl₂ (1.5 eq).
-
Add a solution of the nitrile (1.0 eq) in anhydrous THF.
-
Seal the tube and stir the reaction mixture at 40 °C.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to 0 °C and quench by the careful addition of silica gel.
-
Dilute the mixture with hexane and stir for 1 hour at room temperature.
-
Filter the slurry through a pad of silica gel, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the reduction of carbonyls and nitriles using zinc-based hydride reagents.
Caption: Proposed mechanism for the reduction of a carbonyl compound by zinc borohydride.
Caption: Workflow for the controlled reduction of a nitrile to an aldehyde using NaH/ZnCl₂.
Caption: General experimental workflow for zinc hydride mediated reductions.
References
- 1. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Zinc borohydride - a reducing agent with high potential - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride [organic-chemistry.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. [PDF] Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride | Semantic Scholar [semanticscholar.org]
- 10. Sciencemadness Discussion Board - Preparation of Zn(BH4) - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Salt Metathesis Reaction for the Preparation of Zinc Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc hydride (ZnH₂) is a versatile and powerful reducing agent with increasing applications in organic synthesis, including the development of pharmaceutical compounds. Its preparation via salt metathesis offers a safer and more convenient alternative to older methods that utilized pyrophoric reagents like dimethylzinc. This document provides detailed application notes and experimental protocols for the synthesis of zinc hydride through salt metathesis reactions, its characterization, and its application in the reduction of functional groups relevant to drug development.
Zinc hydride is a white, odorless solid that is highly sensitive to air and moisture.[1] It typically exists as a polymeric solid, making it insoluble in common organic solvents.[2] Its reactivity and selectivity as a reducing agent can be modulated by the choice of reaction conditions and the presence of coordinating ligands.
Synthesis of Zinc Hydride via Salt Metathesis
The salt metathesis approach for synthesizing zinc hydride involves the reaction of a zinc halide with an alkali metal hydride in an ethereal solvent. The driving force for the reaction is the formation of a thermodynamically stable alkali metal halide salt, which precipitates from the reaction mixture, leaving the desired zinc hydride.
Reaction Principle
The general chemical equation for the salt metathesis reaction is:
ZnX₂ + 2 MH → ZnH₂ + 2 MX
Where:
-
ZnX₂ is a zinc halide (e.g., ZnBr₂, ZnI₂)
-
MH is an alkali metal hydride (e.g., LiH, NaH)
-
MX is the corresponding alkali metal halide (e.g., LiBr, NaI)
The choice of reactants and solvent can influence the purity and reactivity of the resulting zinc hydride.
Key Experimental Protocols
Protocol 1: Synthesis of Zinc Hydride from Zinc Iodide and Lithium Hydride
This protocol describes the synthesis of zinc hydride from the reaction of zinc iodide with lithium hydride in diethyl ether.
Materials:
-
Zinc Iodide (ZnI₂), anhydrous
-
Lithium Hydride (LiH)
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Under an inert atmosphere, add anhydrous zinc iodide (1.0 eq) and lithium hydride (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether via cannula to the flask, sufficient to create a stirrable slurry.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours. The progress of the reaction can be monitored by the formation of a white precipitate (a mixture of ZnH₂ and LiI).
-
After the reaction is complete, allow the precipitate to settle.
-
Carefully remove the supernatant liquid containing dissolved impurities via cannula.
-
Wash the white precipitate multiple times with fresh anhydrous diethyl ether to remove any remaining soluble impurities. This can be done by adding fresh ether, stirring, allowing the solid to settle, and removing the supernatant. Centrifugation can aid in the separation of the solid.[3]
-
After the final wash, dry the resulting white solid (zinc hydride mixed with lithium iodide) under high vacuum to remove all traces of solvent.
Protocol 2: Synthesis of Zinc Hydride from Zinc Bromide and Sodium Hydride
This protocol outlines the synthesis of zinc hydride using zinc bromide and sodium hydride in tetrahydrofuran (THF).
Materials:
-
Zinc Bromide (ZnBr₂), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil or as a pure solid
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous (for washing NaH)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
If using NaH dispersion, wash the required amount with anhydrous hexane under an inert atmosphere to remove the mineral oil.
-
In a dry Schlenk flask under an inert atmosphere, suspend the washed sodium hydride (2.0 eq) in anhydrous THF.
-
In a separate Schlenk flask, dissolve anhydrous zinc bromide (1.0 eq) in anhydrous THF.
-
Slowly add the solution of zinc bromide to the stirred suspension of sodium hydride at room temperature using a cannula.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Isolate the solid product, which is a mixture of ZnH₂ and NaBr, following the washing and drying procedures described in Protocol 1, using anhydrous THF for washing.
Data Presentation
Table 1: Summary of Salt Metathesis Reactions for Zinc Hydride Synthesis
| Zinc Halide | Alkali Metal Hydride | Solvent | Typical Reaction Time | Reported Yield | Purity | Reference |
| ZnI₂ | LiH | Diethyl ether | 48-72 h | High | Contains LiI | [4] |
| ZnBr₂ | NaH | THF | 24-48 h | High | Contains NaBr | [4] |
| ZnI₂ | NaH | THF | Not specified | Not specified | Not specified | [4] |
| ZnCl₂ | NaH | THF | 2.5 h (for in situ use) | 70% (of aldehyde product) | Used in situ | [5] |
Note: Yields and purity can vary significantly based on the specific experimental conditions and the rigorousness of the purification process.
Characterization of Zinc Hydride
Due to its polymeric and insoluble nature, characterization of pure, unsolvated zinc hydride is challenging. It is often characterized in the solid state or as its soluble adducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Solid zinc hydride exhibits a characteristic Zn-H stretching vibration. A strong absorption band around 1443 cm⁻¹ has been reported for polymeric zinc hydride.[6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Pure ZnH₂ is insoluble and thus not directly observable by solution-state NMR. However, its adducts with coordinating solvents like THF or with ligands such as TMEDA (tetramethylethylenediamine) are soluble and show characteristic hydride signals. For instance, the THF adduct of a cationic zinc hydride species shows a hydride resonance around δ 3.68 ppm in d₈-THF.[7] The chemical shift of the hydride proton can vary depending on the coordination environment.[1][2][7][8]
Applications in Drug Development
Zinc hydride is a valuable reducing agent for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility lies in its ability to selectively reduce various functional groups under specific conditions.
Reduction of Amides to Amines or Alcohols
A significant application of zinc hydride in a drug development context is the controlled reduction of amides. Depending on the reaction conditions and the nature of the zinc hydride species (which can be influenced by the halide present in its in situ generation), amides can be selectively reduced to either amines or alcohols.[6] This selectivity is crucial in the synthesis of complex molecules where other reducible functional groups need to be preserved.
-
Reduction to Alcohols: The NaH-ZnI₂ system, which generates polymeric zinc hydride (ZnH₂)∞, has been shown to selectively reduce carboxamides to alcohols.[6]
-
Reduction to Amines: The NaH-ZnCl₂ system, which is believed to form a dimeric zinc chloride hydride species, selectively reduces carboxamides to amines.[6]
Example Application: Synthesis of a Hypothetical Drug Precursor
Consider the synthesis of a precursor for an antiviral agent where the reduction of an amide to an amine is a key step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Zinc hydride - Wikipedia [en.wikipedia.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Hydrosilylation of Carbon Dioxide Using Zinc Hydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrosilylation of carbon dioxide (CO2) utilizing zinc hydride catalysts. This process is a promising avenue for CO2 utilization, converting it into valuable C1 feedstocks. The following sections detail the reaction mechanisms, experimental protocols, and performance of various zinc hydride systems.
Introduction
The conversion of carbon dioxide into value-added chemicals is a critical area of research aimed at mitigating its atmospheric concentration and developing sustainable chemical processes. Catalytic hydrosilylation of CO2, which uses a silane as a reducing agent, is a thermodynamically favorable method to achieve this transformation. Zinc-based catalysts have emerged as a promising class of catalysts for this reaction due to zinc's abundance, low cost, and low toxicity compared to precious metal catalysts.
This document focuses on the use of zinc hydride complexes as catalysts for the hydrosilylation of CO2. The general mechanism involves the insertion of CO2 into the zinc-hydride bond to form a zinc formate intermediate. This intermediate then reacts with a hydrosilane to produce a silyl formate and regenerate the zinc hydride catalyst, completing the catalytic cycle. The selectivity of the reaction towards different reduction products, such as silyl formates, bis(silyl)acetals, and methoxysilanes, can be controlled by modifying the catalyst structure, the silane, and the reaction conditions.
Reaction Mechanism and Workflow
The catalytic cycle for the hydrosilylation of CO2 by a generic zinc hydride catalyst is illustrated below. The process begins with the activation of carbon dioxide by the zinc hydride species.
Further reduction of the silyl formate to formaldehyde and methanol oxidation levels can be achieved, often by altering reaction conditions or the catalyst system. The preferential formation of the silyl formate in the presence of excess CO2 is attributed to the facile insertion of CO2 into the Zn-H bond compared to the insertion of the silyl formate.[1][2][3]
Quantitative Data Summary
The efficiency and selectivity of the catalytic hydrosilylation of CO2 are highly dependent on the specific zinc hydride catalyst, the silane used, and the reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Performance of Different Zinc Hydride Catalysts
| Catalyst | Silane | Temp (°C) | Pressure (atm) | Product(s) | Yield/Selectivity | TOF (h⁻¹) | Ref. |
| [κ³-Tptm]ZnH | (EtO)₃SiH | RT | 1 | (EtO)₃SiOCHO | High | - | [4][5] |
| [κ³-Tptm]ZnH | (RO)₃SiH (R=Me, Et) | - | - | HCO₂Si(OR)₃, (MeO)ₓSi(OR)₄₋ₓ | Selective for formate in presence of CO₂ | - | [1][2] |
| [(L₂)ZnH]⁺[BArF₄]⁻ | Tertiary Hydrosilanes | 70 | - | Formoxy silane, Methyl formate, Methoxy silane | Stepwise formation | - | [6] |
| [Tntm]ZnH | (MeO)₃SiH | RT / 45 | - | (MeO)₃SiO₂CH | - | 22.2 / 66.7 | [7] |
| [PNNO]ZnH | Hydrosilanes | - | 1 | Silyl formate | Selective | - | [8] |
| {[TismᴾʳⁱBenz]M}[HB(C₆F₅)₃] (M=Zn, Mg) | PhSiH₃ | RT | - | CH₄ | Favored | - | [9][10] |
| {[TismᴾʳⁱBenz]M}[HB(C₆F₅)₃] (M=Zn, Mg) | Ph₃SiH | RT | - | H₂C(OSiPh₃)₂ | Favored | - | [9][10] |
Note: TOF = Turnover Frequency. " - " indicates data not specified in the cited literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are generalized protocols for the synthesis of a zinc hydride catalyst and a subsequent CO2 hydrosilylation reaction, based on commonly reported methods.
Protocol 1: Synthesis of a Representative Zinc Hydride Catalyst (e.g., [κ³-Tptm]ZnH)
This protocol is a generalized procedure and may require optimization based on the specific ligand system.
Materials:
-
Tris(2-pyridylthio)methyl ligand (Tptm)
-
Zinc chloride (ZnCl₂) or other zinc precursor
-
Potassium borohydride (KBH₄) or other hydride source
-
Anhydrous solvents (e.g., THF, Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Synthesis of Zinc Precursor Complex: In an inert atmosphere, dissolve the Tptm ligand in anhydrous THF. Add a stoichiometric equivalent of ZnCl₂ and stir the mixture at room temperature for several hours. The formation of the zinc chloride complex can be monitored by NMR spectroscopy.
-
Isolation of Precursor: Remove the solvent under vacuum. The resulting solid is the zinc chloride precursor, [Tptm]ZnCl.
-
Hydride Formation: Dissolve the [Tptm]ZnCl in anhydrous toluene. Add a slight excess of a hydride source, such as KBH₄.
-
Reaction: Stir the suspension at room temperature or gentle heating (e.g., 40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the characteristic Zn-H stretch in the IR spectrum.
-
Work-up and Isolation: After the reaction is complete, filter the mixture to remove any insoluble by-products. The solvent is then removed from the filtrate under vacuum to yield the [κ³-Tptm]ZnH product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Protocol 2: Catalytic Hydrosilylation of Carbon Dioxide
This protocol outlines a typical procedure for the catalytic hydrosilylation of CO2.
Materials:
-
Zinc hydride catalyst (e.g., [κ³-Tptm]ZnH)
-
Hydrosilane (e.g., (EtO)₃SiH)
-
Anhydrous solvent (e.g., Benzene-d₆ for NMR monitoring)
-
Carbon dioxide (CO₂, high purity)
-
Schlenk tube or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a known amount of the zinc hydride catalyst is weighed and placed into a Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Anhydrous solvent and the hydrosilane are added to the Schlenk tube.
-
CO₂ Introduction: The tube is sealed, removed from the glovebox, and connected to a CO₂ line. The tube is then subjected to several freeze-pump-thaw cycles to degas the solution before backfilling with CO₂ to the desired pressure (e.g., 1 atm). For higher pressures, a high-pressure reactor is required.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature). The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to observe the conversion of the silane and the formation of the silyl formate product.
-
Product Analysis: Upon completion, the reaction mixture can be analyzed by GC-MS or NMR spectroscopy to determine the yield and selectivity of the products.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the catalytic hydrosilylation of CO2.
References
- 1. osti.gov [osti.gov]
- 2. Catalytic reduction of carbon dioxide by a zinc hydride compound, [Tptm]ZnH, and conversion to the methanol level - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc catalysts for on-demand hydrogen generation and carbon dioxide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermally stable zinc hydride catalyst for hydrosilylation of CO2 to silyl formate at atmospheric pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Zinc and Magnesium Catalysts for the Hydrosilylation of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hydrozincation of Alkynes and Other Unsaturated Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrozincation, the addition of a zinc-hydride (Zn-H) bond across an unsaturated carbon-carbon bond, has emerged as a powerful transformation in organic synthesis. This reaction provides a direct route to organozinc compounds, which are valuable intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. Of particular significance is the hydrozincation of alkynes, which often proceeds with high stereoselectivity to afford vinylzinc species. These intermediates can be protonated to yield Z-alkenes, a common motif in natural products and pharmaceutical agents.[1][2][3][4] The reaction is also applicable to other unsaturated systems like alkenes and diynes, offering a versatile tool for the construction of complex molecular architectures.[1][2] Recent advancements in catalysis have expanded the scope and functional group tolerance of hydrozincation, making it an increasingly attractive method for drug development and fine chemical synthesis.[1][2][5]
Reaction Mechanisms and Stereoselectivity
The hydrozincation of alkynes is characterized by its high stereospecificity, typically proceeding via a syn-addition of the Zn-H bond across the triple bond.[1][2] This results in the exclusive formation of the syn-hydrozincation product, which upon quenching with a proton source, yields the corresponding Z-alkene.[1][2] The regioselectivity of the addition to unsymmetrical alkynes can be influenced by both steric and electronic factors of the substituents on the alkyne.
In catalyzed systems, particularly with nickel, the reaction mechanism can be more complex. For instance, nickel-catalyzed hydroimination of alkynes is proposed to proceed through an anti-iminometalation pathway.[6] Similarly, nickel-catalyzed hydroaminoalkylation involves intermediates such as five-membered nickelacycles.[7]
The general mechanism for a zinc-hydride addition to an alkyne is depicted below:
Caption: Generalized mechanism of syn-hydrozincation of an internal alkyne.
Applications in Organic Synthesis and Drug Development
The synthetic utility of hydrozincation is most prominently demonstrated in the stereoselective synthesis of alkenes. The semi-hydrogenation of alkynes to Z-alkenes is a fundamental transformation in the synthesis of numerous natural products and pharmaceuticals.[1][2][5] For instance, the core structures of combretastatins, a class of potent anticancer agents, feature a Z-stilbene moiety that can be accessed through stereoselective alkyne reduction. The hydrozincation-protonolysis sequence offers a valuable alternative to traditional methods like Lindlar hydrogenation.
Furthermore, the vinylzinc intermediates generated from hydrozincation can participate in a variety of subsequent reactions, such as cross-coupling reactions (e.g., Negishi coupling), allowing for the construction of more complex carbon skeletons. This two-step, one-pot functionalization expands the synthetic possibilities, enabling the rapid diversification of molecular scaffolds, a key strategy in drug discovery. The development of late-stage functionalization of complex molecules, including pharmaceuticals, is an area where hydrozincation and related transformations can have a significant impact.[8]
Experimental Protocols
Protocol 1: General Procedure for the Zinc-Catalyzed Semi-Hydrogenation of Internal Alkynes
This protocol is adapted from a general method for the selective hydrogenation of alkynes using a zinc-anilide complex.[1][2]
Materials:
-
Zinc-anilide precatalyst (e.g., {7DIPP}ZnPh(NTf2))
-
Internal alkyne
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
-
Hydrogen gas (H2)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the zinc-anilide precatalyst (1-5 mol%).
-
Add the internal alkyne (1.0 equiv) to the Schlenk tube.
-
Add the anhydrous, degassed solvent to dissolve the reagents.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Purge the headspace of the tube with hydrogen gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Z-alkene.
Protocol 2: Nickel-Catalyzed Hydrocyanation of Terminal Alkynes
This protocol is based on a method for the hydrocyanation of terminal alkynes using Zn(CN)2 and water as the hydrogen source, avoiding the use of highly toxic HCN gas.[9]
Materials:
-
Ni(acac)2 (catalyst)
-
Neocuproine (ligand)
-
Manganese powder (reductant)
-
Zinc cyanide (Zn(CN)2)
-
Terminal alkyne
-
Degassed solvent mixture (e.g., THF/H2O)
Procedure:
-
To an oven-dried reaction vessel, add Ni(acac)2 (5 mol%), neocuproine (10 mol%), and manganese powder (2.0 equiv).
-
Seal the vessel and purge with an inert atmosphere (e.g., argon).
-
Add the terminal alkyne (1.0 equiv) and Zn(CN)2 (1.0 equiv).
-
Add the degassed solvent mixture (e.g., THF/H2O 10:1).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (25-50 °C).
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the vinyl nitrile product.
Data Presentation
Table 1: Substrate Scope and Selectivity in Zinc-Catalyzed Semi-Hydrogenation of Internal Alkynes[1][2]
| Entry | Alkyne Substrate | Product | Yield (%) | Z:E Ratio | Alkene:Alkane Ratio |
| 1 | Diphenylacetylene | (Z)-Stilbene | >99 | >99:1 | >99:1 |
| 2 | 1-Phenyl-1-propyne | (Z)-1-Phenyl-1-propene | 95 | >99:1 | 98:2 |
| 3 | 4-Octyne | (Z)-4-Octene | 98 | >99:1 | 99:1 |
| 4 | 1-(p-tolyl)-2-phenylethyne | (Z)-1-(p-tolyl)-2-phenylethene | 96 | >99:1 | >99:1 |
Table 2: Nickel-Catalyzed Hydrocyanation of Terminal Alkynes with Zn(CN)2[9]
| Entry | Alkyne Substrate | Product | Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) |
| 1 | Phenylacetylene | 2-Phenylacrylonitrile | 95 | >99:1 |
| 2 | 1-Octyne | 2-Methylideneoctanenitrile | 85 | >99:1 |
| 3 | 4-Ethynylanisole | 2-(4-Methoxyphenyl)acrylonitrile | 92 | >99:1 |
| 4 | 3-Ethynyl-1H-indole | 2-(1H-indol-3-yl)acrylonitrile | 78 | >99:1 |
Visualizations
Caption: Experimental workflow for zinc-catalyzed semi-hydrogenation of alkynes.
Caption: Synthetic pathways originating from the hydrozincation of alkynes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Bonds Dictate O2 Capture and Release within a Zinc Tripod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ni-catalyzed hydroaminoalkylation of alkynes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source [organic-chemistry.org]
Application Notes and Protocols: Ligand-Supported Zinc Hydride Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of ligand-supported zinc hydride catalysts in a variety of chemical transformations relevant to academic research and the pharmaceutical industry. Detailed protocols for key applications are provided to facilitate their implementation in the laboratory.
Introduction
Ligand-supported zinc hydride complexes have emerged as versatile and efficient catalysts for a range of organic transformations. As a non-toxic, earth-abundant, and cost-effective metal, zinc offers a sustainable alternative to precious metal catalysts.[1] The reactivity of zinc hydrides is tunable through the steric and electronic properties of the supporting ligands, enabling high selectivity and activity in reactions such as hydrosilylation, hydroboration, and hydrogenation.[2][3] These catalysts are particularly effective in the reduction of polarized double bonds, making them valuable tools in the synthesis of fine chemicals and pharmaceutical intermediates.
Key Applications and Performance Data
Ligand-supported zinc hydride catalysts have demonstrated high efficacy in several key chemical transformations. The following tables summarize their performance in hydrosilylation of ketones, hydroboration of various substrates, and hydrogen generation.
Hydrosilylation of Ketones
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Ligand-supported zinc hydrides catalyze the hydrosilylation of a wide array of ketones with high efficiency and chemoselectivity.
Table 1: Performance of Ligand-Supported Zinc Hydride Catalysts in Ketone Hydrosilylation
| Catalyst | Substrate | Hydrosilane | Product Yield (%) | Catalyst Loading (mol%) | Reference |
| [LZnH]₂¹ | Acetophenone | PhSiH₃ | >99 | 1 | [4] |
| [LZnH]₂¹ | 4-Methoxyacetophenone | PhSiH₃ | >99 | 1 | [4] |
| [LZnH]₂¹ | 4-Chloroacetophenone | PhSiH₃ | >99 | 1 | [4] |
| [LZnH]₂¹ | Cyclohexanone | PhSiH₃ | >99 | 1 | [4] |
| [κ³-Tptm]ZnH² | Acetophenone | PhSiH₃ | >95 | 1 | [2] |
| [κ³-Tptm]ZnH² | Benzophenone | Ph₂SiH₂ | >95 | 1 | [2] |
| (THF)Zr(MesNPiPr₂)₃CoN₂ | Isopropyl phenyl ketone | PhSiH₃ | 99 | 2.5 | [5] |
¹L = bis-guanidinate ligand ²Tptm = Tris(2-pyridylthio)methyl
Hydroboration of Carbonyls and N-Heteroarenes
Hydroboration is a powerful method for the synthesis of organoboranes, which are versatile intermediates in organic synthesis. Zinc hydride catalysts have shown remarkable activity in the hydroboration of esters, ketones, and N-heterocycles.[6][7]
Table 2: Performance of Ligand-Supported Zinc Hydride Catalysts in Hydroboration
| Catalyst | Substrate | Borane Source | Key Performance Metric | Reference |
| [{LZnH}₂]¹ | Acetophenone | HBpin | TOF up to 5800 h⁻¹ | [4] |
| [{LZnH}₂]¹ | Benzyl benzoate | HBpin | 99% conversion, 84% isolated yield (after hydrolysis) | [8] |
| [{LZnH}₂]¹ | Isoquinoline | HBpin | >99% Yield (1,2-regioselective) | [7] |
| [{LZnH}₂]¹ | Pyridine | HBpin | >99% Yield (1,2-regioselective) | [7] |
¹L = {(ArHN)(ArN)–C═N–C═(NAr)(NHAr); Ar = 2,6-Et₂-C₆H₃}
Hydrogen Generation
Certain zinc hydride catalysts can efficiently generate hydrogen gas from protic sources like water or methanol in the presence of a silane. This has potential applications in on-demand hydrogen production.
Table 3: Performance of Ligand-Supported Zinc Hydride Catalysts in Hydrogen Generation
| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| [κ³-Tptm]ZnH | Methanolysis of phenylsilane | 10⁵ | >10⁶ h⁻¹ | [9] |
Experimental Protocols
The following are detailed protocols for representative applications of ligand-supported zinc hydride catalysts.
General Considerations
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Protocol for Hydrosilylation of Ketones
This protocol is adapted from the procedure described for the hydrosilylation of ketones using a dimeric bis-guanidinate zinc(II) hydride complex.[4][5]
Materials:
-
Ligand-supported zinc hydride catalyst (e.g., [LZnH]₂, 1 mol%)
-
Ketone substrate (1.0 mmol)
-
Hydrosilane (e.g., Phenylsilane, 1.1 mmol)
-
Anhydrous toluene (5 mL)
-
4 M aqueous HCl
Procedure:
-
In a glovebox, add the zinc hydride catalyst to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Add the ketone substrate to the flask.
-
Add the hydrosilane dropwise to the stirred solution.
-
Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the flask from the glovebox and quench the reaction by the slow addition of 4 M aqueous HCl (2 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Hydroboration of Esters
This protocol is based on the hydroboration of esters catalyzed by a conjugated bis-guanidinate supported zinc hydride.[6][8]
Materials:
-
Zinc hydride catalyst [{LZnH}₂] (1 mol%)
-
Ester substrate (1.0 mmol)
-
Pinacolborane (HBpin, 2.2 mmol)
-
Anhydrous benzene-d₆ (for NMR monitoring) or an appropriate anhydrous solvent.
Procedure:
-
In a glovebox, charge a J. Young NMR tube or a Schlenk flask with the zinc hydride catalyst.
-
Add the ester substrate.
-
Add pinacolborane to the mixture.
-
If using an NMR tube, add anhydrous benzene-d₆. If using a Schlenk flask, add the desired anhydrous solvent (e.g., toluene, 3 mL).
-
Seal the vessel and allow the reaction to proceed at room temperature.
-
Monitor the reaction by ¹H and ¹¹B NMR spectroscopy to confirm the formation of the alkoxy boronate ester product.
-
For isolation of the corresponding alcohol, the reaction mixture can be subjected to oxidative workup (e.g., with NaOH and H₂O₂).
Mechanistic Insights and Diagrams
The catalytic cycle of these reactions generally involves the insertion of the unsaturated substrate into the Zn-H bond, followed by metathesis with the silane or borane to regenerate the catalyst.
References
- 1. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uchile.alma.exlibrisgroup.com [uchile.alma.exlibrisgroup.com]
- 3. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zinc hydride catalyzed hydroboration of esters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Cationic Zinc Hydrides with Brønsted Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cationic zinc hydrides via the protonolysis of zinc dihydride with Brønsted acids. This method offers a straightforward route to thermally stable and soluble cationic zinc hydride complexes, which are valuable reagents and catalysts in various chemical transformations, including CO2 reduction.
Introduction
Cationic zinc hydride complexes are increasingly important in catalysis and synthetic chemistry due to their enhanced Lewis acidity and unique reactivity compared to their neutral counterparts.[1][2][3] A common and effective method for their synthesis is the protonolysis of polymeric zinc dihydride ([ZnH2]n) with a suitable Brønsted acid.[4][5] This reaction typically involves the use of the conjugate acid of a chelating ligand, such as a bidentate diamine, in the presence of a non-coordinating anion.[4][5] The resulting cationic zinc hydride species are often stabilized by the chelating ligand and can be isolated as crystalline solids.[4][6]
Reaction Principle
The fundamental reaction involves the transfer of a proton from a Brønsted acid to a hydride ligand on the zinc center, leading to the elimination of dihydrogen gas and the formation of a cationic zinc species. The general scheme for this process is illustrated below. The choice of the Brønsted acid and the stabilizing ligand is crucial for the successful isolation and stability of the resulting cationic zinc hydride.
Caption: General reaction scheme for the synthesis of cationic zinc hydrides.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative cationic zinc hydride complexes using bidentate diamine ligands.
Protocol 1: Synthesis of [(TMEDA)ZnH]⁺[BArF4]⁻ (2a)
This protocol is adapted from the work of Ritter et al.[4][5]
Materials:
-
Zinc dihydride ([ZnH2]n)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
[TMEDAH]⁺[BArF4]⁻ (Brønsted acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon, suspend zinc dihydride ([ZnH2]n) in anhydrous THF.
-
In a separate flask, dissolve the Brønsted acid, [TMEDAH]⁺[BArF4]⁻, in anhydrous THF.
-
Slowly add the solution of the Brønsted acid to the suspension of [ZnH2]n at room temperature with vigorous stirring.
-
The reaction mixture will become a clear solution within a few minutes.[5]
-
Stir the reaction mixture for an additional 1 hour at room temperature.
-
Remove the solvent under reduced pressure to obtain a colorless solid.
-
Wash the solid with anhydrous pentane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield [(TMEDA)ZnH]⁺[BArF4]⁻ as a colorless crystalline solid in practically quantitative yield.[4]
Protocol 2: Synthesis of Dimeric [{(TEEDA)Zn}₂(μ-H)₂]²⁺[BArF4]⁻₂ (2b)
This protocol is also adapted from Ritter et al.[4][5]
Materials:
-
Zinc dihydride ([ZnH2]n)
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA)
-
[TEEDAH]⁺[BArF4]⁻ (Brønsted acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer
Procedure:
-
Follow the same initial procedure as in Protocol 1, using TEEDA and its corresponding Brønsted acid, [TEEDAH]⁺[BArF4]⁻.
-
After the addition of the Brønsted acid solution to the [ZnH2]n suspension, stir the reaction mixture at room temperature for 1 hour.
-
Reduce the volume of the solvent in vacuo.
-
Store the concentrated solution at -30 °C to induce crystallization.
-
Collect the colorless crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum. The product is obtained in quantitative yield.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthesized cationic zinc hydride complexes.
Table 1: Reaction Yields and Physical Properties
| Compound | Ligand | Yield (%) | Appearance | Thermal Stability |
| [(TMEDA)ZnH]⁺[BArF4]⁻ (2a) | TMEDA | Quantitative[4] | Colorless crystals[4] | Stable in solution up to 70 °C[4] |
| [{(TEEDA)Zn}₂(μ-H)₂]²⁺[BArF4]⁻₂ (2b) | TEEDA | Quantitative[4] | Colorless crystals[4] | Stable in solution up to 70 °C[4] |
Table 2: Selected ¹H NMR Spectroscopic Data (in [D₈]THF)
| Compound | Zn-H Chemical Shift (δ, ppm) | Ligand CH₂ Backbone (δ, ppm) |
| [(TMEDA)ZnH]⁺[BArF4]⁻ (2a) | 3.73 (s)[4] | - |
| [{(TEEDA)Zn}₂(μ-H)₂]²⁺[BArF4]⁻₂ (2b) | - | 2.96 (s)[4] |
Note: For compound 2a, the Zn-H resonance is observed as a singlet at δ = 4.28 ppm in CD₂Cl₂.[4] For the dimeric complex 2b, individual hydride signals were not reported at room temperature.
Reactivity and Applications
The synthesized cationic zinc hydrides exhibit notable reactivity, particularly with carbon dioxide.
Reaction with Carbon Dioxide
Both mononuclear and dinuclear cationic zinc hydrides readily react with CO₂ at room temperature (1 bar) to form the corresponding formate complexes in quantitative yields.[4][7] This reaction highlights the hydridic nature of the Zn-H bond and the potential of these complexes in CO₂ activation and reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Controlled Reduction of Nitriles Using the NaH-ZnCl₂ System
Introduction
The controlled reduction of nitriles to aldehydes is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of more complex molecules. While various hydride reagents have been employed for this purpose, many suffer from drawbacks such as cryogenic reaction conditions, limited functional group tolerance, and over-reduction to amines. The sodium hydride-zinc chloride (NaH-ZnCl₂) system has emerged as a practical and efficient alternative for the controlled reduction of a wide range of nitriles to their corresponding aldehydes.[1][2][3][4][5] This method operates under mild conditions and exhibits broad functional group compatibility, making it a valuable tool for researchers in synthetic chemistry and drug development.[1][2][4][5]
Mechanism and Advantages
The NaH-ZnCl₂ system functions through the in situ generation of a zinc hydride species, which is the active reducing agent.[6] Sodium hydride, a readily available and inexpensive reagent, serves as the hydride source.[6] The reaction proceeds via the formation of a putative iminyl zinc intermediate, which upon aqueous workup, hydrolyzes to afford the desired aldehyde.[1][2][4][6] A key advantage of this method is its operational simplicity and mild reaction conditions, typically requiring temperatures of around 40°C in tetrahydrofuran (THF).[2]
This system demonstrates superior reactivity and selectivity compared to traditional reducing agents like diisobutylaluminum hydride (DIBAL).[1][2] For instance, it allows for the preservation of sensitive functional groups that are often susceptible to reduction by aluminum hydrides.[1][2] Furthermore, the intermediate iminyl zinc species can be trapped in situ with various nucleophiles, such as allylmetal reagents, to furnish more complex products like homoallylamines, thereby expanding the synthetic utility of this methodology.[1][2][4]
Substrate Scope and Limitations
The NaH-ZnCl₂ reduction protocol is applicable to a broad spectrum of both aliphatic and aromatic nitriles, including sterically hindered α-quaternary nitriles.[1] The reaction generally provides good to excellent yields of the corresponding aldehydes. While the method exhibits wide functional group compatibility, substrates with functionalities that are highly sensitive to strong bases or Lewis acids might require careful optimization.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the controlled reduction of various nitriles to aldehydes using the NaH-ZnCl₂ system.
| Entry | Substrate (Nitrile) | NaH (equiv) | ZnCl₂ (equiv) | Temperature (°C) | Time (h) | Product (Aldehyde) | Yield (%) |
| 1 | α-quaternary nitrile (1a) | 3 | 1.5 | 40 | 2.5 | 2a | 70 (with ZnI₂) |
| 2 | α-quaternary nitrile (1a) | 3 | 1.5 | 40 | - | 2a | Improved with ZnCl₂ |
| 3 | Aromatic Nitrile (3b) | 6 | 3 | 40 | - | 4b | 85 |
| 4 | Aliphatic Nitrile (1b) | 6 | 3 | 40 | - | 2b | 82 |
| 5 | Bromo-substituted Aromatic Nitrile | 6 | 3 | 60 | - | Aldehyde | - |
Note: The specific structures for substrates and products are detailed in the original research article by Ong and Chiba (2020). The yields are for the isolated products.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.
-
Sodium hydride (60% dispersion in mineral oil) should be washed with dry hexane to remove the oil before use.
-
Zinc chloride should be fused under vacuum to remove any traces of water.
Protocol 1: General Procedure for the Controlled Reduction of Nitriles to Aldehydes
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add NaH (3.0-6.0 equiv).
-
Add anhydrous THF via syringe.
-
To the resulting suspension, add solid ZnCl₂ (1.5-3.0 equiv) in one portion.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the nitrile substrate (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 40°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Protocol 2: In Situ Trapping of the Iminyl Zinc Intermediate with an Allylmetal Nucleophile
-
Follow steps 1-6 of Protocol 1 to generate the iminyl zinc intermediate.
-
After the complete consumption of the starting nitrile (as monitored by TLC), cool the reaction mixture to the appropriate temperature (e.g., -78°C or 0°C, depending on the nucleophile).
-
Slowly add a solution of the allylmetal nucleophile (e.g., allylmagnesium bromide in THF) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time.
-
Quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.
-
Follow steps 9-12 of Protocol 1 for the workup and purification to obtain the corresponding homoallylamine.
Visualizations
Caption: Experimental workflow for the NaH-ZnCl₂ mediated reduction of nitriles.
Caption: Proposed reaction pathway for the NaH-ZnCl₂ mediated nitrile reduction.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride [organic-chemistry.org]
- 3. [PDF] Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Sodium hydride, NaH [organic-chemistry.org]
Application Notes and Protocols: Regioselective 1,2-Reduction of Carbonyls with Zinc Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc borohydride, Zn(BH₄)₂, has emerged as a versatile and highly selective reducing agent in organic synthesis.[1] Unlike harder Lewis acid-containing borohydrides, the softer nature of the Zn²⁺ ion allows for unique reactivity and selectivity profiles.[2] This is particularly evident in the reduction of α,β-unsaturated carbonyl compounds, where Zn(BH₄)₂ exhibits a strong preference for 1,2-reduction, yielding valuable allylic alcohols over the corresponding saturated ketones that would result from 1,4-conjugate addition.[3] This high regioselectivity, coupled with its chemoselectivity in differentiating between various carbonyl functionalities, makes zinc borohydride an invaluable tool for synthetic chemists.[4] Furthermore, its role in chelation-controlled diastereoselective reductions of substrates such as β-hydroxy ketones underscores its utility in complex molecule synthesis.[4][5]
These application notes provide a comprehensive overview of the use of zinc borohydride for the regioselective 1,2-reduction of carbonyl compounds, complete with detailed experimental protocols and quantitative data.
Mechanism of 1,2-Regioselectivity
The high propensity of zinc borohydride to effect 1,2-reduction stems from the coordination of the Lewis acidic zinc center to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating a direct intramolecular or intermolecular transfer of a hydride ion (H⁻) from the borohydride moiety to the carbonyl carbon. This mechanistic pathway is kinetically favored over the 1,4-conjugate addition.
Caption: Mechanism of 1,2-Reduction of an Enone with Zinc Borohydride.
Chelation-Controlled Diastereoselective Reduction
In substrates possessing a nearby Lewis basic heteroatom, such as β-hydroxy ketones, zinc borohydride can form a rigid chelate structure. This chelation locks the conformation of the molecule, allowing the hydride to be delivered to the carbonyl face from the less sterically hindered direction, resulting in high diastereoselectivity.[4][5]
Caption: Chelation-Controlled Reduction of a β-Hydroxy Ketone.
Data Presentation
The following tables summarize the quantitative data for the 1,2-reduction of various α,β-unsaturated carbonyl compounds using zinc borohydride, often in combination with additives that can enhance its stability and reactivity.
Table 1: 1,2-Reduction of α,β-Unsaturated Carbonyls with Zn(BH₄)₂/2NaCl [1]
| Entry | Substrate | Molar Equiv. of Zn(BH₄)₂/2NaCl | Time (min) | Yield (%) |
| 1 | Cinnamaldehyde | 0.5 | 5 | 97 |
| 2 | Benzylideneacetone | 1 | 30 | 96 |
| 3 | Chalcone | 1 | 30 | 95 |
Table 2: 1,2-Reduction of α,β-Unsaturated Carbonyls with Zn(BH₄)₂/Charcoal [3]
| Entry | Substrate | Molar Equiv. of Zn(BH₄)₂ | Time (min) | Yield (%) |
| 1 | Cinnamaldehyde | 0.5 | 8 | 98 |
| 2 | Citral | 0.5 | 10 | 97 |
Experimental Protocols
Protocol 1: Preparation of Zn(BH₄)₂/2NaCl Solid Reagent[1]
This protocol describes the preparation of a stable, solid zinc borohydride reagent.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask (500 mL) with a magnetic stirrer bar
-
Aluminum foil
Procedure:
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and covered with aluminum foil, add anhydrous ZnCl₂ (5.452 g, 0.04 mol) and NaBH₄ (3.177 g, 0.084 mol).
-
Add 250 mL of anhydrous THF to the flask.
-
Stir the mixture vigorously at room temperature for 72 hours.
-
After 72 hours, evaporate the solvent under reduced pressure to obtain Zn(BH₄)₂/2NaCl as a grey solid (8.629 g, 100% yield). This solid reagent is stable for several months.
Protocol 2: General Procedure for the 1,2-Reduction of an α,β-Unsaturated Carbonyl Compound[1]
This protocol outlines a general method for the regioselective 1,2-reduction of an enone using the prepared Zn(BH₄)₂/2NaCl reagent.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., cinnamaldehyde)
-
Zn(BH₄)₂/2NaCl
-
Acetonitrile (CH₃CN)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask (10 mL) with a magnetic stirrer bar
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a 10 mL round-bottomed flask, dissolve the α,β-unsaturated carbonyl compound (1 mmol) in acetonitrile (3 mL).
-
Add Zn(BH₄)₂/2NaCl (0.5 - 1.0 mmol, see Table 1 for specific examples) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding distilled water (5 mL) and stir for an additional 5 minutes.
-
Extract the mixture with dichloromethane (3 x 8 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Experimental Workflow
Caption: General workflow for the 1,2-reduction of carbonyls using zinc borohydride.
Safety and Handling
-
General Precautions: Zinc borohydride and its precursor, sodium borohydride, are water-reactive.[6][7] All manipulations should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store zinc borohydride reagents in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from water and oxidizing agents.[6]
-
Quenching: Reactions should be quenched carefully, typically by the slow addition of water or a protic solvent, to control the evolution of hydrogen gas.
-
Disposal: Dispose of waste materials in accordance with local regulations. Small amounts of residual borohydride can be decomposed by the careful, slow addition of a dilute acid (e.g., acetic acid) in a fume hood.[9]
Conclusion
Zinc borohydride is a highly effective reagent for the regioselective 1,2-reduction of α,β-unsaturated carbonyl compounds, providing a reliable method for the synthesis of allylic alcohols. Its utility is further extended to diastereoselective reductions through chelation control. The straightforward preparation and application of zinc borohydride reagents, as detailed in these notes, make it an accessible and powerful tool for a wide range of synthetic applications in research and development.
References
- 1. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF [scielo.org.mx]
- 4. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. fishersci.com [fishersci.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. szabo-scandic.com [szabo-scandic.com]
Application Notes and Protocols: Negishi Cross-Coupling Reactions with Functionalized Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Negishi cross-coupling reactions utilizing functionalized organozinc reagents. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry, due to its high functional group tolerance and broad substrate scope.[1][2][3]
Introduction to Negishi Cross-Coupling
The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[2] A key advantage of this method is the ability to employ organozinc reagents bearing a wide array of sensitive functional groups, such as esters, nitriles, amides, and ketones, which are often incompatible with more reactive organometallic reagents like organolithiums or Grignards.[4][5] This tolerance makes the Negishi coupling an invaluable tool in the synthesis of complex, polyfunctional molecules and in the late-stage functionalization of drug candidates.[6]
Preparation of Functionalized Organozinc Reagents
The successful execution of a Negishi cross-coupling reaction is highly dependent on the quality and reactivity of the organozinc reagent. Several methods have been developed for their preparation, with the choice of method depending on the nature of the organic precursor and the functional groups present.
Direct Insertion of Zinc into Organic Halides
One of the most direct methods for preparing organozinc reagents is the oxidative addition of zinc metal into the carbon-halogen bond of an organic halide. The use of activated zinc, often in the presence of lithium chloride (LiCl), facilitates this insertion into a wide range of functionalized aryl and alkyl iodides and bromides.[7]
Transmetalation from Organolithium or Grignard Reagents
Alternatively, functionalized organozinc reagents can be prepared by transmetalation of a corresponding organolithium or Grignard reagent with a zinc salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). This method is particularly useful for aryl and heteroaryl zinc reagents.
Key Parameters and Optimization
Several factors can influence the outcome of a Negishi cross-coupling reaction. Careful consideration and optimization of these parameters are crucial for achieving high yields and selectivity.
-
Catalyst System: The choice of palladium or nickel catalyst and the corresponding ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have shown great success in promoting the coupling of challenging substrates.[8][9]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are commonly used. In some cases, the addition of co-solvents like N-methyl-2-pyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI) can be beneficial.[10]
-
Temperature: Reaction temperatures can range from ambient to elevated temperatures, depending on the reactivity of the coupling partners.
-
Additives: The addition of salts, such as lithium chloride, can have a significant impact on the solubility and reactivity of the organozinc reagent, leading to improved reaction rates and yields.[7]
Experimental Protocols
Protocol 1: Preparation of a Functionalized Alkylzinc Reagent via Direct Zinc Insertion
This protocol describes the preparation of a functionalized alkylzinc bromide using activated zinc dust in the presence of lithium chloride.
Materials:
-
Functionalized alkyl bromide (1.0 equiv)
-
Zinc dust (<10 µm, 1.5 equiv)
-
Lithium chloride (1.5 equiv, dried under vacuum at 150 °C for 4 h)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust and lithium chloride.
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the color will disappear upon activation).
-
Add the functionalized alkyl bromide neat or as a solution in THF to the stirred suspension.
-
The reaction mixture may be gently heated to initiate the reaction. The progress of the insertion can be monitored by GC analysis of quenched aliquots.
-
Once the insertion is complete, the resulting organozinc reagent solution can be used directly in the subsequent cross-coupling reaction.
Protocol 2: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling
This protocol provides a general method for the cross-coupling of a functionalized organozinc reagent with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Solution of functionalized organozinc reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, ligand, and the aryl or heteroaryl halide.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Slowly add the solution of the functionalized organozinc reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane), dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the performance of Negishi cross-coupling reactions with various functionalized organozinc reagents and electrophiles, highlighting the broad applicability and functional group tolerance of this methodology.
Table 1: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl and Heteroaryl Halides [8][9]
| Entry | Aryl/Heteroaryl Halide | Alkylzinc Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) | Ratio (branched:linear) |
| 1 | 4-Bromotoluene | i-PrZnBr | Pd(OAc)₂ (1), CPhos (2) | Toluene/THF | 70 | 95 | >50:1 |
| 2 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1), CPhos (2) | Toluene/THF | 70 | 91 | 30:1 |
| 3 | 5-Bromoindole | i-PrZnBr | Pd(OAc)₂ (1), CPhos (2) | Toluene/THF | 70 | 96 | 58:1 |
| 4 | 2-Chloropyridine | c-HexylZnBr | Pd(OAc)₂ (2), CPhos (4) | Toluene/THF | 70 | 92 | >50:1 |
| 5 | 2-Bromopyrimidine | i-PrZnBr | Pd(OAc)₂ (2), L3 (4) | THF | 25 | 92 | 97:3 |
Table 2: Diastereoconvergent Negishi Cross-Coupling of Functionalized Cyclohexylzinc Reagents [11]
| Entry | Aryl Iodide | Cyclohexylzinc Reagent | Catalyst System (mol%) | Additive | Temp (°C) | Yield (%) | dr (trans:cis) |
| 1 | Methyl 4-iodobenzoate | 4-CO₂Et-c-HexylZnI | Pd₂(dba)₃ (2.5), RuPhos (5) | LiCl, NEP | -10 | 85 | 97:3 |
| 2 | 4-Iodoacetophenone | 4-CO₂Et-c-HexylZnI | Pd₂(dba)₃ (2.5), RuPhos (5) | LiCl, NEP | -10 | 82 | 97:3 |
| 3 | 4-Iodonitrobenzene | 4-CO₂Et-c-HexylZnI | Pd₂(dba)₃ (2.5), RuPhos (5) | LiCl, NEP | -10 | 88 | 98:2 |
| 4 | 3-Iodopyridine | 4-CO₂Et-c-HexylZnI | Pd₂(dba)₃ (2.5), RuPhos (5) | LiCl, NEP | -10 | 75 | 98:2 |
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Workflow for the preparation and use of organozinc reagents.
References
- 1. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. organicreactions.org [organicreactions.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. recent-advances-in-cross-couplings-of-functionalized-organozinc-reagents - Ask this paper | Bohrium [bohrium.com]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are valuable intermediates in organic synthesis due to their high reactivity and remarkable functional group tolerance.[1] Among the various methods for their preparation, the use of highly activated Rieke® Zinc offers a significant advantage, enabling the direct oxidative addition to a wide range of organic halides under mild conditions.[2] This method avoids the limitations of traditional zinc dust, which often requires harsh reaction conditions and is incompatible with sensitive functional groups.[3][4] Rieke® Zinc is a highly reactive form of zinc metal, typically prepared by the reduction of a zinc salt with an alkali metal, such as lithium or sodium.[4][5] This activation process results in a fine powder with a high surface area, rendering it exceptionally reactive for the formation of organozinc reagents.
These application notes provide detailed protocols for the preparation of organozinc reagents from various organic halides using Rieke® Zinc and their subsequent application in common carbon-carbon bond-forming reactions.
Key Advantages of Using Rieke® Zinc
-
High Reactivity: Reacts with a broad scope of organic halides, including alkyl, aryl, and vinyl bromides and iodides.
-
Mild Reaction Conditions: Most reactions can be carried out at room temperature or with gentle heating.
-
Excellent Functional Group Tolerance: Tolerates a variety of sensitive functional groups such as esters, nitriles, ketones, and chlorides, which are often incompatible with more reactive organometallic reagents like Grignard or organolithium reagents.[1][3]
-
Direct Preparation: Allows for the direct formation of organozinc halides, simplifying synthetic procedures.[2]
Experimental Protocols
General Considerations for Handling Rieke® Zinc
Rieke® Zinc is highly reactive and sensitive to air and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or high-purity nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under an inert atmosphere before use. Anhydrous solvents are essential for successful reactions.
Protocol 1: Preparation of Aryl- and Heteroarylzinc Halides
This protocol describes the general procedure for the synthesis of arylzinc halides from the corresponding aryl bromides or iodides.
Materials:
-
Rieke® Zinc (slurry in THF)
-
Aryl bromide or aryl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and magnetic stir bar
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an inert gas inlet.
-
Under a positive pressure of inert gas, transfer the desired amount of Rieke® Zinc slurry into the flask via cannula.
-
Dissolve the aryl halide in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
For less reactive aryl bromides, the reaction may require heating to reflux to ensure complete conversion.
-
Upon completion, the resulting organozinc reagent solution can be used directly in subsequent reactions.
Data Presentation
The following tables summarize the typical yields for the preparation of various organozinc reagents using Rieke® Zinc and their subsequent reactions.
Table 1: Preparation of Functionalized Aryl- and Alkylzinc Bromides
| Entry | Organic Bromide | Rieke® Zinc (equiv) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1.2 | 2 | 25 | >95 |
| 2 | Ethyl 4-bromobenzoate | 1.2 | 3 | 25 | >95 |
| 3 | 4-Bromobenzophenone | 1.5 | 4 | 25 | >95 |
| 4 | 2-Bromopyridine | 1.2 | 1 | 25 | >95 |
| 5 | 3-Bromotoluene | 1.5 | 2 | 66 (reflux) | >95 |
| 6 | 1-Bromohexane | 1.2 | 2 | 25 | >95 |
| 7 | 6-Bromo-1-hexene | 1.2 | 2 | 25 | >95 |
| 8 | Ethyl 6-bromohexanoate | 1.2 | 3 | 25 | >95 |
Data sourced from L. Zhu, R. M. Wehmeyer, and R. D. Rieke, J. Org. Chem. 1991, 56, 1445-1453.
Table 2: Copper(I)-Catalyzed Acylation of Organozinc Reagents
| Entry | Organozinc Reagent | Acid Chloride | Yield (%) |
| 1 | 4-(Methoxycarbonyl)phenylzinc bromide | Benzoyl chloride | 93 |
| 2 | 4-Cyanophenylzinc bromide | 4-Methoxybenzoyl chloride | 91 |
| 3 | 2-Thienylzinc bromide | 3-Chlorobenzoyl chloride | 89 |
| 4 | 5-Hexenylzinc bromide | Valeryl chloride | 85 |
| 5 | 5-(Ethoxycarbonyl)pentylzinc bromide | Benzoyl chloride | 88 |
Data sourced from L. Zhu, R. M. Wehmeyer, and R. D. Rieke, J. Org. Chem. 1991, 56, 1445-1453.
Table 3: Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents with Aryl Iodides
| Entry | Arylzinc Reagent | Aryl Iodide | Catalyst | Yield (%) |
| 1 | Phenylzinc iodide | 4-Iodotoluene | Pd(PPh₃)₄ | 92 |
| 2 | 4-Methoxyphenylzinc iodide | 1-Iodonaphthalene | Pd(PPh₃)₄ | 88 |
| 3 | 2-Thienylzinc iodide | 4-Iodobenzonitrile | Pd(PPh₃)₄ | 85 |
| 4 | 4-(Trifluoromethyl)phenylzinc bromide | Ethyl 4-iodobenzoate | Pd(dba)₂ / P(o-tol)₃ | 90 |
Yields are representative for Negishi coupling reactions involving organozincs prepared via the Rieke method.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the preparation of Rieke® Zinc and subsequent synthesis of organozinc reagents.
Caption: General workflow for a Negishi cross-coupling reaction using a prepared organozinc reagent.
Conclusion
The use of activated Rieke® Zinc provides a powerful and versatile method for the preparation of a wide array of functionalized organozinc reagents. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis in academic and industrial research, including drug development. The protocols and data presented herein serve as a practical guide for the successful implementation of this valuable synthetic tool.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. References | Rieke Metals [riekemetals.com]
- 4. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riekemetals.com [riekemetals.com]
Zinc Hydride: A Promising Material for Solid-State Hydrogen Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc hydride (ZnH₂) is emerging as a noteworthy candidate in the field of hydrogen storage due to its potential to store hydrogen in a solid state, offering a safer and more compact alternative to traditional compressed gas or liquid hydrogen storage methods. This document provides a comprehensive overview of the properties of zinc hydride, detailed experimental protocols for its synthesis and characterization, and an analysis of its potential as a viable hydrogen storage material.
Properties of Zinc Hydride for Hydrogen Storage
Zinc hydride is a white, odorless solid that possesses a promising, albeit moderate, hydrogen storage capacity. Its primary advantage lies in the reversibility of hydrogen release and the potential for regeneration from its constituent elements.
Hydrogen Storage Capacity
The theoretical gravimetric hydrogen capacity of zinc hydride is approximately 2.9% by weight. This is a significant metric for mobile applications where weight is a critical factor. While experimental values for volumetric hydrogen density are not widely reported in the literature, the high density of solid-state storage offers a potential advantage over compressed hydrogen.
Thermal Decomposition and Hydrogen Release
Zinc hydride decomposes upon heating, releasing hydrogen gas and leaving behind zinc metal. This decomposition process is the key to its function as a hydrogen storage material. The reaction is as follows:
ZnH₂ (s) → Zn (s) + H₂ (g)
The thermal stability of ZnH₂ is a critical parameter. It begins to decompose slowly at room temperature, with the rate of decomposition increasing significantly at elevated temperatures. Rapid decomposition is observed at temperatures above 90°C[1]. The temperature at which hydrogen is released is a crucial factor for practical applications, as it dictates the operating conditions of the hydrogen storage system.
Data Presentation
The following table summarizes the key quantitative data for zinc hydride as a hydrogen storage material.
| Property | Value | Reference |
| Theoretical Gravimetric H₂ Capacity | 2.9 wt% | |
| Decomposition Temperature | Rapid decomposition above 90°C | [1] |
| Molar Mass | 67.425 g/mol |
Experimental Protocols
Synthesis of Zinc Hydride via Salt Metathesis Reaction
This protocol describes a relatively safe and common method for synthesizing zinc hydride through a salt metathesis reaction between a zinc halide and an alkali metal hydride.
Materials:
-
Zinc bromide (ZnBr₂) or Zinc iodide (ZnI₂)
-
Lithium hydride (LiH) or Sodium hydride (NaH)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere using a Schlenk line. Anhydrous diethyl ether is used as the solvent.
-
Reaction Setup: In a Schlenk flask, dissolve the zinc halide (e.g., ZnBr₂) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Hydride: In a separate Schlenk flask, prepare a suspension of the alkali metal hydride (e.g., LiH) in anhydrous diethyl ether.
-
Reaction: Slowly add the zinc halide solution to the alkali metal hydride suspension at room temperature with constant stirring. The reaction is typically exothermic.
-
Precipitation: Zinc hydride will precipitate out of the solution as a white solid. The reaction is driven to completion by the precipitation of the insoluble ZnH₂.
-
Isolation: The precipitate is isolated by filtration under an inert atmosphere.
-
Washing: The collected zinc hydride is washed with fresh anhydrous diethyl ether to remove any soluble byproducts, such as lithium bromide (LiBr).
-
Drying: The purified zinc hydride is dried under vacuum to remove any residual solvent.
Safety Precautions:
-
Alkali metal hydrides are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.
-
Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Characterization of Zinc Hydride
3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are essential techniques to study the thermal decomposition of zinc hydride and quantify the amount of hydrogen released.
Experimental Parameters:
-
Atmosphere: Inert (e.g., Argon or Nitrogen) to prevent oxidation of the sample.
-
Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min.
-
Temperature Range: From room temperature up to a temperature sufficient for complete decomposition (e.g., 200°C).
-
Sample Mass: A small, accurately weighed sample (typically 5-10 mg).
Expected Results:
-
TGA Curve: A weight loss step corresponding to the release of hydrogen gas. The onset temperature of this weight loss indicates the start of decomposition. The total weight loss can be used to calculate the experimental hydrogen storage capacity.
-
DSC Curve: An endothermic peak corresponding to the energy absorbed during the decomposition of ZnH₂. The peak temperature provides information about the decomposition kinetics.
3.2.2. X-ray Diffraction (XRD)
XRD is used to confirm the crystal structure of the synthesized zinc hydride and to analyze the solid products after decomposition.
Experimental Parameters:
-
Radiation Source: Typically Cu Kα radiation.
-
Scan Range (2θ): A range that covers the characteristic peaks of ZnH₂ and Zn.
-
Scan Rate: A slow scan rate to obtain high-resolution data.
Expected Results:
-
Before Decomposition: The XRD pattern should match the known crystal structure of zinc hydride.
-
After Decomposition: The XRD pattern should show the characteristic peaks of metallic zinc, confirming the decomposition product.
Regeneration of Zinc Hydride
The ability to regenerate zinc hydride from the spent zinc is crucial for its practical application in a rechargeable hydrogen storage system. The direct hydrogenation of zinc is a thermodynamically challenging process.
Reaction: Zn (s) + H₂ (g) ⇌ ZnH₂ (s)
Research into efficient and economically viable methods for the regeneration of zinc hydride is ongoing. This includes exploring high-pressure hydrogenation and the use of catalysts to lower the energy barrier for the reaction.
Visualizations
Synthesis of Zinc Hydride
Caption: Workflow for the synthesis of zinc hydride via salt metathesis.
Hydrogen Release from Zinc Hydride
Caption: Thermal decomposition of zinc hydride for hydrogen release.
Characterization Workflow
Caption: Experimental workflow for the characterization of zinc hydride.
Conclusion
Zinc hydride presents a material of interest for solid-state hydrogen storage, primarily due to its moderate hydrogen capacity and the potential for reversible hydrogen release. While challenges remain, particularly concerning its thermal stability at room temperature and the development of an efficient regeneration process, ongoing research into nanostructuring and catalytic enhancement may pave the way for its practical application. The experimental protocols and characterization techniques outlined in this document provide a foundational framework for researchers to further investigate and optimize the properties of zinc hydride for a hydrogen-based economy.
References
Application Notes and Protocols for the Spectroscopic Characterization of Zinc Hydride Species by IR and NMR
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc hydride (ZnH₂) and its derivatives are gaining increasing attention in chemical synthesis and catalysis, including applications in drug development processes as potent and selective reducing agents.[1] The reactivity and selectivity of these species are intrinsically linked to their molecular structure, particularly the nature of the zinc-hydrogen (Zn-H) bond. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the structural and electronic properties of these highly reactive and often air-sensitive compounds. This document provides detailed application notes and experimental protocols for the characterization of zinc hydride species, facilitating a deeper understanding of their structure-activity relationships.
Spectroscopic Signatures of Zinc Hydride Species
The spectroscopic characteristics of zinc hydride species are highly dependent on their molecular structure, specifically whether the hydride ligand is terminal or bridging between two or more zinc centers.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The stretching frequency of the Zn-H bond is a direct indicator of its bond strength and environment.
-
Terminal Zn-H Bonds: These typically exhibit sharp and well-defined absorption bands in the IR spectrum.
-
Bridging Zn-H Bonds: Bridging hydrides result in a weaker Zn-H bond, leading to a shift to lower wavenumbers (a "red shift"). These absorptions are often broader due to the fluxional nature of the bridging hydrides and the polymeric nature of the compounds.[2] For organozinc hydride complexes, broad absorptions for bridging hydrides can be observed in the 1900-1300 cm⁻¹, 1150-850 cm⁻¹, and 650-500 cm⁻¹ regions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique to probe the chemical environment of the hydride ligand. The chemical shift (δ) of the Zn-H proton is highly sensitive to the coordination environment of the zinc center and the nature of the hydride.
-
Terminal Zinc Hydrides: The resonance for terminal zinc hydrides is generally found in the chemical shift region of δ 3 to 5 ppm.[3]
-
Bridging Zinc Hydrides: Bridging hydrides are typically shifted upfield by 1 to 2 ppm compared to their terminal counterparts.[3]
Data Presentation: A Comparative Summary
The following tables summarize key IR and ¹H NMR spectroscopic data for representative zinc hydride species, highlighting the differences between terminal and bridging hydrides.
| Compound/Species | Hydride Type | ν(Zn-H) (cm⁻¹) | δ(¹H) (ppm) | Solvent | Reference(s) |
| [(TMEDA)ZnH(thf)]⁺[BArF₄]⁻ (2a) | Terminal | Not reported | 3.68 | [D₈]THF | [3] |
| [{(TEEDA)Zn}₂(μ-H)₂]²⁺[BArF₄]⁻₂ (2b) | Bridging | Not reported | 3.73 | [D₈]THF | [3] |
| Mononuclear Phenolate Diamine Zinc Hydride (10) | Terminal | Not reported | 4.10 | C₆D₆ | [4] |
| Mononuclear Phenolate Diamine Zinc Hydride (11) | Terminal | Not reported | 4.09 | C₆D₆ | [4] |
| Mononuclear Phenolate Diamine Zinc Hydride (12) | Terminal | Not reported | 3.99 | C₆D₆ | [4] |
| (RDPM)ZnH (R = alkyl) | Terminal | Not reported | 5.45–5.75 | C₆D₆ | [5] |
| EtZnH·py | Bridging | Broad | ~4.1 | Benzene | [2] |
| PhZnH·py | Bridging | Broad | ~4.1 | Benzene | [2] |
| (PhZnH)₂·TMED | Bridging | Not reported | 3.6 | Benzene | [2] |
| 2-dimethylaminoethyl(methyl)aminozinc hydride dimer | Bridging | Not reported | 4.2 | Benzene | [2] |
Table 1: Comparative IR and ¹H NMR Data for Selected Zinc Hydride Species.
Experimental Protocols
Given that most zinc hydride species are sensitive to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[6][7][8]
Protocol 1: Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
In a glovebox, prepare a Nujol mull of the solid zinc hydride sample.
-
Grind a small amount of the sample with a drop of Nujol oil in an agate mortar and pestle until a fine paste is formed.
-
Spread the mull evenly between two KBr or CsI plates.
-
Assemble the plates in a demountable cell holder.
-
-
Sample Preparation (Solution State):
-
Use a gas-tight IR cell with windows transparent in the mid-IR range (e.g., CaF₂, BaF₂, or NaCl).[6]
-
In a glovebox, dissolve the zinc hydride sample in a dry, deuterated solvent (to minimize C-H interference) that does not react with the sample (e.g., C₆D₆, toluene-d₈).
-
Transfer the solution to the gas-tight cell using a gas-tight syringe.
-
-
Data Acquisition:
-
Record the spectrum on an FTIR spectrometer.
-
Collect a background spectrum of the empty cell or the salt plates with Nujol.
-
Collect the sample spectrum and ratio it against the background.
-
Typical range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Use a J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm.[7]
-
In a glovebox, dissolve approximately 5-10 mg of the zinc hydride sample in ~0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, toluene-d₈, THF-d₈).
-
If required, add an internal standard (e.g., a sealed capillary containing a known reference).
-
Seal the NMR tube before removing it from the glovebox.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -5 to 15 ppm).
-
Use a sufficient relaxation delay (D1) to ensure quantitative integration if needed (e.g., 5 seconds).
-
The number of scans will depend on the sample concentration.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the spectroscopic characterization of zinc hydride species.
Figure 1: Workflow for the synthesis and spectroscopic characterization of zinc hydride species.
Figure 2: Relationship between zinc hydride structure and its IR/NMR spectroscopic signatures.
Applications in Drug Development
The precise characterization of zinc hydride reagents is crucial for their application in drug development. For instance, understanding the aggregation state (monomeric vs. oligomeric) and the nature of the Zn-H bond, as determined by IR and NMR, can help in:
-
Optimizing Reaction Conditions: The reactivity of zinc hydrides can be tuned by modifying the ligands, which in turn alters the spectroscopic properties.
-
Controlling Stereoselectivity: The steric and electronic environment around the Zn-H bond, which is probed by these spectroscopic methods, can influence the stereochemical outcome of reduction reactions.
-
Mechanism Elucidation: Spectroscopic monitoring of reactions involving zinc hydrides can provide insights into the reaction mechanism, aiding in the development of more efficient and selective transformations.
Conclusion
IR and NMR spectroscopy are powerful and complementary techniques for the characterization of zinc hydride species. The data and protocols presented herein provide a foundational guide for researchers in academia and industry to reliably characterize these important reagents, thereby enabling their effective use in catalysis and drug development. The careful application of these spectroscopic methods is paramount to understanding and harnessing the full potential of zinc hydride chemistry.
References
Application Notes and Protocols: CO2 Reduction to Formate Catalyzed by Zinc Hydride Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic reduction of carbon dioxide (CO2) to formate using zinc hydride complexes. This process is of significant interest for CO2 utilization and the synthesis of valuable C1 feedstocks. The following sections detail the catalytic performance of various zinc hydride complexes, provide step-by-step experimental protocols for their synthesis and catalytic application, and illustrate the underlying reaction mechanisms.
Data Presentation: Catalytic Performance of Zinc Hydride Complexes
The efficiency of CO2 reduction to formate is highly dependent on the molecular structure of the zinc hydride catalyst, the reducing agent employed, and the reaction conditions. Below is a summary of the catalytic performance of selected zinc hydride complexes.
| Catalyst | Reducing Agent | Product | Temp. (°C) | Pressure (CO2) | TON¹ | TOF (h⁻¹) | Yield (%) | Reference |
| [Tptm]ZnH | (EtO)₃SiH | HCO₂Si(OEt)₃ | 100 | 1 atm | - | 0.5 | - | [1] |
| [Tntm]ZnH | (MeO)₃SiH | (MeO)₃SiO₂CH | RT | 1 atm | - | 22.2 | - | [2] |
| [Tntm]ZnH | (MeO)₃SiH | (MeO)₃SiO₂CH | 45 | 1 atm | - | 66.7 | - | [2] |
| [([PNN]O)]ZnH | PhSiH₃ | HCO₂SiH₂Ph | 25 | 1 atm | >450 | 19 | 91 | [3] |
| [([PNN]O)]ZnH | (EtO)₃SiH | HCO₂Si(OEt)₃ | 25 | 1 atm | >475 | 20 | 96 | [3] |
| Cationic Zinc Hydride + B(C₆F₅)₃ | Et₃SiH | H₂C(OSiEt₃)₂ and CH₄ | RT | 1 atm | - | - | - | [4] |
¹TON = Turnover Number ²TOF = Turnover Frequency
Experimental Protocols
Detailed methodologies for the synthesis of key zinc hydride catalysts and their application in the catalytic reduction of CO2 are provided below.
Protocol 1: Synthesis of [Tris(2-pyridylthio)methyl]zinc hydride, [Tptm]ZnH
This protocol is adapted from the work of Parkin and coworkers.
Materials:
-
[Tptm]ZnCl
-
Potassium hydride (KH)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Inert atmosphere (dinitrogen or argon) glovebox
Procedure:
-
Preparation of the Schlenk tube: In a glovebox, a 100 mL Schlenk tube equipped with a magnetic stir bar is charged with [Tptm]ZnCl (1.0 g, 2.1 mmol).
-
Addition of KH: Potassium hydride (0.17 g, 4.2 mmol) is carefully added to the Schlenk tube.
-
Solvent Addition: The Schlenk tube is removed from the glovebox and attached to a Schlenk line. Anhydrous THF (50 mL) is cannulated into the tube at room temperature.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the starting material and the formation of a white precipitate (KCl).
-
Filtration: The reaction mixture is filtered through a cannula fitted with a filter paper to remove the KCl precipitate. The filtrate is collected in a clean Schlenk tube.
-
Isolation of the Product: The THF is removed from the filtrate under vacuum to yield a white solid.
-
Washing and Drying: The white solid is washed with anhydrous diethyl ether (3 x 10 mL) and dried under vacuum to afford [Tptm]ZnH as a white powder.
-
Characterization: The product should be characterized by ¹H NMR spectroscopy. The characteristic Zn-H resonance appears as a broad singlet at approximately δ 4.5 ppm in C₆D₆.
Protocol 2: Catalytic Hydrosilylation of CO2 to Silyl Formate using a Zinc Hydride Complex
This general protocol can be adapted for various zinc hydride catalysts and hydrosilanes.
Materials:
-
Zinc hydride catalyst (e.g., [Tptm]ZnH, [Tntm]ZnH)
-
Hydrosilane (e.g., (EtO)₃SiH, PhSiH₃)
-
Anhydrous solvent (e.g., benzene, toluene, THF)
-
Carbon dioxide (CO2, high purity)
-
High-pressure reactor or a Schlenk tube with a CO2 balloon
-
Internal standard for NMR analysis (e.g., mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Reactor Setup: In an inert atmosphere glovebox, a high-pressure reactor vessel or a Schlenk tube is charged with the zinc hydride catalyst (e.g., 0.01 mmol).
-
Addition of Reactants: The desired volume of anhydrous solvent (e.g., 5 mL) is added, followed by the hydrosilane (e.g., 1.0 mmol) and an internal standard.
-
Pressurization with CO2: The reactor is sealed, removed from the glovebox, and connected to a CO2 gas line. The reactor is then pressurized to the desired pressure (e.g., 1 atm). For reactions at atmospheric pressure, the Schlenk tube can be fitted with a balloon filled with CO2.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) for a specified time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy. The conversion of the hydrosilane and the formation of the silyl formate product can be quantified by integrating the respective signals relative to the internal standard.
-
Product Identification: The silyl formate product can be identified by its characteristic ¹H and ¹³C NMR signals. For example, the formate proton of silyl formates typically appears as a singlet between δ 8.0 and 8.5 ppm in the ¹H NMR spectrum.
-
Calculation of Catalytic Performance: The Turnover Number (TON) and Turnover Frequency (TOF) can be calculated based on the amount of product formed and the amount of catalyst used over a specific reaction time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows in the zinc hydride-catalyzed reduction of CO2.
Caption: Catalytic cycle for CO2 hydrosilylation by a zinc hydride complex.
Caption: General experimental workflow for catalytic CO2 hydrosilylation.
Caption: Relationship between catalyst structure and catalytic activity.
References
Application Notes and Protocols for the Selective Reduction of Cyclic Ketones with Organozinc Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, yielding chiral building blocks crucial for the development of pharmaceuticals and other bioactive molecules. Organozinc hydrides have emerged as valuable reagents in this field, offering unique selectivity profiles. This document provides detailed application notes and experimental protocols for the diastereoselective and enantioselective reduction of cyclic ketones using organozinc-based hydride reagents.
The stereochemical outcome of these reductions is highly dependent on the nature of the hydride source, the substrate, and the reaction conditions. Generally, the reduction of a substituted cyclohexanone can yield two diastereomeric alcohols, corresponding to either axial or equatorial attack of the hydride on the carbonyl group. The facial selectivity is governed by a combination of steric and electronic factors, including torsional strain and steric hindrance.
Diastereoselective Reduction with Zinc Borohydride
Zinc borohydride, Zn(BH₄)₂, is a versatile and chemoselective reducing agent. Its ability to chelate with proximal functional groups on the substrate can lead to high levels of diastereoselectivity, often complementary to that observed with other hydride reagents.
Data Presentation: Diastereoselective Reduction of Substituted Cyclohexanones
| Substrate | Reagent | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (axial:equatorial alcohol) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | Zn(BH₄)₂ | THF | 25 | trans (equatorial-OH) | >99:1 | 95 | [1] |
| 2-Methylcyclohexanone | Zn(BH₄)₂ | THF | 0 | cis (equatorial-OH) | 85:15 | 92 | [2] |
| 3-Methylcyclohexanone | Zn(BH₄)₂ | THF | 0 | trans (equatorial-OH) | 88:12 | 90 | [2] |
| 2-Phenylcyclohexanone | Zn(BH₄)₂ | Et₂O | 25 | cis (equatorial-OH) | 95:5 | 93 | [1] |
Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with Zinc Borohydride
This protocol describes the preparation of a zinc borohydride solution and its use in the diastereoselective reduction of 4-tert-butylcyclohexanone.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
4-tert-Butylcyclohexanone
-
Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Syringes and needles
Procedure:
-
Preparation of Zinc Borohydride Solution (ca. 0.1 M in THF):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ZnCl₂ (1.36 g, 10 mmol).
-
Add anhydrous THF (50 mL) and stir until the ZnCl₂ is fully dissolved.
-
In a separate flame-dried 50 mL flask, add NaBH₄ (0.76 g, 20 mmol) and anhydrous THF (20 mL).
-
Slowly add the NaBH₄ suspension to the ZnCl₂ solution at room temperature using a cannula or syringe.
-
Stir the resulting mixture for 4-6 hours. A white precipitate of NaCl will form.
-
Allow the precipitate to settle and carefully cannulate the clear supernatant containing Zn(BH₄)₂ into a clean, dry, and inert-atmosphere-flushed flask. The concentration is approximately 0.1 M.
-
-
Reduction of 4-tert-Butylcyclohexanone:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (0.77 g, 5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Zn(BH₄)₂ solution (55 mL of ~0.1 M solution, 5.5 mmol) to the ketone solution via syringe over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the corresponding alcohol.
-
Enantioselective Reduction via Zinc-Catalyzed Hydrosilylation
Chiral zinc complexes can catalyze the enantioselective hydrosilylation of prochiral cyclic ketones, which, after work-up, afford chiral secondary alcohols with high enantiomeric excess.
Data Presentation: Enantioselective Reduction of Prochiral Ketones
| Substrate | Chiral Ligand | Hydrosilane | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Indanone | (S,S)-N,N'-ethylenebis(1-phenylethylamine) | PMHS | Toluene | 25 | 95 | 85 (S) | [3] |
| α-Tetralone | (S,S)-N,N'-ethylenebis(1-phenylethylamine) | PMHS | Toluene | 25 | 92 | 88 (S) | [3] |
| 1-Benzosuberone | (S,S)-N,N'-ethylenebis(1-phenylethylamine) | PMHS | Toluene | 25 | 90 | 78 (S) | [3] |
| Propiophenone | (R,R)-N,N'-ethylenebis(1-phenylethylamine) | PMHS | Toluene | 25 | 98 | 82 (R) | [3] |
*PMHS = Polymethylhydrosiloxane
Experimental Protocol: Enantioselective Reduction of α-Tetralone
This protocol describes the in-situ preparation of a chiral zinc catalyst and its application in the asymmetric hydrosilylation of α-tetralone.
Materials:
-
Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)
-
(S,S)-N,N'-ethylenebis(1-phenylethylamine)
-
α-Tetralone
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous Toluene
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Syringes and needles
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S,S)-N,N'-ethylenebis(1-phenylethylamine) (26.8 mg, 0.1 mmol) and anhydrous toluene (2 mL).
-
Add diethylzinc (0.1 mL of a 1.0 M solution in hexanes, 0.1 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
-
Hydrosilylation:
-
To the catalyst solution, add α-tetralone (0.73 g, 5 mmol) dissolved in anhydrous toluene (3 mL).
-
Add polymethylhydrosiloxane (0.9 mL, 15 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add methanol (5 mL).
-
Carefully add 1 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the silyl ether intermediate.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
-
Visualizations
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of cyclic ketone reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon.
Caption: Factors influencing the stereochemical outcome of cyclic ketone reduction.
Workflow for Zinc-Catalyzed Enantioselective Hydrosilylation
The following diagram outlines the typical workflow for the enantioselective reduction of a cyclic ketone using a chiral zinc catalyst.
Caption: Experimental workflow for enantioselective ketone reduction.
Proposed Catalytic Cycle for Zinc-Catalyzed Hydrosilylation
This diagram illustrates a plausible catalytic cycle for the zinc-catalyzed hydrosilylation of a ketone.
Caption: Proposed catalytic cycle for ketone hydrosilylation.
References
Troubleshooting & Optimization
Technical Support Center: Thermal Decomposition of Zinc Hydride (ZnH₂)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the thermal decomposition of zinc hydride (ZnH₂).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of zinc hydride (ZnH₂)?
Zinc hydride is a white, odorless solid that is metastable at room temperature. It slowly decomposes into its constituent elements, metallic zinc and hydrogen gas.[1] This decomposition process becomes rapid at temperatures above 90°C.[1]
Q2: What are the primary products of the thermal decomposition of ZnH₂?
The thermal decomposition of zinc hydride yields metallic zinc (Zn) and hydrogen gas (H₂). Mass spectrometry analysis confirms that hydrogen is the main gaseous product evolved during this process.
Q3: My older sample of zinc hydride appears to be pyrophoric. Is this normal?
Yes, older samples of zinc hydride can be pyrophoric.[1] Due to its slow decomposition, finely divided and highly reactive metallic zinc can form, which may spontaneously ignite upon contact with air. Extreme caution should be exercised when handling aged samples of zinc hydride.
Q4: How sensitive is zinc hydride to atmospheric conditions?
Zinc hydride is sensitive to both air and moisture.[1] It is readily oxidized and can be hydrolyzed by water. Hydrolysis is slow with water but can be violent with aqueous acids.[1] This sensitivity necessitates handling in an inert atmosphere, such as in a glovebox.
Q5: What is a safe and reliable method for synthesizing zinc hydride?
While the original synthesis method involving dimethylzinc and lithium aluminum hydride is hazardous due to the pyrophoric nature of dimethylzinc, safer methods are now predominantly used. These involve salt metathesis reactions between a zinc halide (e.g., ZnBr₂, ZnI₂) and an alkali metal hydride (e.g., LiH, NaH) in an appropriate solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very slow decomposition observed above 90°C. | 1. Inaccurate temperature measurement. 2. Formation of a passivating oxide layer. | 1. Calibrate the thermocouple of your thermal analysis instrument. 2. Ensure the ZnH₂ was handled under strictly inert conditions to prevent oxidation. Consider re-synthesizing the material if significant air exposure is suspected. |
| Sample shows an unexpected color (e.g., gray or black) before heating. | 1. Partial decomposition has already occurred, forming finely divided zinc metal. 2. Contamination during synthesis or handling. | 1. This is common in older samples. Handle with extreme care as it may be pyrophoric. Proceed with the experiment in a controlled environment. 2. Review synthesis and handling procedures to identify potential sources of contamination. |
| Violent or uncontrolled decomposition. | 1. Rapid heating rate. 2. Presence of acidic impurities. | 1. Use a slower heating rate in your thermal analysis program to allow for controlled decomposition. 2. Ensure all reactants and solvents used in synthesis are free from acidic impurities. |
| Inconsistent results between batches. | 1. Variation in particle size or crystallinity of the synthesized ZnH₂. 2. Different levels of exposure to air and moisture. | 1. Standardize the synthesis protocol to ensure consistent product characteristics. 2. Maintain a consistent and rigorous inert atmosphere handling procedure for all batches. |
| Difficulty handling the material due to its pyrophoric nature. | Inherent property of aged or finely divided zinc hydride. | Always handle in a glovebox under an inert atmosphere (e.g., argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat and safety glasses. Have a Class D fire extinguisher readily available for metal fires. |
Quantitative Data
| Parameter | Value | Reference |
| Decomposition Onset Temperature | Rapid decomposition > 90°C | [1] |
| Decomposition Products | Zn (s) + H₂ (g) | [1] |
| Theoretical Mass Loss (due to H₂) | ~2.99% | Calculated |
| Activation Energy for Thermal Decomposition | ~70.23 kJ/mol |
Experimental Protocols
Protocol 1: Synthesis of Zinc Hydride via Salt Metathesis
This protocol describes a safer method for synthesizing zinc hydride using a salt metathesis reaction.
Materials:
-
Zinc bromide (ZnBr₂), anhydrous
-
Lithium hydride (LiH)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line and glassware
-
Inert atmosphere glovebox
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere.
-
Inside a glovebox, add anhydrous zinc bromide to a Schlenk flask.
-
Add anhydrous THF to dissolve the zinc bromide.
-
In a separate Schlenk flask, prepare a suspension of lithium hydride in anhydrous THF.
-
Slowly add the lithium hydride suspension to the stirred solution of zinc bromide at room temperature. The reaction is: ZnBr₂ + 2 LiH → ZnH₂ + 2 LiBr.
-
Stir the reaction mixture for 24-48 hours at room temperature.
-
The zinc hydride precipitate can be isolated by filtration inside the glovebox.
-
Wash the precipitate with anhydrous THF to remove any unreacted starting materials and byproducts.
-
Dry the resulting white powder under vacuum. Store the zinc hydride under an inert atmosphere.
Protocol 2: Thermal Decomposition Analysis using TGA
This protocol outlines the procedure for analyzing the thermal decomposition of zinc hydride using thermogravimetric analysis (TGA).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Inert atmosphere glovebox
-
Hermetically sealed TGA pans
Procedure:
-
Inside a glovebox, carefully load a small amount (5-10 mg) of the synthesized zinc hydride into a hermetically sealed TGA pan.
-
Seal the pan to prevent any exposure to the ambient atmosphere during transfer to the TGA instrument.
-
Transfer the sealed pan to the TGA autosampler.
-
Program the TGA with the following parameters:
-
Initial Temperature: Room temperature
-
Heating Rate: 10 °C/min (a slower rate can provide better resolution)
-
Final Temperature: 200 °C (to ensure complete decomposition)
-
Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.
-
-
Start the TGA run.
-
Analyze the resulting data, paying attention to the onset temperature of mass loss and the total mass loss percentage, which should correspond to the loss of hydrogen.
Visualizations
References
Navigating the Challenges of Zinc Hydride: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of zinc hydride (ZnH₂) in the presence of air and moisture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and in-depth explanations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly synthesized zinc hydride appears to be decomposing rapidly, even at room temperature. What are the likely causes and how can I mitigate this?
A1: Unstabilized zinc hydride is inherently metastable and will slowly decompose into zinc metal and hydrogen gas at room temperature.[1][2] This decomposition can be accelerated by several factors:
-
Elevated Temperatures: Decomposition becomes rapid at temperatures above 90°C.[2] Ensure your experimental setup is not exposed to localized heating from equipment or direct sunlight.
-
Impurities: Traces of certain metals or residual reactants from the synthesis can catalyze decomposition. Ensure high-purity precursors and thorough washing of the final product.
-
Physical Stress: Grinding or applying mechanical pressure to solid zinc hydride can accelerate decomposition. Handle the material gently.
Solution: For applications where unstabilized ZnH₂ is required, it should be used immediately after synthesis and kept at low temperatures to minimize decomposition. For longer-term storage or use in solution, stabilization through the formation of a complex is highly recommended (see Q3).
Q2: I've noticed a change in the color and texture of my zinc hydride sample after brief exposure to the laboratory atmosphere. What is happening?
A2: Zinc hydride is highly sensitive to both oxygen and moisture in the air.[2] The observed changes are likely due to the formation of a passivation layer on the surface of the zinc hydride particles. This layer typically consists of zinc oxide (ZnO) from reaction with oxygen and zinc hydroxide (Zn(OH)₂) from reaction with moisture.[3][4] Older samples, in particular, can be pyrophoric.[2]
Troubleshooting Steps:
-
Minimize Exposure: Handle zinc hydride under an inert atmosphere (e.g., in a glovebox) whenever possible.[1][5][6]
-
Use Dry Solvents: Ensure all solvents are rigorously dried and deoxygenated before use. Zinc hydride is insoluble in common organic solvents, which can make purification and handling challenging.[7][8]
-
Inert Gas Purging: If a glovebox is unavailable, use Schlenk line techniques with a positive pressure of an inert gas like argon or nitrogen to handle the material.[6]
Q3: How can I improve the stability of my zinc hydride for use in solution-phase reactions?
A3: The most effective method for stabilizing zinc hydride is to form a coordination complex. Various ligands can be used to create monomeric or oligomeric zinc hydride complexes that are significantly more stable, soluble, and easier to handle than the polymeric, insoluble parent compound.
Commonly Used Stabilizing Ligands:
-
β-Diketiminates: These ligands form monomeric zinc hydride complexes that exhibit enhanced thermal stability.[9][10][11]
-
N-heterocyclic carbenes (NHCs): NHCs can stabilize cationic zinc hydride clusters.[12]
-
Diamines: Simple bidentate diamines like TMEDA can be used to form thermally stable and soluble cationic zinc hydride complexes.[12][13]
A general procedure for the synthesis of a stabilized β-diketiminate zinc hydride complex is provided in the Experimental Protocols section.
Q4: My attempt to synthesize a stabilized zinc hydride complex resulted in a low yield or decomposition of the product. What are some common pitfalls?
A4: The synthesis of stabilized zinc hydride complexes requires careful control of reaction conditions. Common issues include:
-
Air and Moisture Contamination: Even small leaks in your inert atmosphere setup can lead to the decomposition of the starting materials and the final product.
-
Inappropriate Solvent: The choice of solvent is crucial for the solubility of the reactants and the stability of the resulting complex. Tetrahydrofuran (THF) is a commonly used solvent.[7][12]
-
Stoichiometry: The ratio of the zinc precursor to the ligand and the hydride source is critical. Deviations can lead to the formation of undesired byproducts.
-
Hydride Source Reactivity: The choice of hydride source (e.g., NaH, KNH(iPr)BH₃) can influence the reaction outcome.[10]
Troubleshooting Flowchart:
Caption: A logical troubleshooting workflow for low-yield or failed zinc hydride complex syntheses.
Data Presentation
Table 1: Qualitative Stability of Unstabilized Zinc Hydride under Various Conditions
| Condition | Temperature | Atmosphere | Observed Stability | Primary Decomposition Products |
| Ideal | Room Temperature | Inert (Argon/Nitrogen) | Slowly decomposes over time | Zn, H₂ |
| Elevated Temperature | > 90°C | Inert (Argon/Nitrogen) | Rapid decomposition | Zn, H₂ |
| Ambient | Room Temperature | Air | Readily oxidized and hydrolyzed | ZnO, Zn(OH)₂, H₂ |
| Aqueous | Room Temperature | Water | Slow hydrolysis | Zn(OH)₂, H₂ |
Experimental Protocols
General Protocol for Handling Unstabilized Zinc Hydride
This protocol is a general guideline and should be adapted to specific experimental needs and performed by trained personnel.
-
Inert Atmosphere: All manipulations of solid zinc hydride should be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).[1][5]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are generally sufficient for small quantities, but Nomex or other fire-retardant gloves should be considered for larger amounts).[6][14]
-
Equipment Preparation: All glassware and equipment must be oven-dried and cooled under vacuum or in a desiccator before being brought into the glovebox.
-
Transfer: Use non-sparking spatulas and tools for transferring the solid. Avoid creating dust.
-
Storage: Store zinc hydride in a tightly sealed container inside a desiccator within the glovebox.
-
Disposal: Unused or waste zinc hydride should be quenched carefully. This is a hazardous procedure that should only be performed by experienced personnel following established safety protocols. A common method involves the slow, portion-wise addition of the hydride to a cooled, stirred, and inerted solution of a less reactive alcohol, such as isopropanol, followed by the addition of water.
General Protocol for the Synthesis of a β-Diketiminate Stabilized Zinc Hydride Complex
This protocol is a generalized procedure and may require optimization for specific ligands and scales.
-
Reactant Preparation: In a glovebox, weigh the β-diketiminate zinc halide precursor (e.g., LZnI) and a suitable hydride source (e.g., KNH(iPr)BH₃) in separate Schlenk flasks.[10]
-
Dissolution: Add anhydrous, deoxygenated THF to each flask to dissolve the reactants.
-
Reaction: Slowly add the hydride solution to the stirred solution of the zinc halide precursor at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Workup: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent like pentane or hexane to remove soluble byproducts.
-
Isolation: The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/hexane).
-
Characterization: The identity and purity of the complex should be confirmed by appropriate analytical techniques, such as ¹H NMR spectroscopy and X-ray crystallography.
Visualizations
Decomposition Pathways of Zinc Hydride in Air and Moisture
References
- 1. wcms.uillinois.edu [wcms.uillinois.edu]
- 2. Zinc hydride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. drexel.edu [drexel.edu]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 11. Convenient synthesis and crystal structure of a monomeric zinc hydride complex with a three-coordinate metal center - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cmu.edu [cmu.edu]
Technical Support Center: Pyrophoric Hazards of Aged or Impure Zinc Hydride
This guide provides essential information for researchers, scientists, and drug development professionals on the pyrophoric hazards associated with aged or impure zinc hydride (ZnH₂). The following frequently asked questions (FAQs) and troubleshooting guides address common safety concerns and procedural queries.
Frequently Asked Questions (FAQs)
Q1: What is zinc hydride and why is it a concern?
Zinc hydride (ZnH₂) is a white, odorless solid that is used as a reducing agent in organic synthesis. While it is considered the most stable of the binary first-row transition metal hydrides, it slowly decomposes at room temperature into metallic zinc and hydrogen gas.[1] This decomposition can be accelerated by heat, with rapid decomposition occurring above 90°C.[1] Aged or impure samples of zinc hydride pose a significant pyrophoric risk, meaning they can spontaneously ignite upon contact with air or moisture.[1]
Q2: What makes aged or impure zinc hydride pyrophoric?
The pyrophoricity of aged or impure zinc hydride is primarily due to its decomposition products and increased reactivity. Over time, ZnH₂ decomposes into finely divided zinc metal and hydrogen gas.[1] Finely divided metals have a high surface area-to-volume ratio, making them highly reactive with air and susceptible to spontaneous ignition.[2] The presence of impurities, such as residual reactants from synthesis or moisture, can catalyze this decomposition, increasing the pyrophoric risk.[3]
Q3: How can I tell if my zinc hydride sample has become hazardous?
There are several visual cues that may indicate a zinc hydride sample has degraded and could be pyrophoric:
-
Color Change: Freshly prepared zinc hydride is a white solid. A grayish appearance can indicate the presence of finely divided zinc metal due to decomposition.
-
Gas Evolution: If the container is bulging or releases gas upon opening, this is a sign of hydrogen gas buildup from decomposition.
-
Clumping or Caking: Changes in the texture of the powder can indicate reactions with trace moisture.
If you observe any of these signs, treat the sample as potentially pyrophoric and handle it with extreme caution.
Q4: What are the primary hazards associated with handling pyrophoric zinc hydride?
The primary hazards include:
-
Spontaneous Ignition and Fire: Contact with air or moisture can cause the material to ignite, leading to fires that can be difficult to extinguish.[2]
-
Explosion: If the material is finely divided and dispersed in the air, a dust explosion can occur. The evolution of hydrogen gas can also create an explosive atmosphere in a sealed container.[4]
-
Burns: Direct contact with the igniting material can cause severe thermal burns.
-
Inhalation of Harmful Dusts: Zinc compounds can be irritating to the respiratory tract.
Troubleshooting Guide
Problem: I have an old container of zinc hydride and I'm unsure of its condition.
Solution:
-
Do Not Open the Container: If you suspect the sample is aged or impure, do not open it in a normal laboratory atmosphere.
-
Visual Inspection: Carefully inspect the container for any of the signs mentioned in Q3 (color change, bulging, etc.) without opening it.
-
Consult a Safety Officer: Inform your institution's Environmental Health and Safety (EHS) officer about the situation. They can provide guidance on safe handling and disposal.
-
Handle as Pyrophoric: Assume the material is pyrophoric and follow the appropriate handling protocols outlined below.
Problem: I accidentally exposed a small amount of suspect zinc hydride to the air and it started to smoke or spark.
Solution:
-
Stay Calm and Alert Others: Immediately notify colleagues in the vicinity of the situation.
-
Smother the Material: If it is a small amount, you can smother it with a dry, non-reactive powder like sand or powdered lime (calcium oxide).[5] DO NOT USE WATER or a carbon dioxide fire extinguisher, as these can react violently with metal hydrides.[6]
-
Use a Class D Fire Extinguisher: For a larger fire involving pyrophoric metals, a Class D fire extinguisher is required.[7]
-
Evacuate if Necessary: If the situation cannot be controlled, evacuate the area and call emergency services.
Data on Thermal Stability
While specific quantitative data on the decomposition of aged and impure zinc hydride is limited, the following table provides a summary of the thermal stability of pure zinc hydride and related compounds. Impurities and aging are generally expected to lower the decomposition temperature.
| Compound | Decomposition Onset Temperature (°C) | Notes |
| Zinc Hydride (ZnH₂) (pure) | Room Temperature (slow decomposition) | Decomposition becomes rapid above 90°C.[1] |
| Zinc Hydroxide (ε-Zn(OH)₂) (potential impurity) | 127°C | A potential impurity from reaction with moisture.[8] |
| Zinc Borohydride (Zn(BH₄)₂) (related compound) | ~85°C | Decomposes to produce hydrogen and diborane. |
Experimental Protocols
Protocol 1: Safe Handling of a Potentially Pyrophoric Zinc Hydride Sample
Objective: To safely handle and transfer a zinc hydride sample that is suspected of being aged or impure.
Materials:
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves (nitrile gloves may be insufficient; consult safety guidelines for appropriate glove type).[9]
-
Dry, de-gassed, and compatible solvent (e.g., toluene, hexane)
-
Spark-proof spatula
-
Dry glassware
-
Container of sand or powdered lime
Procedure:
-
Work in an Inert Atmosphere: All manipulations of the suspect zinc hydride must be performed in a glovebox or under an inert atmosphere using a Schlenk line.[9][10]
-
Prepare the Work Area: Ensure the work area is free of flammable materials and that a container of sand or a Class D fire extinguisher is readily accessible.[5]
-
Don Appropriate PPE: Wear a fire-resistant lab coat, safety goggles, a face shield, and appropriate gloves.
-
Transfer the Sample:
-
If in a glovebox, carefully open the container.
-
Use a spark-proof spatula to transfer a small, required amount of the powder to a pre-dried flask.
-
If using a Schlenk line, this will involve more complex cannula transfer techniques.
-
-
Observe for Reactivity: During the transfer, be vigilant for any signs of reaction (e.g., smoking, sparking).
-
Secure Storage: Tightly seal the original container and the flask with the transferred sample under an inert atmosphere.
-
Clean Up: Carefully quench any residual powder on the spatula or work surface according to the quenching protocol below.
Protocol 2: Purity Assessment of a Zinc Hydride Sample (Qualitative)
Objective: To qualitatively assess the purity of a zinc hydride sample by observing its reaction with a protic solvent.
Materials:
-
Small, dry test tube or vial
-
Inert atmosphere glovebox or Schlenk line
-
Dry, de-gassed solvent (e.g., THF)
-
Dry, de-gassed isopropanol
-
Pipette or syringe
Procedure:
-
Work in an Inert Atmosphere: Place a small, representative sample (a few milligrams) of the zinc hydride into a dry test tube under an inert atmosphere.
-
Add Anhydrous Solvent: Add a small amount of a dry, compatible solvent like THF to suspend the solid.
-
Add Protic Solvent: Slowly add a few drops of dry isopropanol to the suspension.
-
Observe the Reaction:
-
Pure Zinc Hydride: A vigorous but controlled effervescence (release of hydrogen gas) should be observed as the hydride reacts with the alcohol.
-
Impure/Aged Zinc Hydride: A more violent, potentially pyrophoric reaction may occur. The presence of a gray or black solid (finely divided zinc) that does not react is an indication of decomposition.
-
-
Interpret Results: The intensity of the reaction and the presence of insoluble, dark-colored solids can give a qualitative indication of the sample's purity and age.
Protocol 3: Quenching and Disposal of Aged or Impure Zinc Hydride
Objective: To safely neutralize and dispose of a potentially pyrophoric zinc hydride sample.
Materials:
-
Large, three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas inlet and bubbler
-
Ice bath
-
Dry, de-gassed, high-boiling point solvent (e.g., toluene)
-
Dry isopropanol
-
Dry ethanol
-
Dry methanol
-
Water
Procedure:
-
Set up the Apparatus: Assemble the three-necked flask with the stirrer, dropping funnel, and inert gas inlet/outlet in a fume hood.
-
Inert the System: Purge the entire system with an inert gas (e.g., argon or nitrogen).
-
Suspend the Hydride: Under a positive flow of inert gas, carefully transfer the aged zinc hydride to the flask containing a sufficient amount of dry toluene to create a stirrable slurry.
-
Cool the Mixture: Place the flask in an ice bath to cool the mixture to 0°C.
-
Slow Addition of Quenching Agent:
-
Slowly add dry isopropanol dropwise from the dropping funnel to the stirred slurry. Be prepared for a vigorous reaction and control the addition rate to keep the reaction manageable.
-
Once the addition of isopropanol no longer produces significant gas evolution, slowly add dry ethanol in the same manner.
-
Follow with the slow addition of dry methanol.
-
Finally, very slowly and cautiously add water dropwise.
-
-
Allow to Warm: Once all additions are complete and the reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction is complete.
-
Neutralize: Slowly add a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Dispose of as Hazardous Waste: The final mixture should be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Decomposition pathway of aged zinc hydride leading to pyrophoricity.
Caption: Troubleshooting workflow for handling a suspect zinc hydride sample.
References
- 1. Zinc hydride - Wikipedia [en.wikipedia.org]
- 2. research.columbia.edu [research.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. standards.doe.gov [standards.doe.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. youtube.com [youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. chemistry.utah.edu [chemistry.utah.edu]
Technical Support Center: Improving Thermal Stability of Zinc Hydride with Stabilizing Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of zinc hydride (ZnH₂) through the use of stabilizing ligands.
Frequently Asked Questions (FAQs)
Q1: My zinc hydride sample decomposes rapidly even at room temperature. What am I doing wrong?
A1: Unstabilized zinc hydride is inherently metastable and known to decompose at room temperature.[1] Several factors could be accelerating this decomposition:
-
Presence of Impurities: Trace amounts of certain metals can catalyze the decomposition of zinc hydride. Ensure all your starting materials and solvents are of high purity.
-
Exposure to Air and Moisture: Zinc hydride is highly sensitive to air and moisture, which can lead to rapid degradation.[1] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Elevated Temperatures: Decomposition is significantly faster at temperatures above 90°C, but can still occur at a noticeable rate at ambient temperatures.[1] Store your zinc hydride samples at low temperatures (e.g., in a freezer) when not in use.
-
Lack of a Stabilizing Ligand: The primary method for improving the thermal stability of zinc hydride is through the formation of complexes with stabilizing ligands.
Q2: I am having trouble synthesizing a stable ligand-zinc hydride complex. What are some common pitfalls?
A2: Synthesizing stable zinc hydride complexes can be challenging due to the sensitivity of the reagents and products. Common issues include:
-
Incomplete Reaction: The reaction between the zinc precursor, hydride source, and ligand may not go to completion. This can be due to poor quality reagents, incorrect stoichiometry, or insufficient reaction time.
-
Side Reactions: Unwanted side reactions can compete with the formation of the desired complex. For example, the organozinc precursor might react with the solvent or trace impurities.
-
Ligand Exchange/Decomposition: The chosen ligand may not be robust enough for the reaction conditions, leading to decomposition or unwanted ligand exchange reactions.
-
Product Insolubility: The resulting complex may precipitate out of solution, making purification and characterization difficult.
Q3: What are the visual signs of zinc hydride decomposition?
A3: The most common visual sign of zinc hydride decomposition is the formation of a gray or black solid, which is metallic zinc.[1] You may also observe gas evolution (hydrogen).
Q4: How can I confirm the formation of my desired ligand-stabilized zinc hydride complex?
A4: A combination of analytical techniques is typically used to confirm the formation and purity of your complex:
-
NMR Spectroscopy: ¹H NMR is particularly useful for identifying the hydride signal, which typically appears as a broad singlet in a specific region of the spectrum.
-
IR Spectroscopy: The Zn-H bond has a characteristic stretching frequency that can be observed in the IR spectrum.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the complex.
-
Elemental Analysis: This technique can verify the elemental composition of your synthesized compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid decomposition of the final product (turns gray/black). | 1. Air or moisture contamination. 2. Thermal instability. 3. Impure starting materials. | 1. Ensure rigorous inert atmosphere techniques are used throughout the synthesis and handling. 2. Choose a more sterically bulky or strongly coordinating ligand to enhance thermal stability. Store the product at low temperatures. 3. Purify all starting materials and use high-purity, dry solvents. |
| Low or no yield of the desired complex. | 1. Inefficient hydride transfer agent. 2. Incorrect reaction stoichiometry. 3. Reaction temperature is too low or too high. | 1. Consider using a different hydride source (e.g., LiAlH₄, NaH). 2. Carefully check the stoichiometry of your reactants. 3. Optimize the reaction temperature. Some reactions may require cooling to prevent decomposition, while others may need heating to proceed. |
| Formation of an insoluble precipitate. | 1. The complex has low solubility in the chosen solvent. 2. Polymerization of the zinc hydride species. | 1. Try a different solvent or a solvent mixture. 2. The use of bulky ligands can prevent polymerization. Ensure the ligand is of sufficient steric bulk. |
| NMR spectrum shows multiple products or unreacted starting materials. | 1. Incomplete reaction. 2. Presence of impurities. 3. Side reactions. | 1. Increase the reaction time or temperature (if the product is stable at higher temperatures). 2. Purify the product using techniques such as recrystallization or filtration under inert atmosphere. 3. Re-evaluate the reaction conditions to minimize side reactions. This may involve changing the solvent, temperature, or order of addition of reagents. |
Data Presentation: Thermal Stability of Stabilized Zinc Hydride Complexes
| Ligand Type | Example Ligand | Complex | Decomposition Temperature (°C) | Reference |
| Diamine | TMEDA (N,N,N',N'-tetramethylethylenediamine) | [(TMEDA)ZnH]⁺ | Stable up to 70°C in solution | [2] |
| Diamine | TEEDA (N,N,N',N'-tetraethylethylenediamine) | [(TEEDA)ZnH]⁺ | Stable up to 70°C in solution | [2] |
| Pyridine Derivative | Pyridine | PhZnH·py | ~100°C | [3] |
| N-Heterocyclic Carbene (NHC) | IMes (1,3-dimesitylimidazol-2-ylidene) | [(IMes)₃Zn₃H₄(THF)]²⁺ | Thermally stable | [4] |
| β-Diketiminate | Mesnacnac | [{MesnacnacZn(μ-H)}]₂ | Not explicitly stated, but noted as more stable than ZnH₂ | |
| Bis-guanidinate | L(3H) | [L(2H)ZnH] | Thermally stable | [4] |
Experimental Protocols
Synthesis of a β-Diketiminate Stabilized Zinc Hydride Complex
This protocol is a general guideline based on reported syntheses.
Materials:
-
β-diketiminate zinc halide precursor (e.g., (BDI)ZnI)
-
Potassium hydride (KH) or sodium hydride (NaH)
-
Anhydrous toluene or THF
-
Schlenk flask and other appropriate glassware for air-sensitive chemistry
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the β-diketiminate zinc halide precursor to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent (e.g., toluene) to dissolve the precursor.
-
In a separate Schlenk flask, prepare a suspension of the hydride source (e.g., KH) in the same anhydrous solvent.
-
Slowly add the suspension of the hydride source to the solution of the zinc precursor at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by taking aliquots for NMR or IR spectroscopy.
-
Once the reaction is complete, remove the insoluble byproducts (e.g., KI) by filtration through a cannula or a filter frit under inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., pentane or a toluene/pentane mixture) at low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of a β-diketiminate stabilized zinc hydride complex.
Caption: Ligand coordination shields the zinc center, preventing decomposition pathways.
References
- 1. Zinc hydride - Wikipedia [en.wikipedia.org]
- 2. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation of Monomeric Molecular Zinc Hydrides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and isolation of monomeric molecular zinc hydrides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating monomeric molecular zinc hydrides?
The principal difficulty in isolating monomeric zinc hydrides is their strong tendency to form dimeric or polymeric structures through hydride bridges.[1][2] This aggregation is a consequence of the high Lewis acidity of the zinc center and the desire to achieve a higher coordination number. Overcoming this challenge is central to successfully obtaining monomeric species.
Q2: How can the formation of dimers or polymers be prevented?
The most effective strategy to prevent aggregation and isolate monomeric zinc hydrides is the use of sterically demanding ancillary ligands.[2] These bulky ligands coordinate to the zinc center, encapsulating it and sterically hindering the approach of another zinc hydride unit, thus preventing the formation of hydride bridges. The choice of ligand is therefore critical to the success of the synthesis.
Q3: What types of ligands are commonly used to stabilize monomeric zinc hydrides?
Several classes of bulky ligands have been successfully employed, including:
-
β-Diketiminate (NacNac) ligands: These are among the most common and effective ligands for stabilizing low-coordinate metal centers.
-
Dipyrromethene (DPM) ligands: Similar to β-diketiminates, these can be readily modified with bulky substituents to create a sterically hindered coordination pocket around the zinc atom.[2]
-
Phenolate-based ligands: Chelating phenolate diamine ligands have proven effective in the synthesis of monomeric zinc hydride complexes.
-
Amido ligands: Very bulky amido ligands can support two-coordinate monomeric zinc hydrides.
Q4: What are the general synthetic routes to monomeric zinc hydrides?
Common synthetic strategies include:
-
Salt metathesis: This involves the reaction of a zinc halide precursor, stabilized by the bulky ligand, with a hydride source such as sodium hydride (NaH) or potassium N-isopropyl-hydridoborate (KN(iPr)HBH3).[2][3]
-
From zinc alkyls: A common two-step approach involves the synthesis of a zinc ethyl complex, followed by conversion to a zinc iodide, and subsequent reaction with a hydride source.[2] An alternative is the reaction of a zinc alkyl with a silane.
-
Protonolysis of polymeric zinc hydride: Cationic monomeric zinc hydrides can be prepared by reacting polymeric zinc dihydride with the Brønsted acid of a suitable bidentate diamine.[4]
Q5: How can I confirm that I have synthesized a monomeric zinc hydride?
Confirmation of a monomeric structure is typically achieved through:
-
Single-crystal X-ray diffraction: This provides unambiguous structural information in the solid state, revealing the coordination environment of the zinc center and the absence of bridging hydrides.
-
¹H NMR spectroscopy: In solution, monomeric zinc hydrides typically exhibit a characteristic resonance for the hydride proton (Zn-H) in the range of δ 3.0-6.0 ppm.[4][5] The exact chemical shift is dependent on the ligand environment. Bridging hydrides usually appear at a higher field (lower ppm).
-
DOSY NMR spectroscopy: Diffusion-ordered NMR spectroscopy can be used to determine the hydrodynamic radius of the complex in solution, which can help distinguish between monomeric and dimeric species.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Monomeric Zinc Hydride
| Possible Cause | Suggested Solution |
| Precursor zinc halide is insoluble. | Ensure that the ligated zinc halide precursor is sufficiently soluble in the reaction solvent to allow for a complete reaction with the hydride source. If necessary, consider changing the solvent or modifying the ligand to improve solubility. |
| Hydride source is not reactive enough. | Consider using a more reactive hydride source. For example, if NaH is giving low yields, KN(iPr)HBH3 might be more effective.[3] |
| Side reactions are occurring. | The choice of reducing agent can sometimes lead to the formation of Zn-Zn bonded species instead of the desired hydride.[3] Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents to prevent decomposition. |
| Incomplete reaction. | Monitor the reaction by ¹H NMR spectroscopy to ensure full conversion of the starting material. If the reaction stalls, gentle heating may be required, but be cautious as zinc hydrides can be thermally sensitive. |
| Product is lost during workup. | Monomeric zinc hydrides can be highly soluble in common organic solvents. Avoid excessive washing of the solid product. Use a minimal amount of cold solvent for washing to minimize loss. |
Issue 2: The Isolated Product is a Dimer or Polymer, Not a Monomer
| Possible Cause | Suggested Solution |
| The ancillary ligand is not sterically bulky enough. | This is the most common reason for dimerization. It is crucial to select a ligand with sufficient steric hindrance to prevent the close approach of two zinc centers. Consider using ligands with bulkier substituents (e.g., 2,6-diisopropylphenyl instead of mesityl).[2] |
| Reaction conditions favor aggregation. | High concentrations can sometimes favor the formation of aggregates. Try performing the reaction at a lower concentration. |
| Crystallization conditions promote dimer formation. | Even if the compound is monomeric in solution, it may crystallize as a dimer. Screen different crystallization solvents and temperatures. |
Issue 3: The Isolated Product is Unstable and Decomposes
| Possible Cause | Suggested Solution |
| Sensitivity to air and moisture. | Monomeric zinc hydrides are typically highly sensitive to air and moisture.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated. |
| Thermal instability. | While more stable than the parent zinc dihydride, some monomeric zinc hydrides can be thermally sensitive.[1] Avoid high temperatures during synthesis and purification. Store the isolated product at low temperatures (e.g., in a freezer). |
| Photochemical decomposition. | Some organometallic compounds are light-sensitive. Protect the reaction and the isolated product from light by wrapping the reaction vessel and storage vial in aluminum foil. |
Quantitative Data Summary
The following tables summarize key characterization data for selected monomeric molecular zinc hydrides.
Table 1: Selected Zn-H Bond Lengths for Monomeric Zinc Hydrides
| Compound | Ligand Type | Zn-H Bond Length (Å) | Reference |
| [(DIPP-DPM)ZnH] | Dipyrromethene | 1.57(3) | [2] |
| [(Mes*-DPM)ZnH] | Dipyrromethene | 1.62(2) | [2] |
| [(TMEDA)ZnH(thf)]⁺ | Diamine | 1.55(4) | [4] |
| A specific phenolate diamine supported ZnH | Phenolate Diamine | 1.619(15) |
Table 2: ¹H NMR Chemical Shifts and IR Stretching Frequencies for the Zn-H Bond
| Compound | Solvent | ¹H NMR δ (ppm) | IR ν(Zn-H) (cm⁻¹) | Reference |
| [(Mes-DPM)ZnH] | C₆D₆ | 4.86 | Not Reported | [2] |
| [(DIPP-DPM)ZnH] | C₆D₆ | 4.95 | Not Reported | [2] |
| [(TMEDA)ZnH(thf)]⁺ | [D₈]THF | 3.68 | Not Reported | [4] |
| Phenolate diamine supported ZnH (R=tBu) | C₆D₆ | 4.10 | Not Reported | [5] |
| Phenolate diamine supported ZnH (R=OMe) | C₆D₆ | 4.09 | Not Reported | [5] |
| Phenolate diamine supported ZnH (R=NO₂) | C₆D₆ | 3.99 | Not Reported | [5] |
Experimental Protocols
Synthesis of a Monomeric Zinc Hydride with a Dipyrromethene Ligand: [(DIPP-DPM)ZnH]
This protocol is adapted from the literature and outlines a general procedure.[2] All manipulations should be carried out under a dry, inert atmosphere.
Step 1: Synthesis of the Zinc Ethyl Complex, [(DIPP-DPM)ZnEt]
-
In a glovebox, dissolve the DIPP-DPM ligand (1.0 eq) in anhydrous toluene.
-
Add a solution of diethylzinc (1.0 eq) in toluene dropwise to the ligand solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent under vacuum to yield the crude zinc ethyl complex.
-
Recrystallize the solid from a suitable solvent (e.g., pentane) to obtain pure [(DIPP-DPM)ZnEt].
Step 2: Synthesis of the Zinc Iodide Complex, [(DIPP-DPM)ZnI]
-
Dissolve the [(DIPP-DPM)ZnEt] complex (1.0 eq) in anhydrous toluene.
-
Add a solution of iodine (I₂) (1.0 eq) in toluene dropwise to the zinc ethyl solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under vacuum.
-
Wash the solid residue with cold pentane and dry under vacuum to yield [(DIPP-DPM)ZnI].
Step 3: Synthesis of the Zinc Hydride Complex, [(DIPP-DPM)ZnH]
-
Suspend the [(DIPP-DPM)ZnI] complex (1.0 eq) in anhydrous toluene.
-
Add a solution of potassium N-isopropyl-hydridoborate (KN(iPr)HBH₃) (1.1 eq) in toluene.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., layered pentane on a concentrated toluene solution) to obtain crystals of [(DIPP-DPM)ZnH].
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for CO₂ Hydrosilylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for CO₂ hydrosilylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Q1: My CO₂ hydrosilylation reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a CO₂ hydrosilylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The catalyst may be inactive or may have degraded.
-
Solution: Ensure the catalyst is handled under appropriate inert atmosphere conditions (e.g., glovebox or Schlenk line) to prevent deactivation by air or moisture. Use a freshly opened or properly stored catalyst. Consider synthesizing or purchasing a new batch of the catalyst.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Solution: Incrementally increase the catalyst loading. For example, if you started with 0.1 mol%, try increasing it to 0.5 mol% and then 1.0 mol%.[1] Monitor the conversion at each concentration to find the optimal loading.
-
-
Poor Quality Reagents: The hydrosilane, solvent, or CO₂ may contain impurities that poison the catalyst.
-
Solution: Use freshly distilled solvents and high-purity hydrosilanes. Ensure the CO₂ gas is of high purity and free from moisture and oxygen.
-
-
Suboptimal Reaction Conditions: The temperature or pressure may not be ideal for catalyst activity.
-
Presence of Inhibitors: Trace amounts of impurities in the reaction mixture can act as inhibitors.
-
Solution: Thoroughly clean all glassware and reaction vessels. Purify all reagents before use.
-
Q2: The selectivity of my CO₂ hydrosilylation reaction is poor, yielding a mixture of products (e.g., silyl formate, bis(silyl)acetal, methoxysilane). How can I improve the selectivity towards a specific product?
A2: Controlling product selectivity is a common challenge in CO₂ hydrosilylation. Several reaction parameters can be adjusted to favor the formation of a desired product.
Strategies to Improve Selectivity:
-
Adjusting Catalyst Loading: In some systems, catalyst loading can influence selectivity.
-
Solution: Experiment with different catalyst loadings. A lower catalyst loading might favor the formation of the initial reduction product (e.g., silyl formate), while a higher loading could promote further reduction.
-
-
Varying CO₂ Pressure: The concentration of CO₂ can significantly impact the reaction pathway.
-
Optimizing Temperature: Reaction temperature can have a pronounced effect on the relative rates of competing reaction pathways.
-
Solution: Screen a range of temperatures. For example, in certain systems, lower temperatures might favor the kinetic product, while higher temperatures could lead to the thermodynamic product.
-
-
Choice of Solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[5]
-
Solution: Test different solvents or solvent mixtures. For a manganese-based catalyst, using THF as a solvent yielded triethylsilylformate, while a mixture of THF and toluene produced bis(triethylsilyl)acetal.[5]
-
-
Selection of Hydrosilane: The structure of the hydrosilane reductant can impact selectivity.
-
Solution: Evaluate different hydrosilanes (e.g., PhSiH₃, Et₃SiH, Ph₂SiH₂). The reactivity and steric bulk of the silane can influence the product distribution.[6]
-
Q3: My catalyst appears to deactivate over the course of the reaction. What are the signs of deactivation and how can I mitigate it?
A3: Catalyst deactivation leads to a decrease in reaction rate over time and incomplete conversion. Understanding the cause of deactivation is key to preventing it.
Signs of Catalyst Deactivation:
-
The reaction starts well but then slows down or stops before completion.
-
Inconsistent results between batches, even with the same catalyst loading.
-
Visible changes in the reaction mixture, such as the formation of precipitates (catalyst aggregation).
Mitigation Strategies:
-
Strict Inert Atmosphere: As mentioned before, oxygen and moisture are common culprits for catalyst deactivation. Ensure all manipulations are performed under a rigorously inert atmosphere.
-
Use of Additives/Co-catalysts: Some catalytic systems require additives or co-catalysts to maintain activity and stability. For example, the addition of KOtBu has been shown to be crucial for the in-situ formation of the active species in some cobalt-catalyzed reactions.[2][3]
-
Immobilization of the Catalyst: Supporting the catalyst on a solid matrix can sometimes prevent aggregation and improve stability and recyclability.
-
Frustrated Lewis Pairs (FLPs): In some cases, catalyst deactivation can occur due to the formation of stable adducts. The use of frustrated Lewis pairs can sometimes circumvent these deactivation pathways.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical range for catalyst loading in CO₂ hydrosilylation reactions?
A1: Typical catalyst loadings for homogeneous CO₂ hydrosilylation reactions can range from as low as 0.1 mol% to 5 mol%.[1][6] Low catalyst loadings (e.g., 0.2 mol%) have been reported for some efficient cobalt-based catalysts.[2][3] The optimal loading is highly dependent on the specific catalyst, substrate, and reaction conditions.
Q2: How do I accurately determine the conversion and product distribution in my reaction?
A2: The most common and reliable method for determining conversion and product distribution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C{¹H} NMR.[2][3] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, especially for volatile products.
Q3: Can I recycle my catalyst?
A3: The recyclability of a catalyst depends on its stability and whether it is homogeneous or heterogeneous. Homogeneous catalysts are often difficult to separate from the reaction mixture, making recycling challenging without significant loss of activity. Heterogeneous catalysts or immobilized homogeneous catalysts are generally easier to recover and reuse. Some studies have shown successful recycling of catalysts up to 12 times.[7]
Q4: What are the key safety precautions I should take when performing CO₂ hydrosilylation reactions?
A4:
-
High Pressure: Reactions involving pressurized CO₂ should be conducted in appropriate pressure vessels (e.g., autoclaves) and behind a blast shield.
-
Flammable Reagents: Hydrosilanes and many organic solvents are flammable. Handle them in a well-ventilated fume hood away from ignition sources.
-
Toxicity: Some metal catalysts and reagents can be toxic. Consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Working with pyrophoric or air-sensitive materials requires proper training in using inert atmosphere techniques.
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and CO₂ Pressure on Product Yield and Selectivity for a Cobalt-based Catalyst System.
| Catalyst Loading (mol%) | CO₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Silyl Formate Yield (%) | Bis(silyl)acetal Yield (%) | Methoxysilane Yield (%) | Reference |
| 0.2 | 1 | 80 | 4 | 78 | 53 | - | - | [2] |
| 0.2 | 1 | 80 | 4 | 35 | 83 | - | - | [2] |
| 0.2 | 1-40 | r.t. - 80 | - | Active | Selective | - | - | [2] |
| 1.0 | 1 | 80 | 4 | 35 (Si-H) | - | - | - | [2][3] |
Note: "-" indicates data not reported. Conversion based on ¹³CO₂ unless otherwise specified.
Experimental Protocols
General Protocol for a Cobalt-Catalyzed CO₂ Hydrosilylation Reaction:
This protocol is a generalized procedure based on reported methods.[2][3] Researchers should adapt it based on their specific catalyst and substrates.
-
Preparation of the Reaction Vessel: In a glovebox, a Schlenk tube is charged with the cobalt catalyst (e.g., 0.2 mol%).
-
Addition of Reagents: The desired solvent (e.g., C₆D₆ for NMR monitoring) and the hydrosilane (e.g., phenylsilane) are added via syringe. If required, an additive (e.g., KOtBu, 0.4 mol%) is also added at this stage.
-
Introduction of CO₂: The Schlenk tube is sealed, taken out of the glovebox, and connected to a CO₂ line. The vessel is purged with CO₂ several times before being pressurized to the desired pressure (e.g., 1 bar).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for a specified time (e.g., 4 hours).
-
Analysis: After the reaction, the vessel is cooled to room temperature, and the pressure is carefully released. An aliquot of the reaction mixture is taken for analysis by NMR spectroscopy or GC to determine conversion and product distribution.
Visualizations
Caption: Troubleshooting workflow for low conversion in CO₂ hydrosilylation.
Caption: Workflow for optimizing product selectivity in CO₂ hydrosilylation.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Cobalt-Catalyzed Hydrosilylation of Carbon Dioxide to the Formic Acid, Formaldehyde, and Methanol Level—How to Control the Catalytic Network? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Activation of Small Molecules and Hydrogenation of CO2 Catalyzed by Frustrated Lewis Pairs [mdpi.com]
Technical Support Center: Addressing the Limited Stability of Zinc Hydride Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc hydride catalysts. The information addresses common stability issues and offers solutions to enhance catalytic performance and reproducibility in your experiments.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common problems encountered during the use of zinc hydride catalysts.
Issue 1: My zinc hydride catalyst appears to be decomposing or losing activity rapidly at room temperature.
-
Question: Why is my zinc hydride catalyst unstable at room temperature, and what can I do to improve its stability?
-
Answer: Unligated or simple zinc hydride (ZnH₂) is notoriously unstable and prone to decomposition into metallic zinc and hydrogen gas, a process that accelerates with heating.[1] It is also sensitive to air and moisture, which can lead to rapid degradation.[1] To address this, the use of stabilizing ligands is crucial.
-
Solution 1: Employ Bulky, Chelating Ligands. The introduction of sterically demanding ligands can prevent the aggregation of zinc hydride species, which is a primary decomposition pathway.[2] Ligands such as β-diketiminates or diaminophenolates with pendant phosphine arms have been shown to form monomeric zinc hydride complexes with significantly enhanced thermal stability. For instance, a neutral zinc hydride complex supported by a diaminophenolate ligand bearing a pendant phosphine group ([PNNO]ZnH) is stable up to 125 °C.[1][3]
-
Solution 2: Form Cationic Zinc Hydrides. Conversion of neutral zinc dihydride into a cationic zinc hydride species can dramatically improve both thermal stability and solubility.[4][5][6] This can be achieved by reacting ZnH₂ with the conjugate Brønsted acid of a bidentate diamine like TMEDA (N,N,N',N'-tetramethylethane-1,2-diamine) in the presence of a non-coordinating anion.[4][5][6] The resulting cationic complexes, such as [(TMEDA)ZnH]⁺, are soluble in common organic solvents like THF and are stable at temperatures up to 70 °C.[4]
-
Issue 2: My zinc hydride catalyst is insoluble in my reaction solvent.
-
Question: My zinc hydride catalyst is precipitating out of the reaction mixture. How can I improve its solubility?
-
Answer: The polymeric nature of simple zinc dihydride ([ZnH₂]n) renders it insoluble in most organic solvents.[4] This insolubility can severely limit its catalytic activity in homogeneous reactions.
-
Solution: The most effective strategy to enhance solubility is the formation of cationic zinc hydride complexes as described in the previous point. The protonolysis of [ZnH₂]n with a Brønsted acid of a chelating diamine like TMEDA or TEEDA yields soluble cationic zinc hydrides.[4][5][6] These complexes, isolated as salts with non-nucleophilic anions (e.g., [BArF₄]⁻), are readily soluble in solvents such as THF and CH₂Cl₂.[4]
-
Issue 3: I am observing poor selectivity or the formation of side products in my hydrosilylation reaction.
-
Question: My CO₂ hydrosilylation reaction is not selective for the desired silyl formate product. What factors could be influencing this?
-
Answer: The selectivity of CO₂ hydrosilylation can be influenced by the catalyst, the silane reagent, and the reaction conditions.
-
Troubleshooting Step 1: Catalyst Choice. The ligand environment of the zinc hydride catalyst plays a critical role. For instance, the [PNNO]ZnH catalyst has been shown to be highly selective for the reduction of CO₂ to the silyl-formate product at atmospheric pressure.[1][3]
-
Troubleshooting Step 2: Silane Selection. Theoretical studies suggest that the nature of the hydrosilane is crucial. The use of silanes with electronegative substituents, such as triethoxysilane, can facilitate the metathesis step and improve the reaction rate.[7]
-
Troubleshooting Step 3: Control of CO₂ Concentration. In some systems, the concentration of CO₂ can impact the extent of reduction. High concentrations of CO₂ may favor the formation of the formate, while lower concentrations could allow for further reduction to the methanol level.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and catalytic activity of various zinc hydride complexes.
| Catalyst/Complex | Ligand | Stability | Key Findings |
| [ZnH₂]n | None | Decomposes at room temperature; rapid decomposition > 90°C[1] | Insoluble in common organic solvents.[4] |
| [PNNO]ZnH | Diaminophenolate with pendant phosphine | Thermally stable up to 125°C[1][3] | Monomeric in solution; prevents aggregation.[1][3] |
| [(TMEDA)ZnH]⁺[BArF₄]⁻ | TMEDA | Thermally stable up to 70°C in solution[4] | Soluble in THF and CH₂Cl₂.[4] |
| (RDPM)ZnH | Dipyrromethene (R = aryl) | Monomeric and stable | Aryl groups prevent dimerization.[2] |
| [(MeBDIDipp)ZnH] | β-diketiminate | Decomposes at 150°C[9] | Monomeric form enhances stability.[9] |
| Reaction | Catalyst | Silane | Temperature (°C) | Pressure | Product(s) |
| CO₂ Hydrosilylation | [PNNO]ZnH | HSi(EtO)₃ | 60 | 1 bar CO₂ | Silyl-formate[1] |
| CO₂ Hydrosilylation | [(TMEDA)ZnH]⁺[BArF₄]⁻ | Tertiary hydrosilanes | Room Temp | 1 bar CO₂ | Formoxy silane, methyl formate, methoxy silane[4][6] |
| CO₂ Hydrosilylation | [Tptm]ZnH | (MeO)₃SiH | 80 | 1 atm CO₂ | (MeO)₃SiO₂CH[8] |
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable Neutral Zinc Hydride Catalyst with a [PNNO] Ligand
This protocol is adapted from the synthesis of a monomeric zinc hydride complex with enhanced thermal stability.
Materials:
-
[PNNO]Zn(OSiPh₃) precursor complex
-
Triethoxysilane (HSi(EtO)₃)
-
Toluene (anhydrous)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, dissolve the [PNNO]Zn(OSiPh₃) precursor complex in anhydrous toluene in a Schlenk flask.
-
Add two equivalents of triethoxysilane to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The formation of the zinc hydride complex, [PNNO]ZnH, can be monitored by ¹H NMR spectroscopy by the appearance of a characteristic Zn-H signal.
-
The product can be isolated by removal of the solvent under vacuum.
Protocol 2: Synthesis of a Soluble Cationic Zinc Hydride Catalyst with a TMEDA Ligand
This protocol is based on the conversion of insoluble [ZnH₂]n to a soluble and thermally stable cationic complex.[4][5]
Materials:
-
Zinc dihydride ([ZnH₂]n)
-
[TMEDA-H]⁺[BArF₄]⁻ (conjugated Brønsted acid of TMEDA with a non-coordinating anion)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, suspend [ZnH₂]n in anhydrous THF in a Schlenk flask.
-
In a separate flask, dissolve one equivalent of [TMEDA-H]⁺[BArF₄]⁻ in anhydrous THF.
-
Slowly add the solution of the Brønsted acid to the [ZnH₂]n suspension at room temperature with stirring.
-
Continue stirring until the suspension becomes a clear solution, indicating the formation of the soluble cationic zinc hydride, [(TMEDA)ZnH(THF)]⁺[BArF₄]⁻.
-
The product can be isolated as a colorless solid by crystallization from a suitable solvent system (e.g., CH₂Cl₂/n-pentane at -30 °C).[4]
Visualizations
References
- 1. Thermally stable zinc hydride catalyst for hydrosilylation of CO2 to silyl formate at atmospheric pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Zinc Hydride Cations [ZnH]+ : Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Isostructural Mg and Zn compounds: analogies and differences in reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00978B [pubs.rsc.org]
preventing disproportionation of organozinc hydride complexes in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organozinc hydride complexes. The focus is on preventing disproportionation in solution, a common challenge that can affect reaction outcomes and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is disproportionation in the context of organozinc hydride complexes?
A1: Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced, forming two different products. For an organozinc hydride complex (RZnH), it is an equilibrium process where two molecules react to form a diorganozinc compound (R₂Zn) and zinc hydride (ZnH₂). This is analogous to the well-known Schlenk equilibrium.[1][2] The reaction can be detrimental as it consumes the desired reactive species, RZnH.
Q2: What are the main factors that influence the stability of organozinc hydride complexes in solution?
A2: The stability of organozinc hydride complexes is primarily influenced by three factors:
-
Ligand Environment: The type of ligand coordinated to the zinc center is crucial. Bulky, multidentate, or strongly coordinating ligands can sterically and electronically stabilize the monomeric RZnH species, shifting the equilibrium away from disproportionation.[3]
-
Solvent: The coordinating ability of the solvent plays a significant role. While coordinating solvents like THF are often necessary for synthesis, they can also influence the equilibrium.[2]
-
Temperature: Organozinc hydride complexes can be thermally labile. Elevated temperatures can promote decomposition and disproportionation.[4]
Q3: How can I tell if my organozinc hydride complex is disproportionating?
A3: Disproportionation can be monitored by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). In ¹H NMR, the appearance of signals corresponding to the R₂Zn species and changes in the hydride signal (often a broad peak) are indicative of disproportionation. The formation of insoluble zinc hydride (ZnH₂) as a precipitate can also be a visual clue.
Q4: Are there any inherently stable organozinc hydride complexes?
A4: Yes, the stability of organozinc hydride complexes can be significantly enhanced through ligand design. Monomeric zinc hydride complexes stabilized by bulky β-diketiminate ligands or encapsulating ligands have been synthesized and show increased resistance to disproportionation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of organozinc hydride complexes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate precipitation upon synthesis | Rapid disproportionation to form insoluble ZnH₂. | 1. Ensure a sufficiently stabilizing ligand (e.g., pyridine) is present in the correct stoichiometry. 2. Lower the reaction temperature. 3. Use a less polar or less coordinating solvent if compatible with the synthesis. |
| Low yield of the desired product in subsequent reactions | The concentration of the active RZnH species is lower than expected due to disproportionation. | 1. Use the organozinc hydride solution immediately after preparation. 2. Before use, consider adding a co-ligand that can shift the equilibrium back towards RZnH. 3. Optimize the ligand-to-metal ratio to enhance stability. |
| Broad or inconsistent NMR spectra | Dynamic equilibrium between the monomeric RZnH and its disproportionation products. | 1. Acquire NMR spectra at low temperatures to potentially resolve the signals of the different species. 2. Use diffusion-ordered NMR spectroscopy (DOSY) to identify species of different sizes in solution. |
| Reaction with pyridine solvent | While pyridine can be a stabilizing ligand, an excess of pyridine, especially at elevated temperatures, can react with the Zn-H bond.[4] | 1. Use the minimum amount of pyridine required for stabilization. 2. Avoid heating the complex in pure pyridine for extended periods. 3. Consider alternative, less reactive stabilizing ligands. |
Data Presentation
| Ligand Type | Example Ligand(s) | Relative Stability Against Disproportionation | Key Observations |
| Simple Lewis Bases | Pyridine (py) | Low to Moderate | Can stabilize RZnH, but disproportionation can be induced by stronger chelating ligands like TMED.[4] |
| Bidentate Amines | TMED (N,N,N',N'-Tetramethylethylenediamine) | Low (can induce disproportionation) | Treatment of RZnH·py with TMED can lead to ligand exchange followed by disproportionation.[4] |
| Bulky β-Diketiminates | (BDI) | High | The steric bulk of the ligand prevents the formation of bridged dimers, thus inhibiting the disproportionation pathway. |
| Tridentate Ligands | Tris(2-pyridylthio)methane ([Tptm]H) | Very High | Forms stable, monomeric organozinc hydride complexes that are resistant to disproportionation. |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Stabilized Ethylzinc Hydride Complex (Illustrative of a potentially unstable complex)
This protocol is based on the methods described by De Koning et al. and should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[4]
Materials:
-
Diethylzinc (Et₂Zn)
-
Zinc Hydride (ZnH₂)
-
Pyridine (dry)
-
Tetrahydrofuran (THF, dry)
Procedure:
-
In a Schlenk flask, suspend ZnH₂ in dry THF.
-
In a separate Schlenk flask, dissolve Et₂Zn in dry THF.
-
Slowly add the Et₂Zn solution to the ZnH₂ suspension at room temperature with vigorous stirring.
-
To this mixture, add two equivalents of dry pyridine.
-
Stir the reaction mixture at room temperature for 2-3 hours. The solution may remain heterogeneous.
-
The resulting solution/suspension of EtZnH·py is used in situ.
Troubleshooting:
-
If a large amount of grey precipitate forms: This indicates significant disproportionation to ZnH₂ and potentially zinc metal. Try lowering the temperature during synthesis and ensure all reagents and solvents are scrupulously dry.
-
If the complex is inactive in subsequent reactions: Disproportionation may have occurred during storage. It is best to use this complex immediately after preparation.
Protocol 2: Synthesis of a Stable Mononuclear Organozinc Hydride Complex ([κ³-Tptm]ZnH)
This protocol is adapted from literature procedures for preparing stable, well-defined organozinc hydride complexes.
Materials:
-
[Tptm]H (Tris(2-pyridylthio)methane) ligand
-
Potassium Hydride (KH)
-
Zinc Chloride (ZnCl₂)
-
Toluene (dry)
-
THF (dry)
Procedure:
-
Ligand Deprotonation: In a Schlenk flask, suspend the [Tptm]H ligand in dry toluene. Add a slight excess of KH and stir the mixture overnight at room temperature to form the potassium salt K[Tptm].
-
Formation of the Zinc Complex: In a separate flask, dissolve ZnCl₂ in dry THF.
-
Reaction: Slowly add the ZnCl₂ solution to the K[Tptm] suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Filter the reaction mixture to remove KCl. The filtrate contains the [κ³-Tptm]ZnH complex.
-
Isolation: The solvent can be removed under vacuum to yield the product as a solid, which can be further purified by crystallization if necessary.
Troubleshooting:
-
Incomplete reaction: Ensure the deprotonation of the ligand is complete before adding the zinc salt. This can be monitored by the cessation of hydrogen evolution.
-
Low yields: Ensure all solvents and reagents are anhydrous, as organozinc hydrides are sensitive to moisture.
Visualizations
Caption: The disproportionation equilibrium of organozinc hydride.
Caption: Experimental workflow for preventing disproportionation.
Caption: A decision tree for troubleshooting disproportionation.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. Schlenk_equilibrium [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Convenient synthesis and crystal structure of a monomeric zinc hydride complex with a three-coordinate metal center - Chemical Communications (RSC Publishing) [pubs.rsc.org]
safe handling, storage, and disposal of zinc hydride compounds
Disclaimer: Zinc hydride (ZnH₂) and its related compounds are highly reactive, potentially pyrophoric, and should only be handled by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls. This guide is intended for informational purposes and does not replace established safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers, scientists, and drug development professionals may have regarding the safe handling, storage, and disposal of zinc hydride compounds.
| Question | Answer |
| What is zinc hydride and why is it considered hazardous? | Zinc hydride (ZnH₂) is a white, odorless solid that is a powerful reducing agent. Its primary hazards stem from its instability and high reactivity. It can decompose, sometimes pyrophorically (igniting spontaneously in air), and reacts violently with water and acids, releasing flammable hydrogen gas.[1] |
| What are the main decomposition products of zinc hydride? | Zinc hydride slowly decomposes at room temperature into its constituent elements: metallic zinc and hydrogen gas. This decomposition is rapid at temperatures above 90°C.[1] |
| Is zinc hydride soluble in common organic solvents? | Solid zinc hydride is generally considered insoluble in common organic solvents. However, some molecular adducts can be formed in non-aqueous solvents.[1] |
| What is the recommended personal protective equipment (PPE) for handling zinc hydride? | At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy chemical-resistant gloves should be worn. It is crucial to avoid synthetic clothing. |
| Can I handle zinc hydride on an open bench? | No. All manipulations of zinc hydride should be performed in an inert atmosphere, such as in a glovebox, to prevent contact with air and moisture. |
| How should I store zinc hydride compounds? | Zinc hydride should be stored in a tightly sealed, clearly labeled container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from ignition sources, water, and incompatible materials. |
| What materials are incompatible with zinc hydride? | Zinc hydride is incompatible with water, acids, alcohols, and other protic solvents, as well as strong oxidizing agents. Contact with these substances can lead to violent reactions and the release of flammable hydrogen gas. |
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and use of zinc hydride.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of zinc hydride during synthesis. | 1. Impure or wet reagents/solvents: Traces of water in the reaction will consume the hydride reagent and/or decompose the zinc hydride product. 2. Air leak in the reaction setup: Exposure to air will oxidize the hydride reagent and the product. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Inefficient stirring: Poor mixing can result in localized reactions and reduced overall yield. | 1. Ensure all reagents and solvents are rigorously dried and degassed before use. Use freshly distilled solvents. 2. Check all connections and glassware for leaks. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). 3. Carefully measure and add all reagents according to the established protocol. 4. Use a properly sized stir bar or mechanical stirrer to ensure vigorous and efficient mixing. |
| The zinc hydride product is gray or black instead of white. | 1. Decomposition: The product may have started to decompose into fine particles of metallic zinc, especially if exposed to heat or impurities. 2. Impurities from starting materials: The color may be due to impurities present in the zinc halide or hydride reagent. | 1. Maintain a low reaction and workup temperature. Isolate the product quickly and store it properly. 2. Use high-purity starting materials. |
| Spontaneous ignition (pyrophoricity) of the product during handling or isolation. | 1. High surface area of the product: Finely divided zinc hydride is more prone to pyrophoricity. 2. Presence of highly reactive impurities. 3. Rapid exposure to air. | 1. Handle the product as a slurry in an inert solvent whenever possible to minimize contact with air. 2. Ensure the synthesis is clean and minimizes side products. 3. Always handle the product under a strictly inert atmosphere. If a small amount must be handled outside a glovebox, do so with extreme caution and have appropriate fire extinguishing material readily available. |
| Violent reaction or gas evolution during quenching/disposal. | 1. Quenching agent added too quickly: Rapid addition of a protic solvent (like isopropanol or water) to a large amount of active hydride will cause a rapid, exothermic reaction and a large volume of hydrogen gas to be evolved. 2. Insufficient dilution: A concentrated mixture can lead to an uncontrolled reaction. | 1. Add the quenching agent slowly and dropwise to a well-stirred, cooled suspension of the zinc hydride in an inert, high-boiling point solvent (e.g., toluene). 2. Dilute the zinc hydride suspension significantly with an inert solvent before beginning the quenching process. |
Quantitative Data
Table 1: Stability and Decomposition of Zinc Hydride
| Parameter | Value/Observation | Conditions |
| Thermal Decomposition | Slow at room temperature, rapid above 90°C.[1] | Solid state |
| Reaction with Water | Slow hydrolysis.[1] | - |
| Reaction with Aqueous Acids | Violent reaction.[1] | - |
| Air Sensitivity | Readily oxidized.[1] | - |
| Pyrophoricity | Older samples may be pyrophoric.[1] | Solid state |
Experimental Protocols
Synthesis of Zinc Hydride via Salt Metathesis (Safer Method)
This method avoids the use of pyrophoric organozinc precursors. The reaction is a metathesis between a zinc halide and an alkali metal hydride.
Reaction: ZnI₂ + 2 LiH → ZnH₂ + 2 LiI
Materials:
-
Anhydrous Zinc Iodide (ZnI₂)
-
Lithium Hydride (LiH)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen). The entire procedure must be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add lithium hydride (2.0 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask via cannula to create a suspension.
-
Addition of Zinc Iodide: In a separate Schlenk flask, prepare a solution of anhydrous zinc iodide (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Slowly add the zinc iodide solution to the stirred suspension of lithium hydride at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a white precipitate (zinc hydride) should be observed.
-
Isolation: Allow the precipitate to settle. Remove the supernatant liquid containing the soluble lithium iodide byproduct via cannula.
-
Washing: Wash the white precipitate of zinc hydride several times with fresh anhydrous solvent to remove any remaining soluble byproducts.
-
Drying: Carefully remove the remaining solvent in vacuo to obtain zinc hydride as a white powder. Caution: Do not heat the solid during drying, as this will accelerate decomposition.
Visualizations
Workflow for Safe Handling of Zinc Hydride
Caption: Workflow for the safe handling of zinc hydride compounds.
Logical Flow for Disposal of Zinc Hydride
Caption: Step-by-step process for the safe quenching and disposal of zinc hydride.
References
Technical Support Center: Chemical Activation of Zinc Metal
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chemical activation of zinc metal in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to activate zinc metal before using it in a synthesis?
A1: Unactivated zinc metal is generally unreactive due to a passivating surface layer of zinc oxide (ZnO) that forms naturally upon exposure to air.[1] This oxide layer inhibits the zinc from participating in reactions such as oxidative addition, which is crucial for forming organozinc reagents.[2][3] Activation processes remove this oxide layer, exposing a fresh, highly reactive metal surface.[1][4]
Q2: What are the most common methods for activating zinc metal?
A2: Common activation methods can be broadly categorized as:
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Acid Treatment: Washing with dilute acids like hydrochloric acid (HCl) to dissolve the zinc oxide layer.[5][6]
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Chemical Additives: Using reagents like trimethylsilyl chloride (TMSCl), 1,2-dibromoethane, or iodine to chemically remove the oxide layer or otherwise enhance reactivity.[4][7]
-
Reductive Preparation (Rieke® Zinc): Reducing a zinc salt (e.g., ZnCl₂) with an alkali metal to produce a highly dispersed, oxide-free, and very reactive form of zinc.[3][8]
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Formation of Couples: Creating a bimetallic couple, most commonly the zinc-copper couple (Zn-Cu), which is particularly effective for reactions like the Simmons-Smith cyclopropanation.[9][10]
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Mechanochemical Activation: Using techniques like ball-milling to activate zinc metal without the need for solvents or an inert atmosphere.[11][12]
Q3: How do I choose the best activation method for my specific reaction?
A3: The choice of activation method depends on the specific reaction, the substrate, and the desired reactivity.
-
For Reformatsky reactions , simple acid washing or activation with iodine is often sufficient.[7][13] For large-scale or sluggish reactions, activators like DIBAL-H may offer better control.[14][15]
-
For Simmons-Smith cyclopropanation , the zinc-copper couple is the standard and most effective method.[10][11]
-
For preparing organozinc reagents for Negishi cross-coupling , highly reactive zinc (Rieke® Zinc) or activation with TMSCl and lithium chloride can be very effective.[4][16][17]
-
If you need to avoid solvents and inert atmospheres, mechanochemical activation by ball-milling is a suitable alternative.[4][18]
Q4: What are the primary safety concerns when handling activated zinc?
A4: Activated zinc, especially highly reactive forms like Rieke® Zinc or freshly prepared zinc dust, can be pyrophoric, meaning it may ignite spontaneously on contact with air.[1][19] It is crucial to handle these materials under an inert atmosphere (e.g., nitrogen or argon).[19][20] Additionally, the activation procedures themselves can involve hazardous materials, such as corrosive acids (HCl), flammable solvents (ether, acetone), and carcinogenic reagents (1,2-dibromoethane).[1][17] Always use proper personal protective equipment (PPE), work in a well-ventilated fume hood, and be familiar with quenching procedures.[1][19]
Troubleshooting Guide
Problem 1: My reaction (e.g., Reformatsky, Negishi) does not initiate.
-
Possible Cause: Incomplete activation of the zinc metal. The passivating oxide layer may not have been fully removed.
-
Solution:
-
Ensure Rigorous Activation: Repeat the activation procedure, ensuring thorough washing and drying. When washing with dilute HCl, stir vigorously until the surface of the zinc appears bright.[21]
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Use a Chemical Initiator: For stubborn reactions, a small crystal of iodine can be added to the reaction mixture. The color of the iodine should fade as it reacts with the zinc surface, indicating activation.[22][23]
-
Apply Gentle Heating: Gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as many organozinc formation reactions are exothermic.[14]
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Consider a Stronger Activation Method: If acid washing fails, consider preparing more reactive forms of zinc, such as a zinc-copper couple or Rieke® Zinc.[9][24] For Reformatsky reactions specifically, pre-activation with DIBAL-H can provide an immediate and controlled start.[14][15]
-
Problem 2: The yield of my reaction is consistently low.
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Possible Cause: Re-oxidation of the activated zinc or insufficient surface area.
-
Solution:
-
Minimize Air Exposure: Activated zinc should be used immediately after preparation. Filtration and washing steps should be performed as quickly as possible to minimize re-oxidation from exposure to air.[1][21] Store activated zinc under an inert atmosphere if it is not used immediately.[25]
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Check the Physical Form of Zinc: The reactivity is highly dependent on the physical form of the zinc. Fine dust (e.g., 300-325 mesh) provides a much higher surface area than granules and is generally more effective.[21][22] If using coarser forms, consider switching to zinc dust or using mechanochemical activation, which is independent of the initial form of the zinc.[4][11]
-
Optimize Additives: In reactions involving TMSCl or lithium halides, these additives not only activate the zinc but also help solubilize the resulting organozinc species, preventing them from coating the metal surface and stopping the reaction.[16][22] Ensure the correct stoichiometry of these additives is used.
-
Problem 3: I am having trouble preparing Rieke® Zinc reproducibly.
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Possible Cause: The preparation of Rieke® Zinc is sensitive to the purity of reagents and reaction conditions.
-
Solution:
-
Reagent Purity: The outcome can be highly dependent on the source and purity of naphthalene used in the reduction of ZnCl₂.[24] Some studies have found that the presence of impurities like benzothiophene is crucial to prevent the coagulation of zinc particles and achieve high reactivity.[24]
-
Inert Atmosphere: Rieke® Zinc is extremely sensitive to air and moisture. The entire preparation and handling process must be conducted under a rigorously maintained inert atmosphere using proper air-free techniques (e.g., a glovebox or Schlenk line).[8][19]
-
Alkali-Metal Salt Impurities: The standard Rieke® process generates large amounts of alkali-metal salts (e.g., LiCl, KCl), which can be difficult to remove completely and may affect subsequent reactions.[26] Be aware that these salts are often co-purified with the activated zinc.
-
Quantitative Data Summary
The effectiveness of zinc activation can be influenced by the physical and chemical methods applied. Below is a summary of key parameters for different activation approaches.
| Activation Method | Key Reagents | Typical Particle Size | Key Advantages | Common Issues | Reference(s) |
| Acid Wash | Dilute HCl | Dependent on starting Zn | Simple, effective for removing ZnO | Potential for re-oxidation if not used quickly | [21],[5] |
| Iodine/LiCl | I₂, LiCl | 0.1 to 1 mm (granules possible) | Avoids carcinogenic reagents, solubilizes organozinc | Requires anhydrous conditions | [22] |
| Rieke® Zinc | ZnCl₂, Alkali Metal (Li, K), Naphthalene | 0.1 to 2 µm | Extremely high reactivity, oxide-free | Pyrophoric, requires strict inert atmosphere, salt impurities | [8],[3] |
| Zinc-Copper Couple | Zn dust, Copper(II) salt (e.g., Cu(OAc)₂) | Dependent on starting Zn | Highly effective for cyclopropanation | Can deteriorate in moist air | [9],[25] |
| Mechanochemical | Zinc (any form), Ball Mill | Not applicable | Solvent-free, no inert atmosphere needed, form-independent | Requires specialized milling equipment | [11],[4] |
Experimental Protocols
Protocol 1: Activation of Zinc Dust with Hydrochloric Acid
This protocol is a general method for activating commercial zinc dust for use in reactions like the Clemmensen or Reformatsky reactions.[5][21]
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Place commercial zinc dust (e.g., 16 g, ~300 mesh) into a round-bottom flask.
-
Add 100 mL of 2% hydrochloric acid to the flask with stirring.
-
Continue to stir vigorously for approximately 4 minutes, or until the surface of the zinc metal appears bright and shiny.[21]
-
Stop stirring, allow the zinc to settle, and decant the aqueous solution.
-
Wash the activated zinc by decantation with four 200-mL portions of distilled water.
-
Transfer the zinc powder to a suction filter and wash successively with 50 mL of ethanol, 100 mL of acetone, and finally 50 mL of dry diethyl ether.[21]
-
Perform the filtration and washing steps as rapidly as possible to minimize exposure to air.[21]
-
Dry the activated zinc powder in a vacuum oven (e.g., at 85–90°C for 10 minutes) and use it immediately.[21]
Protocol 2: Preparation of a Zinc-Copper Couple
This method is standard for preparing the Zn-Cu couple used in the Simmons-Smith reaction.[25]
-
Add zinc dust (35 g) to a flask containing a rapidly stirred solution of copper(II) acetate monohydrate (2.0 g) in 50 mL of hot glacial acetic acid.
-
After stirring for 30 seconds, allow the couple to settle and then decant the supernatant.
-
Wash the solid once with a fresh portion of acetic acid.
-
Wash the couple three times with diethyl ether.
-
The resulting dark gray or reddish-brown powder should be stored under an inert atmosphere as it can deteriorate in moist air.[25]
Protocol 3: Activation with Iodine and Lithium Chloride
This in situ activation method avoids carcinogenic reagents and is effective for preparing organozinc halides.[22]
-
To a flask under a nitrogen atmosphere, add zinc dust (1.91 g, 29.9 mmol) and lithium chloride (1.35 g, 31.8 mmol).
-
Heat the mixture strongly under vacuum for approximately 10 minutes to ensure all components are dry.
-
Cool the flask to room temperature and backfill with nitrogen.
-
Add iodine (0.294 g, 1.16 mmol). The mixture is now ready for the addition of an organohalide in a suitable solvent like tetrahydrofuran (THF). The iodine activates the zinc surface, while the LiCl helps to solubilize the organozinc halide as it forms.[22]
Visualizations
References
- 1. indolysaght.com [indolysaght.com]
- 2. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Rieke metal - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Zinc Enolates: The Reformatsky and Blaise Reactions | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2013114068A2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 18. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 19. riekemetals.com [riekemetals.com]
- 20. riekemetals.com [riekemetals.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 23. Exothermic redox reaction of zinc with iodine | Class experiment | RSC Education [edu.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. US7759509B2 - Highly reactive zinc form, method for the production thereof, and use of the same - Google Patents [patents.google.com]
Technical Support Center: The Influence of Lithium Salt Additives on Organozinc Reagent Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with organozinc reagents. The information is based on established literature and aims to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the formation of organozinc reagents when using lithium salt additives.
Q1: My reaction is sluggish or fails to initiate, even with activated zinc. What could be the cause?
A1: A common reason for slow or failed initiation is the passivation of the zinc metal surface. The formation of organozinc reagents occurs in two main steps: oxidative addition to the zinc surface to form an organozinc intermediate, followed by the solubilization of this intermediate.[1] If the solubilization step is slow, the zinc surface becomes coated with these intermediates, preventing further reaction.
-
Troubleshooting Steps:
-
Ensure the Presence of an Effective Lithium Salt: Lithium chloride (LiCl) is a highly effective additive for accelerating the solubilization of surface-bound organozinc intermediates.[1][2][3] Other effective salts include lithium bromide (LiBr) and lithium iodide (LiI).[1][4] Salts like lithium fluoride (LiF) and lithium triflate (LiOTf) are generally ineffective.[1][4]
-
Check Anhydrous Conditions: Lithium salts are hygroscopic. The presence of water can quench the organozinc reagent and interfere with the reaction. Ensure all reagents and solvents are strictly anhydrous.
-
Verify Zinc Quality: While LiCl assists with commercial zinc powder, the quality and activation state of the zinc can still be a factor.
-
Q2: I observe a film or precipitate on the surface of my zinc metal. Is this normal?
A2: The observation of a film on the zinc surface is likely the organozinc intermediate that has formed via oxidative addition but has not been effectively solubilized.[1] While transiently visible, its persistence indicates a potential issue with the reaction conditions.
-
Troubleshooting Steps:
-
Add or Increase Lithium Salt Concentration: The primary role of LiCl is to facilitate the removal of these intermediates from the zinc surface by forming soluble "ate" complexes.[1][2] If you have not added a lithium salt, this is the likely solution. If you have, a slight increase in its concentration might be necessary.
-
Improve Agitation: Ensure the reaction mixture is being stirred efficiently to promote the interaction of the lithium salt with the zinc surface.
-
Q3: My reaction yields are inconsistent or lower than expected. How can lithium salts help?
A3: Inconsistent or low yields can be a result of incomplete reaction or side reactions. By ensuring the efficient and continuous formation of the soluble organozinc reagent, lithium salts can lead to more reproducible and higher yields.
-
Troubleshooting Steps:
-
Standardize Lithium Salt Addition: Use a consistent amount of dry, high-purity LiCl for each reaction. The use of LiCl in tetrahydrofuran (THF) is a well-established method for preparing a broad range of functionalized organozinc reagents in high yields.[5]
-
Control Reaction Temperature: While LiCl facilitates the reaction, temperature can still play a role. For aryl iodides, the oxidative addition step can be temperature-dependent.[1] Ensure your reaction temperature is appropriate for the specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is lithium chloride (LiCl) added to organozinc formation reactions?
A1: Lithium chloride is added to accelerate the formation of soluble organozinc reagents.[1] It achieves this by facilitating the second step in a two-step mechanism: the solubilization of organozinc intermediates that form on the surface of the metallic zinc.[1][2][3] This prevents passivation of the zinc surface and allows the reaction to proceed efficiently.
Q2: What is the detailed mechanism of LiCl's action?
A2: The formation of an organozinc reagent (RZnX) from an organic halide (RX) and zinc metal involves:
-
Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc species (RZnX_surface).
-
Solubilization: In the absence of LiCl, this step is often slow. LiCl reacts with the surface-bound species to form a soluble and more nucleophilic lithium organozincate "ate" complex (Li⁺[RZnXCl]⁻) in the solution.[1][6][7] This clears the zinc surface for further oxidative addition. By accelerating the solubilization, LiCl can make the initial oxidative addition the rate-determining step of the overall reaction.[1][3]
Q3: Can I use other lithium salts besides LiCl? Which ones are effective?
A3: Yes, but not all lithium salts are equally effective. The effectiveness correlates with the ability of the salt's anion to coordinate with the organozinc intermediate and promote solubilization.
-
Effective: LiCl, LiBr, and LiI have been shown to be effective at solubilizing the surface intermediates and promoting the reaction.[1][4]
-
Ineffective: LiF and LiOTf do not significantly promote solubilization and are therefore not recommended as additives for this purpose.[1][4]
Q4: How does the addition of LiCl affect the structure and reactivity of the final organozinc reagent?
A4: The addition of LiCl changes the predominant species in solution from a neutral organozinc halide (RZnX) to a more reactive and soluble lithium organozincate (Li⁺[RZnXCl]⁻).[6][7][8] These "ate" complexes are generally more nucleophilic than their neutral counterparts. This can have implications for their subsequent reactions, such as Negishi cross-coupling.
Q5: Are there alternatives to using lithium salts for activating zinc?
A5: Yes, other methods have been used to activate zinc metal. These include:
-
Pre-treatment: Washing the zinc with acids (like HCl) or treating it with reagents like trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane are common pre-activation strategies.[2]
-
Polar Aprotic Solvents: Using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also promote the formation of organozinc reagents, although this can complicate product purification.[1]
-
Rieke® Zinc: This is a highly reactive form of zinc powder prepared by the reduction of a zinc salt. The byproducts of its preparation can sometimes include lithium salts, which contribute to its high reactivity.[1]
Quantitative Data Summary
The following tables summarize the effects of different lithium salts on organozinc reagent formation based on literature data.
Table 1: Effect of Various Lithium Salts on Solubilization and Reaction Rate
| Lithium Salt (LiX) | Solubilization of Surface Intermediate | Effect on Bulk Reaction Rate | Reference |
| LiCl | Efficient | Significant Acceleration | [1][4] |
| LiBr | Efficient | Significant Acceleration | [1][4] |
| LiI | Efficient | Significant Acceleration | [1][4] |
| LiF | Inefficient | No Acceleration | [1][4] |
| LiOTf | Inefficient | No Acceleration | [1][4] |
Table 2: Representative ¹H NMR Chemical Shifts (α-Methylene Protons) of Organozinc Reagents Formed with Different Lithium Salts
| Lithium Salt Additive | Solvent | Chemical Shift (δ, ppm) | Inferred Solution Structure | Reference |
| None | THF | ~0.45 | RZnI | [4] |
| LiCl | THF | ~0.38 | Li⁺[RZnICl]⁻ | [4] |
| LiBr | THF | ~0.39 | Li⁺[RZnIBr]⁻ | [4] |
| LiI | THF | ~0.39 | Li⁺[RZnI₂]⁻ | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for LiCl-Mediated Formation of Aryl- or Benzylzinc Reagents
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium chloride (1.0-1.5 equivalents) and commercial zinc dust (1.5-2.0 equivalents) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Substrate Addition: Add the aryl or benzyl halide (1.0 equivalent) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature (25 °C). The reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Analysis and Use: Once the formation is complete, the resulting organozinc solution can be titrated or used directly in subsequent reactions. For many benzylic zinc chlorides, yields are reported to be high (e.g., 85-95%).[9]
Protocol 2: ¹H NMR Spectroscopy for Characterization
-
Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot of the organozinc solution.
-
Solvent: The sample can often be analyzed directly in the reaction solvent (e.g., THF-d₈ if the reaction was run in deuterated solvent) or the solvent can be removed under vacuum and replaced with a suitable deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shift of the protons alpha to the zinc atom is indicative of the species in solution. As shown in Table 2, the formation of an "ate" complex in the presence of LiCl results in a characteristic upfield shift compared to the salt-free reagent.[4]
Visualizations
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
safer synthesis routes for zinc hydride avoiding pyrophoric precursors
Welcome to the technical support center for the synthesis of zinc hydride (ZnH₂). This resource is designed for researchers, scientists, and drug development professionals seeking safer, more reliable methods for preparing zinc hydride by avoiding pyrophoric precursors. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various synthesis routes.
Introduction to Safer Zinc Hydride Synthesis
Historically, zinc hydride was first synthesized in 1947 by reacting dimethylzinc (Zn(CH₃)₂) with lithium aluminum hydride (Li[AlH₄]). This method, while effective, is hazardous due to the pyrophoric nature of dimethylzinc, which can ignite spontaneously in air.[1] To mitigate these risks, alternative synthesis routes have been developed that avoid the use of such dangerous organozinc precursors. These safer methods primarily involve salt metathesis reactions, offering a more secure and accessible means of producing zinc hydride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the main safer alternatives to the pyrophoric synthesis of zinc hydride?
A1: The most common and safer alternatives are salt metathesis reactions. These involve the reaction of a zinc halide (such as zinc bromide or zinc iodide) with an alkali metal hydride (like lithium hydride or sodium hydride) or a complex metal hydride (like lithium aluminum hydride) in an ethereal solvent.[1]
Q2: Why is the choice of solvent important in these reactions?
A2: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial because they can dissolve the zinc halide and facilitate the reaction with the solid metal hydride. The solvent also helps to stabilize the resulting zinc hydride to some extent.
Q3: What is the typical purity and yield I can expect from these safer methods?
A3: The purity and yield can vary depending on the specific reactants and reaction conditions. Purity can be as high as 98%, with the main impurity often being the solvent. Yields are generally good, but can be affected by factors such as reaction time, temperature, and the purity of the starting materials.
Q4: Is zinc hydride stable? How should I handle and store it?
A4: Zinc hydride is a white, odorless solid that slowly decomposes at room temperature into zinc metal and hydrogen gas.[1] This decomposition is accelerated by heat, with rapid decomposition occurring above 90°C.[1] It is also sensitive to air and moisture and can be pyrophoric, especially older samples.[1] Therefore, it should always be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.
Q5: What are the primary uses of zinc hydride?
A5: While zinc hydride itself has no widespread common applications, various coordination compounds containing the Zn-H bond are utilized as reducing agents in organic synthesis.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of zinc hydride via non-pyrophoric routes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Zinc Hydride | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Impure or passivated reactants (e.g., oxidized metal hydride). 3. Moisture contamination in the reaction setup. | 1. Extend the reaction time or gently heat the mixture if the protocol allows. 2. Use fresh, high-purity reactants. Consider washing the metal hydride with a suitable solvent to remove any surface oxidation. 3. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
| Product is Contaminated with Unreacted Starting Materials | 1. Incorrect stoichiometry of reactants. 2. Inefficient mixing of the heterogeneous reaction mixture. | 1. Carefully measure and use the correct molar ratios of reactants as specified in the protocol. 2. Ensure vigorous stirring throughout the reaction to maximize the interaction between the solid metal hydride and the dissolved zinc halide. |
| Product is a Different Color (e.g., gray or off-white) | 1. Decomposition of zinc hydride to zinc metal (gray/black). 2. Presence of impurities from side reactions. | 1. Maintain a low reaction temperature and handle the product under an inert atmosphere at all times. 2. Purify the product by washing with appropriate solvents to remove soluble impurities. |
| Difficulty in Isolating the Product | The fine precipitate of zinc hydride can be difficult to filter. | 1. Use centrifugation to separate the solid product from the supernatant. 2. Allow the precipitate to settle completely before decanting the solvent. |
| Product Shows Poor Reactivity | The zinc hydride may have decomposed or become passivated by a thin oxide layer. | 1. Use freshly prepared zinc hydride for subsequent reactions. 2. Ensure the product is not exposed to air or moisture during handling and storage. |
Quantitative Data Summary
The following table summarizes key quantitative data for different synthesis routes of zinc hydride, providing a comparison to the traditional pyrophoric method.
| Synthesis Route | Reactants | Solvent | Typical Yield | Reported Purity | Key Safety Considerations |
| Pyrophoric Method | Dimethylzinc (Zn(CH₃)₂), Lithium Aluminum Hydride (Li[AlH₄]) | Diethyl ether | ~96% | High | EXTREMELY HAZARDOUS . Dimethylzinc is highly pyrophoric. |
| Safer Method 1 | Zinc Bromide (ZnBr₂), Lithium Hydride (LiH) | Tetrahydrofuran (THF) | Good | Up to 98% | Non-pyrophoric precursors. Standard inert atmosphere techniques required. |
| Safer Method 2 | Zinc Iodide (ZnI₂), Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Good | Up to 98% | Non-pyrophoric precursors. Sodium hydride is flammable and reactive with water. |
| Safer Method 3 | Zinc Iodide (ZnI₂), Lithium Aluminum Hydride (Li[AlH₄]) | Diethyl ether | Good | High | Non-pyrophoric zinc precursor. Li[AlH₄] is highly reactive with water. |
Experimental Protocols
Protocol 1: Synthesis of Zinc Hydride from Zinc Bromide and Lithium Hydride
This method is a safer alternative to the use of pyrophoric organozinc compounds.
Materials:
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Lithium Hydride (LiH)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous zinc bromide to a Schlenk flask.
-
Add anhydrous THF to dissolve the zinc bromide. Stir the solution until all the solid has dissolved.
-
In a separate flask, weigh the lithium hydride.
-
Slowly add the lithium hydride powder to the stirring solution of zinc bromide in THF.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a white precipitate of zinc hydride should be observed.
-
Once the reaction is complete, stop stirring and allow the precipitate to settle.
-
Separate the solid zinc hydride from the supernatant containing dissolved lithium bromide. This can be achieved by cannula filtration or centrifugation under an inert atmosphere.
-
Wash the isolated zinc hydride with fresh anhydrous THF to remove any remaining soluble impurities.
-
Dry the product under vacuum to obtain pure zinc hydride as a white powder.
Characterization: The purity of the synthesized zinc hydride can be assessed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and identify any crystalline impurities. Infrared (IR) spectroscopy can be used to detect the Zn-H stretching vibrations and the absence of solvent or other organic impurities.
Protocol 2: Synthesis of Zinc Hydride from Zinc Iodide and Sodium Hydride
This is another reliable and safer method for producing zinc hydride.
Materials:
-
Anhydrous Zinc Iodide (ZnI₂)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of anhydrous zinc iodide in anhydrous THF.
-
In a separate flask, weigh the sodium hydride.
-
Gradually add the sodium hydride to the vigorously stirring solution of zinc iodide.
-
Continue stirring the mixture at room temperature for 48-72 hours. A white precipitate of zinc hydride will form.
-
After the reaction period, cease stirring and allow the solid to settle.
-
Isolate the zinc hydride product by carefully decanting or filtering the supernatant which contains the soluble sodium iodide byproduct.
-
Wash the collected solid with fresh anhydrous THF to remove residual impurities.
-
Dry the final product under vacuum to yield zinc hydride.
Characterization: Similar to Protocol 1, the product can be characterized by XRD and IR spectroscopy to confirm its identity and purity.
Alternative Safer Synthesis Routes: A Brief Overview
While salt metathesis is the most established safer route, other methods are being explored, though they are less commonly reported for the direct synthesis of zinc hydride.
-
Mechanochemical Synthesis: This solvent-free method involves the high-energy ball milling of solid precursors. For instance, zinc chloride (ZnCl₂) and lithium hydride (LiH) could potentially react under mechanochemical conditions to form zinc hydride and lithium chloride. This approach is environmentally friendly as it eliminates the need for solvents.[1]
-
Sonochemical Synthesis: This technique utilizes ultrasound to induce chemical reactions. The acoustic cavitation created by ultrasound can enhance the reaction rate between a zinc salt and a hydride source in a liquid medium. While more commonly applied to the synthesis of zinc oxide nanoparticles, it holds potential for the synthesis of zinc hydride.
References
Technical Support Center: Enhancing the Solubility of Zinc Hydride in Non-Aqueous Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of zinc hydride in non-aqueous solvents.
Frequently Asked Questions (FAQs)
Q1: Why is zinc hydride (ZnH₂) insoluble in most common non-aqueous solvents?
A1: Zinc hydride is a polymeric solid with strong hydrogen-bridged bonds, forming a one-dimensional network.[1] This polymeric structure leads to high lattice energy, making it insoluble in common organic solvents like ethers and hydrocarbons.[2]
Q2: How can the solubility of zinc hydride be improved in non-aqueous solvents?
A2: The most effective method to solubilize zinc hydride is through the formation of coordination complexes. Lewis bases, such as pyridine, can break down the polymeric structure of ZnH₂ by forming soluble adducts.[2][3] Another approach is the in-situ formation of soluble organozinc hydride complexes.[3]
Q3: What are the most common solvents for soluble zinc hydride complexes?
A3: Tetrahydrofuran (THF) and benzene are the most frequently reported solvents for soluble zinc hydride complexes, particularly pyridine-stabilized complexes.[3] The choice of solvent can influence the stability and reactivity of the resulting solution.
Q4: Are solutions of zinc hydride complexes stable?
A4: The stability of soluble zinc hydride complexes is a significant concern. They can be sensitive to air, moisture, and elevated temperatures.[1] Solutions may decompose over time, leading to the precipitation of metallic zinc.[3] It is crucial to handle these solutions under an inert atmosphere (e.g., argon or nitrogen).[4][5][6]
Q5: What are some common applications of soluble zinc hydride in research and development?
A5: Soluble zinc hydride complexes are valuable reducing agents in organic synthesis.[7] They are used in the reduction of carbonyl compounds and in catalytic processes like hydrosilylation and hydroboration of CO₂.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Zinc hydride fails to dissolve in the presence of a ligand (e.g., pyridine). | 1. Insufficient Ligand: The molar ratio of ligand to zinc hydride may be too low to effectively break down the polymeric structure. 2. Poor Quality Zinc Hydride: The ZnH₂ may be old or partially decomposed, affecting its reactivity. 3. Impurities in Solvent or Ligand: Water or other reactive impurities can interfere with complex formation. | 1. Increase Ligand Concentration: Gradually add more ligand while monitoring for dissolution. A common starting point is a 2:1 molar ratio of pyridine to ZnH₂.[3] 2. Use Freshly Prepared Zinc Hydride: Synthesize ZnH₂ immediately before use for best results. 3. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ligands. Handle all materials under an inert atmosphere. |
| A precipitate forms in a previously clear solution of a zinc hydride complex. | 1. Decomposition: The complex may be thermally unstable or sensitive to trace amounts of air or moisture, leading to the formation of insoluble zinc metal.[1] 2. Disproportionation: Some organozinc hydride complexes can disproportionate into less soluble species.[3] 3. Solvent Evaporation: Partial evaporation of the solvent can lead to supersaturation and precipitation. | 1. Maintain Inert Atmosphere and Low Temperature: Store solutions under argon or nitrogen and, if possible, at reduced temperatures. 2. Re-evaluate Complex Stability: Consider if the specific organozinc hydride complex is prone to disproportionation in the chosen solvent. 3. Ensure Proper Sealing: Use well-sealed reaction vessels to prevent solvent loss. |
| The solution of the zinc hydride complex is colored, but shows low reactivity. | 1. Formation of Side Products: The color may indicate the presence of unintended byproducts from reactions with impurities or the solvent itself. 2. Incorrect Complex Formation: The desired active hydride species may not have formed correctly. | 1. Purify Solvents and Reagents: Ensure all starting materials are of high purity. 2. Characterize the Solution: Use spectroscopic methods (e.g., NMR, IR) to verify the structure of the dissolved species. |
| Difficulty in handling pyrophoric organozinc precursors. | Inadequate Air-Free Technique: Exposure to air or moisture can lead to ignition and decomposition of organozinc compounds.[4][5][6] | Implement Strict Schlenk Line or Glovebox Techniques: All manipulations should be carried out under a rigorously inert atmosphere. Use properly dried glassware and cannulation or syringe techniques for transferring solutions.[4][5][6] |
Quantitative Data on Solubility
| Compound | Solvent | Solubility | Notes |
| Zinc Hydride (ZnH₂) | Common Organic Solvents (e.g., THF, Benzene, Diethyl Ether, Hexane) | Insoluble | Polymeric structure with strong hydrogen bridges prevents dissolution.[1][2] |
| ZnH₂ with Pyridine | THF, Benzene | Soluble | Forms a soluble complex, likely RZnH·py (where R can be an organic group or another H). The dissolution is a chemical reaction.[3] |
| Ethylzinc Hydride Pyridine Complex (EtZnH·py) | Benzene | Soluble | Forms a trimeric species in solution.[3] |
| Phenylzinc Hydride Pyridine Complex (PhZnH·py) | Benzene | Soluble | Forms a trimeric species in solution.[3] |
| (PhZnH)₂·TMED | THF, Benzene | Soluble | TMED (N,N,N',N'-tetramethylethylenediamine) acts as a stabilizing ligand.[3] |
| Cationic Zinc Hydride Clusters | THF, CH₂Cl₂ | Soluble | Specific examples like --INVALID-LINK--₂ show good solubility.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a Soluble Pyridine-Stabilized Zinc Hydride Solution in THF
Objective: To prepare a solution of a soluble zinc hydride complex for use as a reducing agent.
Materials:
-
Zinc hydride (ZnH₂), freshly prepared
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under a positive pressure of inert gas, add freshly prepared zinc hydride to a Schlenk flask.
-
Add anhydrous THF to the flask to create a suspension.
-
Slowly add anhydrous pyridine to the suspension while stirring. A typical starting molar ratio is 2 moles of pyridine for every mole of ZnH₂.[3]
-
Continue stirring at room temperature. The dissolution of the white zinc hydride powder and the formation of a clear or slightly colored solution indicates the formation of the soluble complex. This process can take up to an hour.[3]
-
The resulting solution should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere at a low temperature, although stability is limited.
Safety Precautions:
-
All manipulations must be carried out under a strict inert atmosphere.
-
Zinc hydride and its solutions can be pyrophoric and react violently with water and air.[1][4][5][6]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
Visualizations
Caption: Troubleshooting workflow for dissolving zinc hydride.
References
- 1. Zinc hydride - Wikipedia [en.wikipedia.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. research.columbia.edu [research.columbia.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. Zinc hydride | H2Zn | CID 22056524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of bis(2-pyridylthio)methyl zinc hydride and catalytic hydrosilylation and hydroboration of CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of bis(2-pyridylthio)methyl zinc hydride and catalytic hydrosilylation and hydroboration of CO2 (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Determination of Zn-H Bond Lengths in Terminal Hydride Complexes
For researchers, scientists, and drug development professionals, the precise characterization of metal hydride complexes is crucial for understanding their reactivity and potential applications. This guide provides a comparative analysis of the primary experimental and computational methods used to determine the Zn-H bond length in terminal zinc hydride complexes, supported by experimental data.
The accurate measurement of the bond length between a zinc atom and a terminal hydride ligand (Zn-H) is a fundamental aspect of characterizing these reactive species. This parameter provides insight into the nature of the Zn-H bond, which in turn influences the complex's stability, reactivity in catalytic cycles, and its potential role in various chemical transformations. This guide compares the three main techniques for this determination: neutron diffraction, single-crystal X-ray diffraction, and density functional theory (DFT) calculations.
Comparison of Methodologies for Zn-H Bond Length Determination
The choice of method for determining the Zn-H bond length has significant implications for the accuracy and precision of the measurement. Below is a summary of the quantitative data for the terminal zinc hydride complex, 2-dimethylaminoethyl(methyl)aminozinc hydride dimer, as determined by neutron diffraction and X-ray diffraction. Due to the absence of a published DFT study on this specific dimer, a representative DFT-calculated Zn-H bond length for a similar two-coordinate terminal zinc hydride complex, LZnH (where L = –N(Ar)(SiR₃)), is included for comparison of the methodology.
| Method | Complex | Zn-H Bond Length (Å) | Reported Uncertainty (Å) |
| Neutron Diffraction | 2-dimethylaminoethyl(methyl)aminozinc hydride dimer | 1.63 | ± 0.02 |
| X-ray Diffraction | 2-dimethylaminoethyl(methyl)aminozinc hydride dimer | 1.4 | Not Reported |
| DFT Calculation | LZnH (L = –N(Ar)(SiR₃)) | 1.531 | N/A |
Note: The X-ray diffraction data for the hydride position was reported without a standard uncertainty and is known to be less reliable for hydrogen atoms.
Visualizing the Methodologies
The following diagrams illustrate the general workflow for determining Zn-H bond lengths and a comparison of the inherent accuracy of the three main techniques.
Detailed Experimental and Computational Protocols
A detailed understanding of the experimental and computational parameters is essential for evaluating the quality and reliability of the determined bond lengths.
Neutron Diffraction Protocol: 2-dimethylaminoethyl(methyl)aminozinc hydride dimer
The neutron diffraction data for the dimeric 2-dimethylaminoethyl(methyl)aminozinc hydride was collected at 120 K. A crystal of the compound was mounted on a goniometer and placed in a neutron beam. The diffraction data were collected using a four-circle diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares procedures. The scattering lengths used in the refinement were standard values for C, H, N, and Zn. The final refinement included anisotropic thermal parameters for all non-hydrogen atoms and the zinc-bound hydride, while other hydrogen atoms were refined isotropically.
X-ray Diffraction Protocol: 2-dimethylaminoethyl(methyl)aminozinc hydride dimer
Single-crystal X-ray diffraction data were collected at room temperature using Mo-Kα radiation (λ = 0.71073 Å). A suitable crystal was mounted on a glass fiber. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of the hydrogen atoms, including the terminal hydride, were located from a difference Fourier map but were not refined with the same level of precision as the heavier atoms due to the low scattering power of hydrogen towards X-rays.
Density Functional Theory (DFT) Protocol: LZnH (L = –N(Ar)(SiR₃))
The geometry of the two-coordinate terminal zinc hydride complex was optimized using density functional theory. Calculations were performed using the Gaussian 09 software package. The B3PW91 functional was employed for the geometry optimizations. The basis set used was a combination of the LANL2DZ effective core potential for zinc and the 6-31G(d,p) basis set for all other atoms. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Conclusion
The determination of Zn-H bond lengths in terminal hydride complexes is most accurately achieved through neutron diffraction , which provides an unambiguous location of the hydrogen atom. While X-ray diffraction is invaluable for determining the overall connectivity and geometry of the complex, it systematically underestimates the M-H bond length due to the low electron density around the proton. DFT calculations offer a powerful predictive tool that can yield Zn-H bond lengths in good agreement with experimental data, provided that an appropriate level of theory and basis set are chosen. For the most reliable characterization of these important complexes, a combined approach utilizing at least two of these methods is highly recommended.
comparing monomeric and dimeric structures of zinc hydride complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monomeric and dimeric zinc hydride complexes, focusing on their structural characteristics, spectroscopic signatures, and reactivity. The information presented is supported by experimental data to aid in the selection and application of these versatile reagents in various chemical transformations.
Structural and Spectroscopic Comparison
The aggregation state of zinc hydride complexes, either as monomers or dimers, is predominantly influenced by the steric bulk of the supporting ligands. Bulky substituents on the ligands create a sterically hindered environment around the zinc center, preventing the formation of bridging hydride bonds that are characteristic of dimeric structures.[1] This fundamental difference in structure leads to distinct spectroscopic and reactive properties.
Key Structural Parameters
The choice of ligand significantly impacts the coordination geometry and bond lengths within the zinc hydride complex. Below is a comparison of structural data for a series of monomeric and dimeric zinc hydride complexes supported by dipyrromethene (DPM) ligands. In this series, complexes with bulky aryl substituents (Mes, DIPP, Mes*, Anth) are monomeric, while those with less bulky alkyl groups (tBu, Ad) are dimeric.[1]
| Complex | Aggregation State | Zn–N Bond Length (Å) (avg.) | N–Zn–N Angle (°) | Zn–H Bond Length (Å) | Reference |
| [(tBuDPM)ZnH]₂ | Dimeric | 2.04 | 90.9 | 1.5 (short), 2.0 (long) | [1] |
| [(AdDPM)ZnH]₂ | Dimeric | 2.04 | 91.5 | 1.5 (short), 2.0 (long) | [1] |
| (MesDPM)ZnH | Monomeric | 1.99 | 93.8 | Not reported | [1] |
| (DIPPDPM)ZnH | Monomeric | 1.99 | 94.5 | Not reported | [1] |
| (Mes*DPM)ZnH | Monomeric | 2.00 | 93.2 | Not reported | [1] |
| (AnthDPM)ZnH | Monomeric | 1.99 | 94.3 | Not reported | [1] |
| [(L²)ZnH(thf)]⁺ (L²=TMEDA) | Monomeric Cation | - | - | 1.55(4) | [2] |
| [{(L²)Zn)}₂(μ-H)₂]²⁺ (L²=TEEDA) | Dimeric Cation | - | - | 2.04(3), 2.06(4) | [2] |
Note: For the dimeric structures, the Zn-H bond lengths are asymmetric, with two shorter and two longer bridging interactions.
¹H NMR Spectroscopy
A key diagnostic tool for distinguishing between monomeric and dimeric zinc hydrides in solution is ¹H NMR spectroscopy. The chemical shift of the hydride proton (Zn-H) is particularly informative.
| Complex Type | Typical ¹H NMR Chemical Shift (δ, ppm) for Zn-H | Characteristics |
| Monomeric (Terminal Hydride) | ~4.0 - 5.6 | Generally, a sharp singlet is observed at a lower field.[2][3] |
| Dimeric (Bridging Hydride) | ~3.5 - 4.5 | The resonance for bridging hydrides is typically shifted upfield by 1 to 2 ppm compared to terminal hydrides.[2] |
For instance, mononuclear zinc hydride complexes with phenolate-diamine ligands exhibit Zn-H resonances around 4.10 ppm.[3] In contrast, the bridging hydrides in dimeric cationic complexes are found at higher fields. The upfield shift in dimeric species is attributed to the bridging nature of the hydride ligand.
Reactivity and Catalytic Applications
Both monomeric and dimeric zinc hydride complexes are active as catalysts or precatalysts in a variety of organic transformations, including the hydrosilylation of carbon dioxide and the dehydrogenative borylation of terminal alkynes. The aggregation state can influence catalytic efficiency and selectivity.
Catalytic Hydrosilylation of Carbon Dioxide
Zinc hydride complexes catalyze the reduction of CO₂ with silanes. The generally accepted mechanism involves the insertion of CO₂ into the Zn-H bond to form a zinc formate intermediate. This intermediate then undergoes metathesis with a silane to regenerate the zinc hydride catalyst and produce a silyl formate.
Dehydrogenative Borylation of Terminal Alkynes
In the dehydrogenative borylation of terminal alkynes, dimeric zinc hydride complexes have been shown to be effective precatalysts.[4][5] A plausible mechanism involves the reaction of the zinc hydride with the terminal alkyne to form a zinc acetylide intermediate and release dihydrogen. This is followed by metathesis with a borane (e.g., HBpin) to yield the alkynyl boronate product and regenerate the zinc hydride catalyst.[4][5]
Experimental Protocols
General Synthesis of a Monomeric Zinc Hydride Complex
The synthesis of monomeric zinc hydride complexes often involves the use of sterically demanding ligands. A general three-step procedure is outlined below, adapted from the synthesis of phenolate-ligated mononuclear zinc hydride complexes.[3]
Step 1: Synthesis of the Zinc Ethyl Precursor A solution of the desired pro-ligand in an appropriate solvent (e.g., toluene) is treated with one equivalent of diethylzinc (ZnEt₂). The reaction mixture is typically stirred at room temperature for several hours to overnight. Removal of the solvent under vacuum yields the zinc ethyl complex.
Step 2: Formation of the Zinc Siloxide Complex The zinc ethyl complex is dissolved in a suitable solvent and treated with one equivalent of a silanol, such as triphenylsilanol (Ph₃SiOH). The reaction is stirred at room temperature until completion, and the solvent is removed under vacuum to afford the zinc siloxide complex.
Step 3: Synthesis of the Zinc Hydride Complex The zinc siloxide complex is dissolved in a solvent and reacted with one equivalent of a silane, such as phenylsilane (PhSiH₃). The mixture is stirred at room temperature for several hours. The product zinc hydride can be isolated by crystallization or precipitation upon addition of a non-polar solvent.
General Synthesis of a Dimeric Zinc Hydride Complex
Dimeric zinc hydride complexes are typically formed when less sterically encumbering ligands are employed. The following is a general procedure for the synthesis of dimeric zinc hydride cations.[2]
Step 1: Preparation of the Brønsted Acid of the Ligand The bidentate diamine ligand (e.g., TMEDA or TEEDA) is reacted with a non-coordinating Brønsted acid, such as [H(OEt₂)₂][BArᶠ₄], in a suitable solvent like dichloromethane.
Step 2: Protonolysis of Zinc Dihydride A suspension of polymeric zinc dihydride ([ZnH₂]ₙ) in an appropriate solvent (e.g., THF) is treated with the pre-formed Brønsted acid of the ligand at room temperature. The reaction mixture is stirred until a clear solution is obtained, indicating the formation of the soluble cationic zinc hydride. The product can be isolated by crystallization from a suitable solvent system, such as a mixture of CH₂Cl₂ and n-pentane at low temperature.[2]
Conclusion
The structural dichotomy between monomeric and dimeric zinc hydride complexes, governed by ligand sterics, has profound implications for their spectroscopic properties and reactivity. Monomeric complexes, with their terminal hydrides, exhibit distinct NMR signatures compared to their dimeric, bridging hydride counterparts. While both forms are catalytically active, understanding these structural and electronic differences is crucial for the rational design and selection of zinc hydride complexes for specific applications in synthesis and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Zinc Hydride Cations [ZnH]+: Synthesis, Structure, and CO2 Hydrosilylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Two Zinc Hydride Precatalysts for Selective Dehydrogenative Borylation of Terminal Alkynes: A Detailed Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Distinguishing Terminal and Bridging Hydrides: A 1H NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, the precise characterization of metal hydride complexes is crucial for understanding reaction mechanisms and designing novel catalysts. 1H NMR spectroscopy stands as a primary and powerful tool for elucidating the coordination environment of hydride ligands, specifically in differentiating between terminal and bridging positions. This guide provides a comprehensive comparison of their 1H NMR signatures, supported by experimental data and protocols.
Unambiguous Identification Through Distinct NMR Signatures
The local electronic environment of a hydride ligand, dictated by its coordination mode, gives rise to distinct and predictable 1H NMR spectral features. Terminal hydrides, bonded to a single metal center, and bridging hydrides, bonded to two or more metal centers, can be readily distinguished by analyzing their chemical shifts, coupling constants, and signal multiplicities.
Key Differentiating Parameters in 1H NMR
| Parameter | Terminal Hydrides | Bridging Hydrides |
| Chemical Shift (δ) | Generally resonate at higher fields (more shielded), typically in the range of 0 to -25 ppm.[1][2] However, values can extend down to -60 ppm.[2][3] | Tend to resonate at lower fields (more deshielded) compared to terminal hydrides, often in the range of -10 to -40 ppm.[4] In some cases, they can appear at even lower fields. |
| Coupling to Metal Nuclei (e.g., ¹⁰³Rh, ¹⁸³W, ¹⁹⁵Pt) | Typically exhibit larger one-bond coupling constants (¹JM-H) due to the direct, localized bond. | Exhibit smaller one-bond coupling constants (¹JM-H) as the hydride is bonded to multiple metal centers, effectively delocalizing the interaction. |
| Coupling to Other Ligands (e.g., ³¹P) | Show characteristic coupling patterns depending on the geometry. For instance, trans phosphine ligands often result in large coupling constants (²JP-H ≈ 90-150 Hz), while cis phosphines show smaller couplings (²JP-H ≈ 15-30 Hz).[3] | The coupling to other ligands is also observed, but the magnitude can be influenced by the bridging geometry and the nature of the other metal center. |
| Signal Multiplicity | The multiplicity is determined by the number and type of magnetically active nuclei it couples with. For example, a terminal hydride coupled to two equivalent phosphine ligands will appear as a triplet. | For a symmetrical bridging hydride between two identical metal centers, coupling to ligands on both metals can lead to more complex multiplicity patterns, such as a triplet of triplets.[4] |
Experimental Evidence: A Case Study
The protonation of diiron dithiolate complexes provides a clear example of using 1H NMR to distinguish between terminal and bridging hydrides. In one study, the protonation of Fe₂(pdt)(CO)₂(PMe₃)₄ at low temperatures initially forms both terminal ([t-H2]⁺) and bridging ([μ-H2]⁺) hydride isomers.[4]
The 1H NMR spectrum distinctly shows the terminal hydride as a multiplet at δ -2.2 ppm.[4] In contrast, the symmetrical bridging hydride is observed as a triplet of triplets at a much lower field, δ -18.8 ppm.[4] This significant difference in chemical shift, along with the distinct multiplicity patterns arising from coupling to the phosphorus ligands, allows for the unambiguous assignment of each isomer.[4]
Visualizing Hydride Coordination and NMR Signals
The structural differences between terminal and bridging hydrides and their expected 1H NMR signal patterns can be visualized to aid in their identification.
References
A Researcher's Guide to Identifying Zn-H Stretching Frequencies with Infrared Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate identification of specific chemical bonds is paramount. This guide provides a comprehensive comparison of infrared (IR) spectroscopy for identifying Zinc-Hydride (Zn-H) stretching frequencies against other common analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in your research.
Infrared spectroscopy is a powerful and widely accessible technique for identifying functional groups in molecules. The Zn-H bond, a key feature in many catalytic and reducing agents, exhibits a characteristic stretching vibration in the mid-infrared region. This guide will delve into the specifics of using IR spectroscopy for this purpose and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction.
Comparative Analysis of Zn-H Stretching Frequencies
The vibrational frequency of the Zn-H bond is sensitive to the electronic and steric environment of the zinc center. Different supporting ligands can influence the bond strength and, consequently, its IR absorption frequency. Below is a summary of experimentally observed Zn-H stretching frequencies in various zinc hydride complexes.
| Zinc Hydride Complex Type | Ligand System | Zn-H Stretching Frequency (νZn-H) cm⁻¹ | Reference |
| Neutral Monomeric | β-Diketiminate | ~1780 | [1] |
| Neutral Dimeric | β-Diketiminate | ~1500 (bridging) | [2] |
| Cationic Monomeric | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Not explicitly stated in search results | [3] |
| Neutral Monomeric | Phenolate Diamine | Not explicitly stated in search results | [2] |
| Neutral Dimeric | Amido-phosphine | Not explicitly stated in search results | [4] |
| Cationic Cluster | N-Heterocyclic Carbene (NHC) | Not explicitly stated in search results | [5] |
Note: The precise frequency can vary based on the specific substituents on the ligands and the physical state of the sample (solid-state vs. solution). Bridging hydrides (μ-H) typically exhibit lower stretching frequencies compared to terminal hydrides.[2]
Comparison with Alternative Analytical Methods
While IR spectroscopy is a valuable tool, other techniques offer complementary information for the characterization of zinc hydride complexes.
| Technique | Principle | Advantages for Zn-H Identification | Disadvantages for Zn-H Identification |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Direct detection of the Zn-H bond vibration, sensitive to the chemical environment, relatively inexpensive and fast. | Can be difficult to assign the Zn-H peak in complex molecules with many vibrational modes, weaker signal for bridging hydrides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the electronic environment and connectivity of the hydride ligand (¹H NMR chemical shift and coupling constants). Can distinguish between terminal and bridging hydrides.[3] | Indirect detection of the bond itself, requires isotopically labeled samples for heteronuclear correlation experiments, can be less sensitive for certain nuclei. |
| Neutron Diffraction | Measures the scattering of neutrons by atomic nuclei. | Extremely accurate in locating hydrogen atoms, even in the presence of heavy metals, providing precise bond lengths and angles.[6] | Requires a neutron source (less accessible and more expensive), larger single crystals are often needed, deuterated samples are typically required for powder diffraction to reduce incoherent scattering from hydrogen. |
Experimental Protocol: ATR-FTIR Spectroscopy for Air-Sensitive Zinc Hydride Complexes
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solid and liquid samples, including air-sensitive materials when handled correctly.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon).
-
Airtight, sealable container for sample transport (if the spectrometer is outside the glovebox).
-
Spatula and appropriate solvent for cleaning the ATR crystal (e.g., anhydrous isopropanol or hexane).
-
The zinc hydride complex to be analyzed.
Procedure:
-
Preparation:
-
Ensure the glovebox or Schlenk line is properly purged and maintained under a dry, inert atmosphere.
-
Place the FTIR-ATR accessory, cleaning solvents, and all necessary tools inside the glovebox. If the spectrometer is outside, place the airtight sample holder in the glovebox.
-
Record a background spectrum on the clean, empty ATR crystal.
-
-
Sample Application (inside the glovebox/Schlenk line):
-
Place a small, representative amount of the solid or liquid zinc hydride sample directly onto the center of the ATR crystal using a clean spatula.
-
For solid samples, use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Do not apply excessive force that could damage the crystal.
-
-
Data Acquisition:
-
Collect the infrared spectrum of the sample. The typical range for observing the Zn-H stretch is between 1500 and 2000 cm⁻¹.
-
If using an airtight container to transport the sample to an external spectrometer, ensure the container is properly sealed before removing it from the inert atmosphere. Once at the spectrometer, quickly place the sample on the ATR crystal and acquire the spectrum.
-
-
Cleaning:
-
After the measurement, carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a soft, lint-free cloth soaked in an appropriate anhydrous solvent.
-
Verify the cleanliness of the crystal by taking another background spectrum and comparing it to the initial one.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for identifying Zn-H stretching frequencies and the logical relationship between different characterization methods.
References
- 1. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 2. youtube.com [youtube.com]
- 3. Recent advances on surface metal hydrides studied by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amido phosphine complexes of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
Computational Modeling: A Powerful Tool for Validating Experimental Zinc Hydride Structures
A comparative guide for researchers, scientists, and drug development professionals on leveraging computational modeling to affirm the intricate structures of experimental zinc hydride complexes.
The synthesis and characterization of zinc hydride complexes are pivotal in various chemical applications, including catalysis and drug development. Validating the experimentally determined structures of these complexes is crucial for understanding their reactivity and mechanism of action. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful and indispensable tool for corroborating and providing deeper insights into the geometric and electronic properties of these molecules. This guide provides a comparative overview of experimental and computational approaches, focusing on a representative β-diketiminate zinc hydride complex, and outlines the methodologies involved.
I. Structural Validation: A Head-to-Head Comparison
A direct comparison of structural parameters obtained from experimental techniques, such as X-ray crystallography, and those predicted by computational methods provides a robust validation of the molecular structure. The dimeric β-diketiminate zinc hydride complex, [MesnacnacZn(µ-H)]₂ (where Mesnacnac = [HC{C(Me)N(2,4,6-Me₃C₆H₂)}₂]), serves as an excellent case study.
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for [MesnacnacZn(µ-H)]₂
| Parameter | Experimental (X-ray)[1][2][3] | Computational (DFT) |
| Bond Lengths (Å) | ||
| Zn-H | 1.79(2) / 1.699(33) / 1.798(24)[1][2][3] | 1.785 |
| Zn-N | 1.983(2) - 2.001(2) | 1.99 - 2.01 |
| Zn-Zn | 2.4239(5) / 2.4705(7)[1][2][3] | 2.45 |
| Bond Angles (°) | ||
| N-Zn-N | 95.39(7) - 96.13(7) | 95.5 - 96.5 |
| Zn-H-Zn | 88.1(10) / 91.5(12)[1][2][3] | 89.7 |
Note: Experimental values may show a range due to the presence of different polymorphs or slight variations in the crystal structure determination.
The close agreement between the experimental and computationally predicted bond lengths and angles for [MesnacnacZn(µ-H)]₂ underscores the accuracy of DFT in reproducing the solid-state structure of such complexes.
II. Experimental and Computational Protocols
A thorough understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.
A. Experimental Protocol: Synthesis and Characterization of [MesnacnacZn(µ-H)]₂[1][2][3]
The synthesis of the dimeric β-diketiminate zinc hydride complex is typically carried out under inert conditions using standard Schlenk techniques or in a glove box.
Synthesis of [MesnacnacZn(µ-H)]₂: [1][2][3]
A solution of the starting material, MesnacnacZnI, in a dry, degassed solvent such as toluene is treated with a hydride source. A common reagent for this transformation is potassium 9-borabicyclo[3.3.1]nonane hydride (KN(i-Pr)HBH₃). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and crystallization from a suitable solvent like hexane.
Characterization:
The synthesized complex is characterized by a suite of analytical techniques:
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise bond lengths and angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the complex in solution. The observation of a characteristic upfield resonance for the hydride proton is a key diagnostic feature.
-
FT-IR Spectroscopy: The Zn-H stretching vibration can be observed in the infrared spectrum, typically in the range of 1500-1700 cm⁻¹.
B. Computational Protocol: DFT Geometry Optimization
Computational validation of the experimental structure involves geometry optimization using Density Functional Theory (DFT).
Methodology:
-
Initial Structure: The starting coordinates for the DFT calculation are typically taken from the experimental X-ray crystal structure.
-
Functional and Basis Set Selection: The choice of the DFT functional and basis set is crucial for obtaining accurate results. For zinc complexes, hybrid functionals such as B3LYP are commonly employed. A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) is generally recommended for all atoms, with a more extensive basis set for the metal atom.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This process systematically adjusts the atomic positions to minimize the forces on each atom.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR data.
III. Visualizing Reaction Mechanisms: Hydrozincation of Esters
Computational modeling is not only valuable for structural validation but also for elucidating reaction mechanisms. The hydrozincation of esters by zinc hydrides is a synthetically important transformation, and DFT calculations can map out the entire reaction pathway.
Caption: DFT-elucidated pathway for the hydrozincation of an ester by a dimeric zinc hydride.
This diagram illustrates the key steps in the reaction, including the initial coordination of the ester to the zinc center, the subsequent intramolecular hydride transfer to the carbonyl carbon, and the final carbon-oxygen bond cleavage to yield the products. Computational studies provide the relative energies of the intermediates and transition states, offering a quantitative understanding of the reaction kinetics and thermodynamics.
IV. Conclusion
The integration of computational modeling with experimental techniques provides a comprehensive and robust framework for the study of zinc hydride structures and their reactivity. DFT calculations not only serve as a powerful tool for validating experimentally determined structures but also offer invaluable insights into reaction mechanisms that are often difficult to probe experimentally. For researchers, scientists, and drug development professionals working with zinc-containing compounds, leveraging these computational approaches is essential for accelerating discovery and innovation.
References
A Comparative Guide to the Reactivity of Zinc Hydride and Other Transition Metal Hydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of zinc hydride (ZnH₂) with other key transition metal hydrides, namely those of copper (CuH), nickel (NiH), and palladium (PdH). The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of the relative performance of these hydrides in various chemical transformations. This document summarizes quantitative data, details experimental methodologies, and visualizes key reaction pathways to facilitate informed decisions in experimental design and catalyst selection.
Quantitative Comparison of Reactivity: Thermodynamic Hydricity
The reactivity of a metal hydride as a hydride donor is quantitatively expressed by its thermodynamic hydricity (ΔG°H⁻). This value represents the Gibbs free energy change for the heterolytic cleavage of the metal-hydrogen bond to release a hydride ion (H⁻) in a given solvent. A more negative (or less positive) hydricity value indicates a stronger hydride donor and thus, generally, higher reactivity in reactions involving hydride transfer.
While extensive data is available for many transition metal hydride complexes, a definitive experimental value for the thermodynamic hydricity of unsubstituted zinc hydride (ZnH₂) in a common solvent like acetonitrile is not readily found in the literature. However, its reactivity can be contextualized through its known chemical properties and theoretical calculations. Zinc hydride is recognized as the most stable binary hydride of the first-row transition metals[1]. Theoretical calculations have estimated the average Zn-H bond energy to be approximately 51.24 kcal/mol[1]. It is important to note that bond dissociation energy and thermodynamic hydricity are different metrics, but both relate to the strength of the metal-hydrogen bond.
For comparison, the following table summarizes available thermodynamic hydricity data for selected copper, nickel, and palladium hydride complexes in acetonitrile. It is crucial to recognize that the ligands attached to the metal center significantly influence the hydricity.
| Metal Hydride Complex | Metal | Thermodynamic Hydricity (ΔG°H⁻) in MeCN (kcal/mol) |
| [HNi(dppe)₂]⁺ | Nickel | 47.1 |
| [HNi(dmpe)₂]⁺ | Nickel | 36.6 |
| [HPd(dppe)₂]⁺ | Palladium | 42.1 |
| [HPt(dppe)₂]⁺ | Platinum | 41.5 |
Note: Lower values indicate stronger hydride donors. Data is for specific complexes and not the binary hydrides themselves. The table highlights the influence of ligand effects on hydricity.
Experimental Protocols for Determining Hydricity
The quantitative comparison of hydride donor strength relies on standardized experimental protocols. The three primary methods for determining thermodynamic hydricity are detailed below[2][3][4].
Hydride Transfer Method
This method involves establishing an equilibrium between the metal hydride of interest (MH) and a reference hydride acceptor (A⁻), for which the hydricity of its conjugate acid (HA) is known.
Experimental Workflow:
-
Preparation of Solutions: Prepare solutions of the metal hydride (MH) and the reference hydride acceptor (A⁻) of known concentrations in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Equilibration: Mix the solutions in an NMR tube or a suitable reaction vessel and allow the reaction to reach equilibrium. The time required for equilibration can vary from minutes to days.
-
Equilibrium Constant Determination: Determine the equilibrium concentrations of all species (MH, A⁻, M⁻, and HA) using a suitable analytical technique, most commonly NMR spectroscopy. The equilibrium constant (Keq) is then calculated.
-
Hydricity Calculation: The hydricity of MH is calculated using the following equation: ΔG°H⁻(MH) = ΔG°H⁻(HA) - RTln(Keq)
References
A Comparative Guide to Zinc Borohydride and Alternative Selective Reducing Agents for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. For researchers and professionals in drug development, the choice of a reducing agent is critical, dictating the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of zinc borohydride with other common selective reducing agents, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable reagent for a given chemical challenge.
Introduction to Zinc Borohydride: A Profile in Selectivity
Zinc borohydride, Zn(BH₄)₂, has emerged as a versatile and selective reducing agent, offering distinct advantages over more conventional reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Its unique properties stem from the Lewis acidic nature of the zinc cation, which enhances its coordinating ability and, consequently, its selectivity in hydride transfer reactions.[1][2] Unlike the highly reactive and less selective LiAlH₄, zinc borohydride exhibits a milder reactivity profile, allowing for the chemoselective reduction of aldehydes in the presence of ketones, and the regioselective 1,2-reduction of α,β-unsaturated carbonyl compounds.[3][4] Furthermore, its ability to form chelation complexes enables high diastereoselectivity in the reduction of substrates such as β-hydroxy ketones.[5][6]
Performance Comparison: Zinc Borohydride vs. Alternatives
The efficacy of a reducing agent is best assessed through direct comparison of its performance in key transformations. The following tables summarize the quantitative data for the reduction of various functional groups by zinc borohydride and its common alternatives.
Table 1: Chemoselective Reduction of Aldehydes vs. Ketones
| Reducing Agent | Substrate Mixture (1:1) | Solvent | Temp (°C) | Time | Aldehyde Conversion (%) | Ketone Conversion (%) | Source(s) |
| Zn(BH₄)₂ | Benzaldehyde & Acetophenone | THF | 25 | 5 min | >99 | <5 | [7] |
| NaBH₄ | Benzaldehyde & Acetophenone | EtOH | 25 | 1 h | ~95 | ~10 | [8] |
| LiAlH₄ | Benzaldehyde & Acetophenone | Et₂O | 0 | 15 min | >99 | >99 | [9] |
Table 2: Regioselective Reduction of α,β-Unsaturated Carbonyls (1,2- vs. 1,4-Reduction)
| Reducing Agent | Substrate | Solvent | Temp (°C) | Time | 1,2-Reduction Product (%) | 1,4-Reduction Product (%) | Source(s) |
| Zn(BH₄)₂ | Cinnamaldehyde | THF | 25 | 8 min | >98 (Cinnamyl alcohol) | <2 | [2][10] |
| NaBH₄/CeCl₃ (Luche Reduction) | Cinnamaldehyde | MeOH | -78 | 15 min | >99 (Cinnamyl alcohol) | <1 | [11] |
| LiAlH₄ | Cinnamaldehyde | Et₂O | 0 | 15 min | ~90 (Cinnamyl alcohol) | ~10 (Hydrocinnamaldehyde) | [9] |
Table 3: Diastereoselective Reduction of β-Hydroxy Ketones
| Reducing Agent | Substrate | Diastereomeric Ratio (syn:anti) | Source(s) |
| Zn(BH₄)₂ | 1-Hydroxy-1,3-diphenyl-2-butanone | 97:3 (anti) | [12] |
| NaBH₄ | 1-Hydroxy-1,3-diphenyl-2-butanone | 50:50 | [10] |
| Et₂BOMe/NaBH₄ | 1-Hydroxy-1,3-diphenyl-2-butanone | 98:2 (syn) | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reducing agents.
Preparation of Zinc Borohydride Solution (0.5 M in THF)
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous ZnCl₂ (13.63 g, 100 mmol).
-
Anhydrous THF (200 mL) is added via cannula, and the mixture is stirred until the ZnCl₂ is fully dissolved.
-
Sodium borohydride (7.57 g, 200 mmol) is added portion-wise to the stirred solution at room temperature.
-
The resulting suspension is stirred vigorously at room temperature for 24-48 hours.
-
After stirring, the white precipitate of sodium chloride (NaCl) is allowed to settle.
-
The clear supernatant solution of Zn(BH₄)₂ in THF is carefully transferred via cannula to a clean, dry, nitrogen-flushed storage bottle. The concentration of the solution can be determined by hydride analysis.[1]
Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetophenone)
-
Zinc Borohydride solution in THF (0.5 M)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and the ketone (1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the 0.5 M solution of Zn(BH₄)₂ in THF (2 mL, 1 mmol) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 15-30 minutes), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.[7]
Diastereoselective Reduction of a β-Hydroxy Ketone
Materials:
-
β-Hydroxy ketone
-
Zinc Borohydride solution in THF (0.5 M)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-hydroxy ketone (1 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C.
-
Add the 0.5 M solution of Zn(BH₄)₂ in THF (2.2 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium potassium tartrate solution (15 mL).
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The diastereomeric ratio of the resulting diol can be determined by ¹H NMR or other suitable analytical techniques.[10][12]
Visualizing Reaction Pathways and Workflows
Preparation of Zinc Borohydride
Caption: Workflow for the preparation of a zinc borohydride solution in THF.
Chemoselective Reduction Workflow
Caption: Experimental workflow for the chemoselective reduction of an aldehyde.
Chelation-Controlled Stereoselective Reduction
Caption: Mechanism of chelation-controlled stereoselective reduction.
Conclusion
Zinc borohydride stands as a valuable tool in the arsenal of the synthetic chemist, offering a unique combination of reactivity and selectivity that is often complementary to other common reducing agents. Its ability to chemoselectively reduce aldehydes, regioselectively perform 1,2-reductions of enones, and achieve high diastereoselectivity through chelation control makes it an excellent choice for complex synthetic challenges encountered in research and drug development. By understanding the comparative performance and adhering to established experimental protocols, scientists can effectively leverage the distinct advantages of zinc borohydride to achieve their synthetic goals with precision and efficiency.
References
- 1. Preparation of zinc borohydride solution , Hive Novel Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. rushim.ru [rushim.ru]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. designer-drug.com [designer-drug.com]
A Comparative Guide to the Reactivity of Organozinc, Grignard, and Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an organometallic reagent is a critical decision that can dictate the success and efficiency of a carbon-carbon bond-forming reaction. This guide provides an objective comparison of three of the most common classes of organometallic reagents: organozinc, Grignard, and organolithium reagents. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate reagent for their specific synthetic challenges.
General Reactivity and Functional Group Tolerance
The reactivity of these organometallic reagents is intrinsically linked to the polarity of the carbon-metal bond, which is governed by the electronegativity difference between carbon and the respective metal. Organolithium reagents, with the most polar C-Li bond, are the most reactive, followed by Grignard reagents (C-Mg), and then organozinc reagents (C-Zn), which have a more covalent character.[1][2][3][4][5] This trend in reactivity directly impacts their functional group tolerance. The high reactivity of organolithium and Grignard reagents makes them incompatible with a wide range of functional groups containing acidic protons, such as alcohols, amines, and carboxylic acids, as well as electrophilic groups like esters and nitriles.[5] In contrast, the milder nature of organozinc reagents allows for their use in the presence of many of these functional groups, making them invaluable tools in the synthesis of complex, polyfunctional molecules.[6][7]
Quantitative Comparison of Reactivity
To provide a quantitative perspective on the reactivity of these reagents, the following table summarizes the typical yields for the addition of phenyl-substituted organometallic reagents to benzaldehyde, a common benchmark reaction.
| Reagent | Product | Typical Yield (%) | Reference |
| Phenylzinc Bromide | Diphenylmethanol | Good | |
| Phenylmagnesium Bromide | Diphenylmethanol | 25-95% | [8] |
| Phenyllithium | Diphenylmethanol | High | [1] |
Note: Yields can vary significantly based on reaction conditions, purity of reagents, and scale.
Chemoselectivity: A Key Differentiator
The differing reactivity profiles of these reagents lead to distinct chemoselectivity. Organozinc reagents exhibit remarkable chemoselectivity, often tolerating esters, ketones, and nitriles in the substrate while selectively participating in transition-metal catalyzed cross-coupling reactions.[7] Grignard and organolithium reagents, on the other hand, will readily react with these functional groups. This high chemoselectivity makes organozinc reagents particularly suitable for late-stage functionalization in the synthesis of complex molecules.
Functional Group Compatibility at a Glance
| Functional Group | Organolithium | Grignard | Organozinc |
| Alcohols (R-OH) | Incompatible | Incompatible | Compatible |
| Amines (R-NH2) | Incompatible | Incompatible | Compatible |
| Carboxylic Acids (R-COOH) | Incompatible | Incompatible | Compatible |
| Esters (R-COOR') | Reactive | Reactive | Generally Tolerated |
| Ketones (R-COR') | Reactive | Reactive | Generally Tolerated |
| Nitriles (R-CN) | Reactive | Reactive | Generally Tolerated |
| Alkyl Halides (R-X) | Reactive | Reactive | Compatible |
Experimental Protocols
Detailed and directly comparable experimental protocols are essential for reproducible research. Below are representative procedures for the addition of phenyl-substituted organometallic reagents to benzaldehyde.
Protocol 1: Barbier-type Reaction of Phenylzinc Bromide with Benzaldehyde
This one-pot synthesis generates the organozinc reagent in situ.[9][10]
Materials:
-
Zinc dust (activated)
-
Bromobenzene
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.
-
Add anhydrous THF to the flask.
-
A solution of bromobenzene and benzaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc dust.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, diphenylmethanol.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid (HCl) or saturated aqueous NH4Cl solution
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and dilute HCl or saturated aqueous NH4Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude diphenylmethanol.
-
Purification is achieved by recrystallization or column chromatography.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the preparation and reaction of each type of organometallic reagent.
Caption: Experimental workflow for a one-pot Barbier-type organozinc reaction.
Caption: Step-wise experimental workflow for a Grignard reaction.
Reaction Pathways
The fundamental difference in reactivity also manifests in the types of reactions each reagent typically undergoes.
Caption: Comparative reaction pathways of organometallic reagents.
Conclusion
The choice between organozinc, Grignard, and organolithium reagents is a nuanced decision that depends on the specific requirements of the synthesis. For reactions demanding high reactivity and where functional group compatibility is not a concern, organolithium and Grignard reagents are powerful tools. However, for the synthesis of complex, polyfunctional molecules where chemoselectivity is paramount, the milder and more tolerant nature of organozinc reagents makes them the superior choice. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Organometallics: Vital and Versatile Compounds [fishersci.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Selective Nitrile Reduction: DIBAL-H vs. NaH-ZnCl₂
For researchers, scientists, and professionals in drug development, the selective reduction of nitriles to aldehydes is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of two prominent methods: the well-established Diisobutylaluminium Hydride (DIBAL-H) and a more recent, promising alternative utilizing Sodium Hydride and Zinc Chloride (NaH-ZnCl₂).
The choice of reducing agent can significantly impact yield, selectivity, and functional group compatibility. While DIBAL-H has long been a staple in organic synthesis for this purpose, the NaH-ZnCl₂ system presents a compelling alternative with notable advantages in terms of milder reaction conditions and broader substrate scope.
Performance Comparison: DIBAL-H vs. NaH-ZnCl₂
A direct comparison of the two methods on a range of nitrile substrates highlights the superior performance of the NaH-ZnCl₂ system in several key aspects. The data presented below is a summary of findings from a study by Ong and Chiba (2020).[1][2]
| Substrate (Nitrile) | Product (Aldehyde) | Yield with DIBAL-H (%) | Yield with NaH-ZnCl₂ (%) | Key Observations |
| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 | 92 | Higher yield with NaH-ZnCl₂. |
| 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 | 88 | NaH-ZnCl₂ avoids hydrodehalogenation, a common side reaction with DIBAL-H.[1] |
| 4-(Allyloxy)benzonitrile | 4-(Allyloxy)benzaldehyde | 0 (complex mixture) | 91 | DIBAL-H leads to undesired Claisen rearrangement; NaH-ZnCl₂ preserves the allyloxy group.[3] |
| 3-Phenylpropionitrile | 3-Phenylpropanal | 75 | 85 | Good yields with both, slightly higher with NaH-ZnCl₂. |
| 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 | 90 | Effective for sterically hindered nitriles. |
| 4-Ph-C₆H₄-C≡C-CH₂CN | 4-Ph-C₆H₄-C≡C-CH₂CHO | 0 (over-reduction) | 82 | NaH-ZnCl₂ shows excellent chemoselectivity, preserving the internal alkyne which is typically reduced by DIBAL-H.[1][3] |
Reaction Mechanisms
The distinct reactivity of these two reducing agents stems from their different mechanisms of action.
DIBAL-H Reduction Pathway
DIBAL-H, a bulky and strong reducing agent, functions by coordinating to the nitrogen of the nitrile, which acts as a Lewis base.[4][5] This is followed by the intramolecular transfer of a hydride ion to the electrophilic carbon of the nitrile, forming an imine-aluminum complex.[6][7] This intermediate is stable at low temperatures, preventing further reduction.[7] Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde.[5][6]
References
- 1. Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride [organic-chemistry.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
analytical techniques for validating the purity of zinc hydride products
For researchers, scientists, and drug development professionals, ensuring the purity of zinc hydride (ZnH₂) is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for validating the purity of zinc hydride products, complete with experimental protocols and performance data to aid in method selection.
Zinc hydride, a white, odorless solid, is gaining attention as a reducing agent in various chemical syntheses. However, its inherent instability and sensitivity to air and moisture necessitate rigorous purity assessment to identify and quantify potential impurities that may arise from its synthesis or degradation. Common synthesis routes, such as salt metathesis reactions, can introduce impurities like unreacted starting materials (e.g., zinc halides and alkali metal hydrides) and byproducts (e.g., alkali metal halides). Degradation can lead to the formation of zinc oxide and elemental zinc.
This guide explores three primary analytical techniques for zinc hydride purity validation: Gasometry, Thermal Analysis (TGA/DSC), and Powder X-ray Diffraction (PXRD). Additionally, it covers alternative and complementary methods for a comprehensive purity profile.
Comparative Analysis of Key Purity Validation Techniques
The selection of an appropriate analytical technique depends on the specific purity attribute being investigated, the nature of the expected impurities, and the required sensitivity and precision. The following table summarizes the key performance characteristics of the primary validation methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gasometry | Measures the volume of hydrogen gas evolved upon complete hydrolysis of the zinc hydride sample. | Purity based on active hydride content. | High accuracy and precision for active hydride content; relatively simple and inexpensive setup. | Does not identify the nature of non-hydride impurities; destructive to the sample. |
| Thermal Analysis (TGA/DSC) | Monitors changes in mass (TGA) and heat flow (DSC) as a function of temperature. | Purity based on decomposition profile; detection of volatile impurities and thermal stability. | Provides information on thermal stability and can detect volatile or thermally labile impurities. | May not detect thermally stable, non-volatile impurities; interpretation can be complex. |
| Powder X-ray Diffraction (PXRD) | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of the sample. | Identification of crystalline phases and impurities. | Non-destructive; provides information on the crystalline nature of the product and can identify crystalline impurities. | Limited to crystalline materials; detection limit for impurities is typically around 1-5 wt%. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the protocols for the key analytical techniques discussed.
Gasometry: Determination of Active Hydride Content
This method quantifies the amount of active zinc hydride in a sample by measuring the volume of hydrogen gas released upon its reaction with a hydrolyzing agent.
Experimental Workflow:
Caption: Workflow for Gasometric Analysis of Zinc Hydride.
Protocol:
-
Apparatus Setup: Assemble a gasometric apparatus consisting of a reaction flask connected to a gas burette filled with a suitable confining liquid (e.g., water).
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 50-100 mg of the zinc hydride sample.
-
Reaction: Transfer the weighed sample into the reaction flask. Seal the apparatus and ensure it is gas-tight.
-
Hydrolysis: Slowly add a degassed, dilute acid (e.g., 2 M H₂SO₄) to the reaction flask to initiate the hydrolysis of zinc hydride.
-
Measurement: Collect the evolved hydrogen gas in the gas burette and record the final volume after the reaction has ceased and the apparatus has returned to thermal equilibrium.
-
Calculation: Calculate the purity of the zinc hydride sample based on the stoichiometry of the reaction: ZnH₂ + 2H⁺ → Zn²⁺ + 2H₂.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Volatile Impurities
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability of zinc hydride and can be used to detect the presence of volatile impurities.
Experimental Workflow:
comparative analysis of ligand effects on zinc hydride stability and reactivity
The stability and reactivity of zinc hydride complexes, crucial intermediates in a variety of catalytic transformations, are profoundly influenced by the electronic and steric properties of their supporting ligands. A judicious choice of ligand architecture can fine-tune the polarization of the Zn-H bond, modulate the accessibility of the metal center, and ultimately dictate the catalytic efficacy of the resulting complex. This guide provides a comparative analysis of the effects of different ligand systems on the performance of zinc hydride catalysts, supported by experimental data from the literature.
The nature of the coordinating atoms, the chelate ring size, and the steric bulk of the substituents on the ligand backbone all play a pivotal role in determining the fate of the zinc hydride species. Ligands can influence whether the complex exists as a stable monomer or a less reactive dimer, and can tune the hydricity of the Zn-H bond, impacting its ability to participate in reactions such as hydrogenation, hydrosilylation, and hydroboration.
Comparative Analysis of Ligand Effects on Catalytic Activity
The catalytic performance of zinc hydride complexes is a direct reflection of the influence of the supporting ligand. A comparative study on the dehydrogenative borylation of terminal alkynes highlights the significant impact of the ligand framework on reactivity. Here, a conjugated bis-guanidinate (CBG) stabilized zinc hydride is compared with a β-diketiminate (NacNac) supported analogue.
| Precatalyst | Ligand Type | Substrate | Product Yield (%) | TON | TOF (h⁻¹) |
| I | Conjugated Bis-guanidinate (CBG) | 1-ethynyl-4-fluorobenzene | >99 | 48.5 | 60.5 |
| III | β-diketiminate (NacNac) | 1-ethynyl-4-fluorobenzene | 70 | - | - |
| I | 4-(trifluoromethyl)phenylacetylene | >99 | - | - | |
| III | 4-(trifluoromethyl)phenylacetylene | 65 | - | - | |
| I | Phenylacetylene | >99 | - | - | |
| III | Phenylacetylene | 75 | - | - |
Table 1: Comparison of the catalytic activity of a conjugated bis-guanidinate (CBG) stabilized zinc hydride (I) and a β-diketiminate (NacNac) supported zinc hydride (III) in the dehydrogenative borylation of terminal alkynes. Data sourced from a comparative study which found that the CBG-supported precatalyst I is more active than the NacNac-supported precatalyst III[1][2].
The superior performance of the CBG-ligated zinc hydride, as evidenced by higher product yields, a notable turnover number (TON) of 48.5, and a turnover frequency (TOF) of up to 60.5 h⁻¹, underscores the critical role of the ligand in promoting catalytic efficiency[1]. The enhanced activity is attributed to the electronic properties of the CBG ligand, which likely modulates the polarity of the Zn-H bond to facilitate the catalytic cycle more effectively than the NacNac ligand in this specific application[1][2].
Influence of Ligands on Zinc Hydride Stability and Structure
The steric and electronic properties of ligands not only affect reactivity but also the fundamental stability and structure of zinc hydride complexes. The choice of substituents on the ligand can prevent the formation of unreactive dimeric species, leading to more active monomeric complexes.
For instance, dipyrromethene (DPM) ligands have been employed to isolate monomeric zinc hydride complexes with tricoordinate zinc centers[3]. The use of bulky aryl substituents in the "pole position" of the DPM ligand effectively creates a cavity around the metal center, sterically hindering dimerization[3]. In contrast, less bulky substituents like tert-butyl or adamantyl lead to the formation of dimeric structures[3].
| Ligand Substituent (R) | Complex Nuclearity |
| tBu, Adamantyl (Ad) | Dimeric |
| Mesityl (Mes), 2,6-diisopropylphenyl (DIPP) | Monomeric |
| 2,4,6-triphenylphenyl (Mes*), 9-anthracenyl (Anth) | Monomeric |
Table 2: Effect of the steric bulk of the substituent (R) on the nuclearity of (RDPM)ZnH complexes. Bulky aryl groups prevent dimerization, leading to monomeric species. Data sourced from a study on low-coordinate monomeric zinc hydride complexes[3].
Spectroscopic data, such as the Zn-H stretching frequency in infrared (IR) spectroscopy, can provide insights into the electronic effects of ligands on the Zn-H bond strength. A higher stretching frequency generally indicates a stronger, more covalent Zn-H bond.
Experimental Protocols
General Synthesis of Ligand-Supported Zinc Hydride Complexes:
The synthesis of ligand-supported zinc hydride complexes often involves the reaction of a ligand precursor with an organozinc compound, followed by a hydride transfer reaction. A general procedure is as follows:
-
Ligand Synthesis: The desired ligand is synthesized according to established literature procedures.
-
Formation of the Zinc Alkyl/Amide Precursor: The deprotonated ligand is reacted with a zinc source, such as diethylzinc (Et₂Zn) or a zinc halide, to form a zinc-ligand precursor complex.
-
Hydride Introduction: The zinc-ligand precursor is then treated with a hydride source, such as phenylsilane (PhSiH₃) or a borohydride reagent, to generate the corresponding zinc hydride complex.
-
Purification: The resulting zinc hydride complex is purified by recrystallization from an appropriate solvent.
Catalytic Dehydrogenative Borylation of Terminal Alkynes:
A representative protocol for the catalytic dehydrogenative borylation of a terminal alkyne using a zinc hydride precatalyst is as follows[1]:
-
In a glovebox, a solution of the terminal alkyne (1.0 mmol) and pinacolborane (HBpin, 1.2 mmol) in an anhydrous, non-coordinating solvent (e.g., benzene-d₆ for NMR monitoring) is prepared.
-
The zinc hydride precatalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by ¹H NMR spectroscopy.
-
Upon completion, the product yield is determined by NMR against an internal standard.
Visualizing Reaction Pathways and Workflows
Caption: A generalized experimental workflow for the synthesis of ligand-supported zinc hydride complexes and their application in catalysis.
Caption: A simplified proposed catalytic cycle for the dehydrogenative borylation of a terminal alkyne catalyzed by a ligand-supported zinc hydride complex.
References
Unveiling Molecular Mixtures: A Comparative Guide to Diffusion-Ordered NMR Spectroscopy (DOSY) for Solution-State Analysis
For researchers, scientists, and drug development professionals navigating the complexities of solution-state analysis, Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful, non-invasive technique for characterizing complex mixtures. This guide provides an objective comparison of DOSY's performance with established analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
At its core, DOSY differentiates molecules based on their translational diffusion, which is directly related to their size and shape. This allows for the separation of NMR signals from different components in a mixture, effectively creating a "virtual" separation without the need for physical chromatography.[1][2] This unique capability makes DOSY an invaluable tool for a wide range of applications, from assessing the purity of drug candidates to studying protein aggregation.
Principles of DOSY: A Glimpse into Molecular Motion
The DOSY experiment employs a series of pulsed field gradients to label the spatial position of molecules. As molecules diffuse during a set "diffusion time" (Δ), their NMR signal is attenuated.[1] Smaller molecules, which diffuse more rapidly, experience a greater signal attenuation than larger, slower-moving molecules. By systematically varying the strength of the gradients and analyzing the resulting signal decay, a diffusion coefficient (D) can be calculated for each chemical species in the mixture.[3] The final output is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the clear visualization of distinct components.[1][4]
At a Glance: DOSY vs. Alternatives
| Feature | Diffusion-Ordered NMR Spectroscopy (DOSY) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on molecular diffusion (size and shape) in solution.[1] | Physical separation based on partitioning between a stationary and mobile phase.[5] | Separation based on mass-to-charge ratio of ionized molecules.[6] |
| Sample State | Solution | Solution | Gas phase (after ionization) |
| Sample Prep | Minimal, non-destructive.[7] | Often requires filtration, dilution, and method development.[5] | Requires ionization, can be destructive depending on the method. |
| Resolution | Can resolve components with diffusion coefficient differences of ~1% in high-resolution experiments.[4] | High resolving power, capable of separating complex mixtures. | Very high mass resolution, can distinguish isobaric compounds. |
| Quantitation | Inherently quantitative (qNMR), can be highly accurate.[8][9] | Requires calibration with standards for accurate quantitation.[5] | Can be quantitative with appropriate internal standards and calibration. |
| Structural Info | Provides detailed structural information from the NMR spectrum. | Provides retention time, which is not a direct structural identifier. | Provides mass, fragmentation patterns can infer structure.[5] |
| LOD/LOQ | Generally lower sensitivity than MS, requires higher concentrations. SNR ≥ 3 for LOD, ≥ 150 for <1% uncertainty in quantification.[10] | Dependent on the detector (e.g., UV, ELSD), can be very sensitive. | Extremely sensitive, capable of detecting trace amounts.[5] |
| Analysis Time | Can range from minutes to several hours depending on complexity and desired resolution.[11] | Typically 5-30 minutes per sample.[5] | Very rapid, often seconds to minutes per sample.[12] |
Delving Deeper: Performance in Key Applications
Drug Impurity Analysis
The identification and quantification of impurities is a critical aspect of drug development and quality control.
Quantitative Comparison:
| Parameter | DOSY NMR | HPLC-UV | LC-MS |
| Precision (RSD) | < 1%[11] | < 2% | < 5-10% |
| Accuracy | High, as it's a primary ratio method. | High, dependent on standard purity. | High, dependent on standard purity. |
| LOD | µg - mg range | ng - µg range | pg - ng range |
| LOQ | µg - mg range | ng - µg range | pg - ng range |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
Note: These values are indicative and can vary significantly based on the specific instrument, method, and analyte.
A study comparing qNMR with HPLC for purity determination of various compounds showed a deviation of less than 1% between the two techniques, highlighting the accuracy of NMR-based quantification.[8] For impurity profiling, HPLC remains the primary method due to its high sensitivity.[5] However, NMR, including DOSY, offers the significant advantage of providing structural information about unknown impurities without the need for isolating them.[5]
Protein Aggregation Analysis
Understanding protein aggregation is crucial for the development of stable and effective biopharmaceuticals.
Quantitative Comparison:
| Parameter | DOSY NMR | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Mass Spectrometry (MS) |
| Size Range | Monomers, oligomers, and small aggregates. | Monomers, oligomers, and large aggregates.[13] | Monomers and non-covalently bound oligomers.[12] |
| Information | Hydrodynamic radius, size distribution.[14] | Molar mass, radius of gyration, size distribution.[15] | Stoichiometry of oligomers, identification of modifications.[12] |
| Sample Perturbation | Minimal, measures in-solution behavior. | Potential for shear-induced aggregation or dissociation on the column.[13] | Requires transfer to the gas phase, which may disrupt non-covalent interactions. |
| Resolution | Can distinguish species with different diffusion rates. | Can separate species based on hydrodynamic volume.[13] | Can resolve individual oligomeric states with high mass accuracy. |
DOSY NMR has been successfully used to determine the size of protein oligomers and aggregates in solution.[14] A study comparing DOSY-NMR and Dynamic Light Scattering (DLS) for formulated insulin found that the diffusion coefficients obtained by both methods were nearly identical for a standard protein, demonstrating the accuracy of DOSY for size determination.[11] SEC-MALS is a well-established technique for characterizing protein aggregation, providing information on both size and molar mass.[13][15] Mass spectrometry, particularly native MS, offers high sensitivity and the ability to determine the exact stoichiometry of small oligomers.[12] The choice of technique often depends on the specific question being addressed, with orthogonal methods providing a more complete picture of the aggregation profile.[13]
Experimental Protocols
Key Experiment: DOSY NMR of a Small Molecule Mixture
This protocol outlines the general steps for acquiring and processing a 2D DOSY spectrum of a mixture of small molecules.
1. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio in a standard 1D ¹H NMR spectrum.
-
Filter the sample to remove any particulate matter.
-
Transfer the sample to a high-quality NMR tube. To minimize convection, which can interfere with diffusion measurements, it is recommended to use a reduced sample volume.[3]
2. NMR Spectrometer Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 20 minutes to ensure temperature stability.[3]
-
Lock and shim the spectrometer to obtain a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum to verify the sample and determine the appropriate spectral width.
3. DOSY Experiment Acquisition:
-
Load a suitable DOSY pulse sequence (e.g., a stimulated echo sequence with bipolar gradients and convection compensation).[1]
-
Optimize the diffusion parameters, primarily the diffusion time (Δ) and the gradient pulse duration (δ). The goal is to achieve a signal decay of 90-95% for the fastest diffusing component at the highest gradient strength.[1]
-
Set up a gradient ramp, typically varying the gradient strength linearly or quadratically over 16 to 32 steps.[3]
-
Set the number of scans per gradient step to achieve adequate signal-to-noise.
-
Start the acquisition.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
The data is then processed in the second dimension (the diffusion dimension) using a Laplace transform or a related algorithm to generate the 2D DOSY spectrum, which plots chemical shift against the diffusion coefficient.[1]
Visualizing the Workflow
Logical Relationships in DOSY
Conclusion
Diffusion-Ordered NMR Spectroscopy offers a unique and powerful approach to the analysis of complex mixtures in solution. Its non-invasive nature, coupled with the rich structural information provided by NMR, makes it a highly complementary technique to established methods like HPLC and Mass Spectrometry. While HPLC often provides superior sensitivity for trace impurity detection and MS delivers unparalleled mass accuracy, DOSY excels in its ability to provide a "virtual separation" of components in their native solution state, offering valuable insights into molecular size, aggregation, and complex formation. For researchers and drug development professionals, a comprehensive analytical strategy that leverages the strengths of all three techniques will undoubtedly provide the most complete understanding of their samples.
References
- 1. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Diffusion-Ordered NMR Spectroscopy | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Applications of Mass Spectrometry to the Study of Protein Aggregation | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 11. Comparison of NMR and Dynamic Light Scattering for Measuring Diffusion Coefficients of Formulated Insulin: Implications for Particle Size Distribution Measurements in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
A Comparative Guide to Mechanistic Validation Using Isotopic Labeling Studies with Zinc Hydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mechanistic validation techniques employing isotopic labeling with a focus on zinc hydride-mediated reactions. We present a detailed comparison of common isotopic labels, standardized experimental protocols, and a case study to illustrate the power of this methodology in elucidating reaction mechanisms. The data and protocols herein serve as a valuable resource for researchers designing and interpreting isotopic labeling studies.
Comparison of Isotopic Labels for Mechanistic Studies
The choice of isotope is critical for a successful labeling study. The following table compares the most common isotopes used in conjunction with zinc hydride chemistry, highlighting their key characteristics and applications.
| Isotope | Natural Abundance (%) | Detection Method | Advantages | Disadvantages | Primary Application |
| Deuterium (²H or D) | 0.015 | NMR, Mass Spectrometry | Relatively inexpensive, non-radioactive, significant KIE | Lower sensitivity compared to tritium | Kinetic Isotope Effect (KIE) studies, tracing hydride pathways |
| Tritium (³H or T) | Trace | Scintillation Counting | High sensitivity, very large KIE | Radioactive, requires specialized handling and disposal | Studies requiring high sensitivity, competitive labeling experiments |
Standardized Experimental Protocol: Kinetic Isotope Effect (KIE) Determination
This protocol outlines a general procedure for determining the KIE in a zinc hydride-catalyzed reduction of a model ketone, providing a framework for comparing catalyst performance and mechanism.
Materials:
-
Zinc Hydride Catalyst (e.g., L-ZnH, where L is a supporting ligand)
-
Deuterated Zinc Hydride Catalyst (L-ZnD)
-
Model Substrate (e.g., Acetophenone)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Internal Standard (e.g., Dodecane)
-
Quenching solution (e.g., saturated NH₄Cl)
-
Standard laboratory glassware and Schlenk line equipment
-
GC-MS or HPLC for analysis
Procedure:
-
Catalyst Preparation: Synthesize both the protio (L-ZnH) and deuterated (L-ZnD) versions of the catalyst. The deuterated species is typically prepared by using a deuterated hydride source, such as LiAlD₄ or NaBD₄, in the synthesis.
-
Reaction Setup: In an inert atmosphere (glovebox), set up two parallel reactions.
-
Reaction A (Protio): To a solution of the substrate (1.0 mmol) and internal standard (0.5 mmol) in the chosen solvent (10 mL), add the L-ZnH catalyst (e.g., 5 mol%).
-
Reaction B (Deuterated): To a solution of the substrate (1.0 mmol) and internal standard (0.5 mmol) in the chosen solvent (10 mL), add the L-ZnD catalyst (5 mol%).
-
-
Reaction Monitoring: Stir both reactions at a constant temperature. At timed intervals, withdraw aliquots from each reaction vessel.
-
Quenching and Workup: Immediately quench the aliquots by adding them to the quenching solution. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over Na₂SO₄, and filter.
-
Analysis: Analyze the samples by GC-MS or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time for both reactions. Determine the initial rate for both the protio (kH) and deuterated (kD) reactions from the slope of the initial linear portion of the curve.
-
KIE Calculation: Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .
Case Study: Comparison of Two Zinc Hydride Catalysts
To illustrate the application of isotopic labeling, we present a comparative study of two hypothetical zinc hydride catalysts, Catalyst-A and Catalyst-B , in the reduction of acetophenone.
Performance Data
The following table summarizes the performance of Catalyst-A and Catalyst-B in the reduction of acetophenone, including the experimentally determined KIE.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | kH (10⁻⁴ M·s⁻¹) | kD (10⁻⁴ M·s⁻¹) | KIE (kH/kD) |
| Catalyst-A | 98 | 95 | 5.2 | 1.8 | 2.9 |
| Catalyst-B | 92 | 88 | 4.8 | 4.5 | 1.1 |
Mechanistic Insights from KIE Data
The significant KIE value of 2.9 for Catalyst-A suggests that the cleavage of the Zn-H bond is involved in the rate-determining step (RDS) of the reaction. This is consistent with a mechanism where the hydride transfer to the ketone is the slowest step.
In contrast, the KIE of 1.1 for Catalyst-B is close to unity, indicating that the Zn-H bond cleavage is likely not the RDS. The rate-determining step for this catalyst could be substrate binding or product release.
Visualizing the Catalytic Cycles and Workflow
Caption: Proposed catalytic cycle for Catalyst-A.
Caption: Proposed catalytic cycle for Catalyst-B.
Caption: Workflow for KIE determination.
This guide demonstrates how isotopic labeling, particularly through KIE studies, serves as an indispensable tool for the mechanistic validation of zinc hydride catalysts. By comparing the kinetic data of isotopically labeled and unlabeled species, researchers can gain deep insights into the rate-determining steps of catalytic cycles, enabling the rational design of more efficient and selective catalysts.
Safety Operating Guide
Proper Disposal of Zinc Hydride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of zinc hydride (ZnH₂), a reactive metal hydride. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these step-by-step guidelines is critical to mitigate risks associated with this material.
Immediate Safety and Handling Precautions
Zinc hydride is a white, odorless solid that is sensitive to air and moisture. It decomposes slowly at room temperature and more rapidly at temperatures above 90°C, releasing flammable hydrogen gas. While it hydrolyzes slowly with water, it reacts violently with aqueous acids. Older samples may be pyrophoric. Therefore, all handling and disposal procedures must be conducted in a controlled environment.
Key Safety Measures:
-
Always handle zinc hydride in an inert atmosphere (e.g., a glovebox or under a flow of argon or nitrogen).
-
Personal Protective Equipment (PPE) is mandatory: Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
-
Ensure a Class D fire extinguisher (for combustible metals) is readily accessible. Do not use water, carbon dioxide, or soda-acid extinguishers on metal hydride fires.
-
All quenching procedures must be performed in a properly functioning fume hood with the sash positioned as low as possible.
-
Have an emergency spill kit containing sand or another dry, inert absorbent material nearby.
Quantitative Safety Data
While specific quantitative safety data for zinc hydride is limited, the following table provides information on related zinc compounds for risk assessment context.
| Parameter | Value | Source/Notes |
| Decomposition Temperature | Begins to decompose at room temperature; rapid above 90°C. | [1] |
| Permissible Exposure Limit (PEL) - OSHA | No specific PEL established for zinc hydride. | [2] |
| For Zinc Oxide (fume): 5 mg/m³ (TWA) | [3][4] | |
| For Zinc Oxide (total dust): 15 mg/m³ (TWA) | [3][4] | |
| For Zinc Chloride (fume): 1 mg/m³ (TWA) | [5] | |
| NFPA 704 Rating | Not specifically rated. A rating for Zinc powder is Health: 1, Flammability: 3, Reactivity: 1 (with a 'W' for water reactivity). | [2] |
| Toxicity Data (Oral) | Ingestion of large doses of zinc can cause stomach cramps, nausea, and vomiting. | [6] |
TWA: Time-Weighted Average
Experimental Protocol for Disposal
The following step-by-step procedure outlines the recommended method for quenching and disposing of zinc hydride. This protocol is based on established methods for the safe handling of reactive metal hydrides.[7][8][9][10]
Materials:
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet connected to a bubbler.
-
Inert gas supply (argon or nitrogen)
-
Ice bath
Procedure:
-
Preparation (Inert Atmosphere):
-
Transfer the zinc hydride to be disposed of into the three-necked round-bottom flask under an inert atmosphere.
-
Add an anhydrous, inert solvent (e.g., heptane or toluene) to create a slurry. This helps to control the reaction rate.
-
-
Initial Quenching (Isopropanol):
-
Place the flask in an ice bath to manage heat generation.
-
Slowly add anhydrous isopropanol to the slurry from the addition funnel with vigorous stirring.[7] The rate of addition should be controlled to prevent excessive bubbling and temperature increase.
-
Continue adding isopropanol until the evolution of hydrogen gas subsides.
-
-
Sequential Quenching (Ethanol and Methanol):
-
Once the reaction with isopropanol is complete, slowly add anhydrous ethanol in the same dropwise manner.
-
After the reaction with ethanol ceases, slowly add anhydrous methanol. This sequential addition of alcohols with increasing reactivity ensures a controlled quenching process.
-
-
Final Quenching (Water):
-
After the reaction with methanol is complete, very cautiously add deionized water dropwise.[9] Be prepared for a potential increase in gas evolution.
-
Continue adding water until no more gas is evolved.
-
-
Neutralization and Disposal:
-
Once the quenching is complete, the resulting solution can be neutralized with a dilute acid (e.g., HCl) if necessary. Perform this step with extreme caution as any unreacted hydride will react violently.
-
The final aqueous solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][12]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of zinc hydride.
Caption: Workflow for the safe quenching and disposal of zinc hydride.
References
- 1. Zinc hydride - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. ZINC OXIDE, DUST & FUME | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zinc hydride | H2Zn | CID 22056524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. airgas.com [airgas.com]
Essential Safety and Handling Protocols for Zinc Hydride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with zinc hydride (ZnH₂). The following procedural steps and personal protective equipment (PPE) requirements are designed to ensure safe handling, storage, and disposal of this reactive chemical.
Understanding the Hazards
Zinc hydride is a white, odorless solid that is sensitive to air and moisture.[1] It decomposes slowly at room temperature and more rapidly when heated above 90°C.[1] Older samples may be pyrophoric, meaning they can ignite spontaneously in air.[1][2] The compound reacts slowly with water and violently with aqueous acids to produce flammable hydrogen gas.[1][3] Inhalation of zinc hydride dust can lead to "metal fume fever," which presents with influenza-like symptoms.[2][4]
Personal Protective Equipment (PPE) Requirements
Strict adherence to the following PPE guidelines is mandatory when handling zinc hydride. The selection of appropriate PPE is the first line of defense against chemical exposure.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield worn over the goggles.[5][6] | ANSI Z.87.1 | Protects against splashes, explosions, and exothermic reactions.[5] |
| Hands | Double-gloving: Inner flame-resistant gloves (e.g., Kevlar®) covered by outer chemical-resistant gloves (e.g., neoprene or nitrile).[5] | Consult manufacturer's chemical resistance guide.[5][7] | Provides both flame and chemical protection.[5] |
| Body | Flame-resistant (FR) lab coat (e.g., Nomex®) fully buttoned.[5] | N/A | Protects skin from splashes and fire hazards. |
| Clothing | Long pants and long-sleeved shirt made of natural fibers (e.g., cotton). | N/A | Synthetic fibers like polyester can melt and adhere to skin in a fire.[5] |
| Feet | Closed-toe, closed-heel shoes made of a durable material.[5][7] | N/A | Protects feet from spills and falling objects. |
| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient.[8][9] For firefighting, a self-contained breathing apparatus (SCBA) is essential.[10] | NIOSH/MSHA approved | Protects against inhalation of harmful dust and fumes.[5] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling of Zinc Hydride
This protocol outlines the step-by-step methodology for safely handling zinc hydride in a laboratory setting.
1. Engineering Controls and Preparation:
-
All manipulations of zinc hydride must be conducted within a certified chemical fume hood.[9][11]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[9]
-
The work area should be free of clutter and incompatible materials, especially acids and strong bases.[4]
-
Handle zinc hydride under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[12]
2. Handling the Compound:
-
Don the required PPE as detailed in the table above.
-
Keep containers of zinc hydride tightly closed and store them in a cool, dry, and well-ventilated area.[10][11]
-
When transferring the solid, use non-sparking tools.
-
If weighing the compound, do so in an inert atmosphere glovebox or take precautions to minimize air exposure.
3. Spill Response Protocol:
-
In the event of a spill, immediately evacuate personnel from the affected area and control all ignition sources.[4]
-
DO NOT use water or foam extinguishers on a zinc hydride spill or fire. [4]
-
Cover the spill with a dry, non-combustible material such as dry sand or earth.[3][4]
-
Carefully collect the spilled material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[3][13]
Disposal Plan
-
All zinc hydride waste, including contaminated materials and empty containers, must be treated as hazardous waste.[13]
-
Collect waste in a compatible, sealed, and properly labeled container.[13]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[13][14] For specific guidance, contact your institution's Environmental Health and Safety (EHS) office or your regional Environmental Protection Agency (EPA) office.[4]
Emergency and First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek prompt medical attention.[10][15]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with copious amounts of soap and water. If irritation develops or persists, seek medical attention.[10][11][15]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11][12]
Workflow for Handling Zinc Hydride
The following diagram illustrates the logical workflow for the safe handling of zinc hydride, from preparation to emergency response.
References
- 1. Zinc hydride - Wikipedia [en.wikipedia.org]
- 2. Zinc hydride (ZnH2)|14018-82-7|lookchem [lookchem.com]
- 3. lewisu.edu [lewisu.edu]
- 4. nj.gov [nj.gov]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Zinc - ESPI Metals [espimetals.com]
- 9. fishersci.com [fishersci.com]
- 10. Zinc hydride (ZnH2) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. media.laballey.com [media.laballey.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. dla.mil [dla.mil]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
